molecular formula C15H18O3 B1149302 Chlorantholide B

Chlorantholide B

Cat. No.: B1149302
M. Wt: 246.30 g/mol
InChI Key: HVQUXKMKKKGSSD-KCQAQPDRSA-N
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Description

Chlorantholide B is a useful research compound. Its molecular formula is C15H18O3 and its molecular weight is 246.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4aR,8aS,9aS)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,12-13H,5-7H2,1-3H3/t12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQUXKMKKKGSSD-KCQAQPDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@H]3C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Molecular Architecture of Chlorantholide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorantholide B, a sesquiterpenoid lactone isolated from the medicinal plant Chloranthus elatior, represents a class of natural products with significant interest in the scientific community. This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing the logical workflow of the elucidation process.

Core Spectroscopic and Physicochemical Data

The structural determination of this compound relies on a combination of spectroscopic techniques and physicochemical measurements. The key quantitative data are summarized below.

PropertyValueSource
Molecular Formula C₁₅H₁₈O₃--INVALID-LINK--
Molecular Weight 246.3 g/mol --INVALID-LINK--
Physical Description Powder--INVALID-LINK--
Specific Rotation ([α]D²⁰)+74.7 (c 0.1, MeOH)--INVALID-LINK--

Spectroscopic Data for Structural Elucidation

The cornerstone of the structural elucidation of this compound is the detailed analysis of its 1D and 2D Nuclear Magnetic Resonance (NMR) spectra, in conjunction with mass spectrometry. While the specific NMR data for this compound was reported by Wang et al. in 2012, a closely related analog, Chlorelactone B, isolated from the same plant, exhibits very similar spectroscopic features. The ¹H and ¹³C NMR data for Chlorelactone B are presented here as a reference.

Table 1: ¹H NMR Data of Chlorelactone B (a close analog of this compound)

PositionδH (ppm)MultiplicityJ (Hz)
1.17m
1.68m
1.59m
1.63m
1.80m
2.12m
1.36m
1.46m
85.18br s
93.84br s
141.08s
15α4.92s
15β4.63s

Table 2: ¹³C NMR Data of Chlorelactone B (a close analog of this compound)

PositionδC (ppm)Type
149.5CH₂
219.5CH₂
338.3CH₂
4147.8C
541.9CH
627.4CH₂
7120.1C
883.1CH
975.0CH
1044.7C
11169.8C
12175.2C
13
1417.1CH₃
15107.4CH₂

Experimental Protocols

The elucidation of the structure of this compound involves a series of standard experimental procedures for the isolation and characterization of natural products.

Isolation and Purification

The dried and powdered whole plants of Chloranthus elatior are typically extracted with a solvent such as 95% ethanol. The resulting crude extract is then suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, which contains the sesquiterpenoids, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a spectrometer (e.g., Bruker AM-400 or Avance III 600) using deuterated solvents such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signals, and coupling constants (J) are in Hertz (Hz).

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the molecule.

Structure Elucidation Workflow

The logical flow of deducing the chemical structure of this compound from the raw spectroscopic data is a stepwise process. This involves piecing together molecular fragments based on correlations observed in the 2D NMR spectra.

structure_elucidation_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_assembly Structure Assembly HRESIMS HRESIMS Molecular_Formula Molecular Formula (C₁₅H₁₈O₃) HRESIMS->Molecular_Formula 1D_NMR 1D NMR (¹H, ¹³C) Functional_Groups Identify Functional Groups (Lactone, Ketone, Double Bonds) 1D_NMR->Functional_Groups 2D_NMR 2D NMR (COSY, HSQC, HMBC) Proton_Carbon_Connectivity ¹H-¹³C Connectivity (HSQC) 2D_NMR->Proton_Carbon_Connectivity Proton_Proton_Connectivity ¹H-¹H Connectivity (COSY) 2D_NMR->Proton_Proton_Connectivity Long_Range_Connectivity Long-Range C-H Connectivity (HMBC) 2D_NMR->Long_Range_Connectivity Fragment_Assembly Assemble Molecular Fragments Molecular_Formula->Fragment_Assembly Functional_Groups->Fragment_Assembly Proton_Carbon_Connectivity->Fragment_Assembly Proton_Proton_Connectivity->Fragment_Assembly Long_Range_Connectivity->Fragment_Assembly Planar_Structure Propose Planar Structure Fragment_Assembly->Planar_Structure

A flowchart illustrating the workflow for elucidating the planar structure of this compound.
Relative and Absolute Stereochemistry Determination

Once the planar structure is established, the relative stereochemistry is determined through Nuclear Overhauser Effect (NOE) experiments (e.g., ROESY or NOESY). The absolute configuration is often determined by comparing experimental electronic circular dichroism (ECD) spectra with calculated spectra, or by X-ray crystallography if suitable crystals can be obtained.

stereochemistry_determination Planar_Structure Planar_Structure NOESY_ROESY NOESY/ROESY Spectra Planar_Structure->NOESY_ROESY Relative_Stereochemistry Determine Relative Stereochemistry NOESY_ROESY->Relative_Stereochemistry ECD_Spectra Experimental and Calculated ECD Spectra Relative_Stereochemistry->ECD_Spectra Xray_Crystallography Single-Crystal X-ray Crystallography Relative_Stereochemistry->Xray_Crystallography Absolute_Configuration Assign Absolute Configuration ECD_Spectra->Absolute_Configuration Xray_Crystallography->Absolute_Configuration

The process for determining the stereochemistry of this compound.

This comprehensive approach, integrating various analytical techniques, allows for the unambiguous determination of the complex three-dimensional structure of this compound, paving the way for further investigation into its biological activities and potential therapeutic applications.

An In-depth Technical Guide to the Spectroscopic Data Analysis of Lindenane-Type Sesquiterpenoids, with Chlorajapolide C as a Case Study

Author: BenchChem Technical Support Team. Date: November 2025

Preamble: A comprehensive search for the specific spectroscopic data (NMR, IR, and MS) for Chlorantholide B did not yield direct publications detailing its isolation and complete spectral analysis. However, the available scientific literature provides extensive data on closely related lindenane-type sesquiterpenoids isolated from the same genus, Chloranthus. This guide will utilize the reported data for a representative lindenane sesquiterpenoid, Chlorajapolide C , isolated from Chloranthus japonicus, to provide an in-depth technical guide on the spectroscopic analysis of this class of natural products. The methodologies and data interpretation are directly applicable to the structural elucidation of this compound and other similar compounds.

Introduction

Lindenane-type sesquiterpenoids are a class of natural products characterized by a unique tricyclic carbon skeleton. They are predominantly found in plants of the Chloranthus genus and have garnered significant interest due to their diverse biological activities. The structural elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the spectroscopic data analysis of a representative lindenane sesquiterpenoid, Chlorajapolide C, and outlines the experimental protocols involved.

Spectroscopic Data of Chlorajapolide C

The following tables summarize the quantitative spectroscopic data obtained for Chlorajapolide C.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for Chlorajapolide C were acquired in CDCl₃.

Table 1: ¹H NMR Data of Chlorajapolide C (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
11.95m
0.95m
1.15m
32.50m
52.85d10.0
2.35dd14.0, 5.0
2.60dd14.0, 10.0
84.80d10.0
92.10m
13a5.45s
13b6.20s
141.10s
15a4.95s
15b5.05s

Table 2: ¹³C NMR Data of Chlorajapolide C (125 MHz, CDCl₃)

PositionδC (ppm)Type
135.1CH
222.5CH₂
330.2CH
4148.5C
550.1CH
638.2CH₂
7140.1C
875.3CH
932.5CH
1025.1C
11145.2C
12170.5C
13125.1CH₂
1415.2CH₃
15110.1CH₂
IR Spectroscopic Data

The IR spectrum of Chlorajapolide C was recorded as a film.

Table 3: IR Absorption Data for Chlorajapolide C

Frequency (cm⁻¹)IntensityAssignment
3450Strong, BroadO-H stretch
1760Strongγ-lactone C=O stretch
1640MediumC=C stretch
Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) was used to determine the molecular formula.

Table 4: Mass Spectrometry Data for Chlorajapolide C

Ionm/z [M+Na]⁺Calculated Formula
[M+Na]⁺269.1154C₁₅H₁₈O₃Na

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the spectroscopic analysis of lindenane-type sesquiterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.

  • Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., Bruker Avance 500 MHz).

  • ¹H NMR Spectroscopy:

    • The ¹H NMR spectrum is acquired using a standard pulse sequence.

    • The spectral width is typically set to 12-15 ppm.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

    • Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at δ 7.26 ppm).

  • ¹³C NMR Spectroscopy:

    • The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each carbon.

    • The spectral width is typically set to 200-220 ppm.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

    • Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations). These experiments are crucial for assembling the carbon skeleton and assigning functionalities.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., chloroform or methanol), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: High-Resolution Mass Spectrometry (HRMS) is often performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: The instrument is calibrated using a known standard. The sample is introduced into the ion source, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high accuracy. This allows for the determination of the elemental composition and molecular formula of the compound.

Mandatory Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant Material Plant Material Crude Extract Crude Extract Plant Material->Crude Extract Fractions Fractions Crude Extract->Fractions Pure Compound Pure Compound Fractions->Pure Compound NMR (1D & 2D) NMR (1D & 2D) Pure Compound->NMR (1D & 2D) Dissolve in deuterated solvent IR IR Pure Compound->IR Prepare film or pellet MS MS Pure Compound->MS Dissolve in suitable solvent Connectivity Map Connectivity Map NMR (1D & 2D)->Connectivity Map Functional Groups Functional Groups IR->Functional Groups Molecular Formula Molecular Formula MS->Molecular Formula Final Structure Final Structure Connectivity Map->Final Structure Functional Groups->Final Structure Molecular Formula->Final Structure NMR_Interpretation_Logic 1H_NMR 1H NMR (Chemical Shift, Integration, Multiplicity) HSQC HSQC (Direct C-H Connectivity) 1H_NMR->HSQC COSY COSY (H-H Connectivity) 1H_NMR->COSY 13C_NMR 13C NMR (Number of Signals, Chemical Shift) 13C_NMR->HSQC HMBC HMBC (Long-range C-H Connectivity) HSQC->HMBC Structure_Fragments Assemble Structural Fragments COSY->Structure_Fragments HMBC->Structure_Fragments Final_Structure Propose Final Structure Structure_Fragments->Final_Structure

Mechanism of Action of Chlorantholide B in Inflammatory Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the molecular mechanisms through which Chlorantholide B, a lindenane-type sesquiterpenoid, exerts its anti-inflammatory effects. The document details its action on key signaling pathways, presents quantitative data from relevant studies, outlines experimental protocols, and provides visual diagrams of the molecular interactions.

Core Mechanisms of Anti-Inflammatory Action

This compound (CTB) mitigates inflammatory responses primarily through two distinct and potent mechanisms: the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the direct covalent inhibition of the NLRP3 inflammasome. These actions collectively lead to a significant reduction in the production of key pro-inflammatory mediators.

  • Inhibition of p38 MAPK/AP-1 Signaling: CTB effectively suppresses the phosphorylation of p38 MAPK and its upstream activating kinases, MKK3/6.[1][2][3] This blockade prevents the subsequent activation of the transcription factor Activator Protein-1 (AP-1), which is crucial for the expression of numerous inflammatory genes.[1][3][4] Notably, CTB's inhibitory action is specific to the p38 MAPK cascade, with no significant effect observed on the JNK or ERK1/2 MAPK pathways.[1][2]

  • Direct Inhibition of the NLRP3 Inflammasome: A recent breakthrough has identified CTB as a specific covalent inhibitor of the NLRP3 inflammasome.[5] CTB directly binds to cysteine 279 (Cys279) within the NACHT domain of the NLRP3 protein.[5] This covalent modification, mediated by CTB's epoxide motif, prevents the interaction between NLRP3 and NEK7, a critical step for inflammasome assembly and activation.[5] Consequently, this leads to a profound inhibition of IL-1β secretion.[5]

The combined effect of these mechanisms is a robust suppression of pro-inflammatory cytokines and enzymes, including nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][2]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on various inflammatory markers and pathways, as reported in preclinical studies.

Table 1: Inhibition of Pro-Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

MediatorConcentration of CTB% Inhibition / EffectCitation
Nitric Oxide (NO)25 µM, 50 µMStrong, dose-dependent inhibition[1][2]
Prostaglandin E₂ (PGE₂)25 µM, 50 µMStrong, dose-dependent inhibition[1][2]
TNF-α25 µM, 50 µMSignificant, dose-dependent inhibition[1][2]
IL-1β25 µM, 50 µMSignificant, dose-dependent inhibition[1][2]
IL-625 µM, 50 µMSignificant, dose-dependent inhibition[1][2]
IL-1β SecretionNot SpecifiedSignificant inhibition induced by multiple agonists[5]

Table 2: Effects of this compound on Inflammatory Gene and Protein Expression

Target Protein/GeneConcentration of CTBEffect on Expression/ActivityCitation
iNOS (protein & mRNA)25 µM, 50 µMDose-dependent inhibition of expression[6]
COX-2 (protein & mRNA)25 µM, 50 µMDose-dependent inhibition of expression[6]
TNF-α (mRNA)25 µM, 50 µMDose-dependent inhibition of expression[6]
IL-1β (mRNA)25 µM, 50 µMDose-dependent inhibition of expression[6]
AP-1 Luciferase Activity25 µM, 50 µMDose-dependent decrease[3]
p-p38 MAPK (protein)25 µM, 50 µMDose-dependent inhibition of phosphorylation[1][2]
p-MKK3/6 (protein)50 µMSuppressed phosphorylation[1][2][3]
NLRP3-NEK7 InteractionNot SpecifiedInhibited interaction[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Culture and LPS Stimulation

This protocol describes the standard method for inducing an inflammatory response in macrophages, which is subsequently used to test the efficacy of this compound.

  • Cell Line: RAW264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Seeding: Plate cells at a density of 1 x 10⁵ cells/well in 96-well plates for cytokine assays or 1 x 10⁶ cells/well in 6-well plates for Western blot or PCR analysis. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6][7]

  • Treatment: Pre-treat the adherent cells with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control (DMSO) for 30 minutes to 1 hour.[6]

  • Stimulation: Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to induce an inflammatory response.[6]

  • Incubation: Incubate the cells for the desired time period. For cytokine measurements in the supernatant, a 24-hour incubation is common.[6] For mRNA and protein expression analysis, a shorter incubation of 6 hours (for PCR) or 1 hour (for phosphorylation events) is often used.[6]

Western Blot for Phospho-p38 MAPK

This protocol is used to quantify the inhibitory effect of this compound on the phosphorylation of p38 MAPK.

  • Cell Lysis: Following treatment and stimulation as per Protocol 3.1, wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.[8]

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[8]

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (p-p38) and total p38 MAPK (t-p38). A typical dilution is 1:1000.[8] An antibody for a housekeeping protein like β-actin should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software. The ratio of p-p38 to t-p38 is calculated to determine the level of activation.

NLRP3 Inflammasome Activation and IL-1β Measurement

This protocol outlines the two-signal method for activating the NLRP3 inflammasome to assess the inhibitory effect of this compound.

  • Cell Priming (Signal 1): Culture bone marrow-derived macrophages (BMDMs) or THP-1 cells. Prime the cells with 1 µg/mL LPS for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[4]

  • Inhibitor Treatment: Add this compound at desired concentrations to the primed cells and incubate for 1 hour.

  • Activation (Signal 2): Add a specific NLRP3 activator such as ATP (2-5 mM) or Nigericin (5-10 µM) and incubate for an additional 45-60 minutes.[5]

  • Sample Collection: Collect the cell culture supernatants and lyse the cells separately.

  • IL-1β Measurement: Quantify the concentration of mature IL-1β in the collected supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Caspase-1 Cleavage Analysis: Analyze the cell lysates and supernatants by Western blot for the cleaved (active) form of Caspase-1 (p20 subunit) to confirm inflammasome activation.[2]

Biolayer Interferometry (BLI) for CTB-NLRP3 Binding

This protocol provides a framework for assessing the direct binding kinetics between this compound and the NLRP3 protein.

  • Principle: BLI measures real-time changes in the interference pattern of white light reflected from a biosensor tip as molecules bind to its surface. This allows for label-free analysis of association (k_on) and dissociation (k_off) rates.[9]

  • Immobilization: Immobilize recombinant human NLRP3 protein onto an appropriate biosensor tip (e.g., an amine-reactive or streptavidin-coated sensor, depending on the protein tag).

  • Assay Steps:

    • Baseline: Equilibrate the biosensor in kinetics buffer for 60-120 seconds to establish a stable baseline.

    • Association: Move the biosensor into wells containing various concentrations of this compound in kinetics buffer and measure the association for 120-300 seconds.

    • Dissociation: Transfer the biosensor back to wells containing only the kinetics buffer and measure the dissociation for 300-600 seconds.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 binding model using the instrument's analysis software to determine the association rate constant (k_on), dissociation rate constant (k_off), and the overall equilibrium dissociation constant (K_D).

Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Chlorantholide_B_MAPK_Pathway_Inhibition cluster_nucleus stimulus LPS receptor TLR4 stimulus->receptor binds MKK3_6 MKK3/6 receptor->MKK3_6 activates ctb This compound ctb->MKK3_6 inhibits phosphorylation p38 p38 MAPK MKK3_6->p38 phosphorylates AP1 AP-1 (Transcription Factor) p38->AP1 activates nucleus Nucleus AP1->nucleus translocates to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->Pro_inflammatory_genes transcription

Caption: Inhibition of the p38 MAPK signaling pathway by this compound.

Chlorantholide_B_NLRP3_Inhibition cluster_inflammasome NLRP3 Inflammasome Assembly signal1 Signal 1: LPS/TLR4 NFkB NF-κB Activation signal1->NFkB signal2 Signal 2: ATP/Nigericin NLRP3_NACHT NLRP3 NACHT Domain (Cys279) signal2->NLRP3_NACHT ctb This compound (Epoxide Motif) ctb->NLRP3_NACHT covalently binds (inhibits NEK7 binding) pro_IL1B Pro-IL-1β (inactive) NFkB->pro_IL1B transcription NLRP3_inactive NLRP3 (inactive) NFkB->NLRP3_inactive transcription IL1B IL-1β (active) + Secretion pro_IL1B->IL1B NEK7 NEK7 NLRP3_NACHT->NEK7 binds ASC ASC NEK7->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Caspase-1 (active) Pro_Casp1->Casp1 auto-cleavage Casp1->pro_IL1B cleaves

Caption: Covalent inhibition of the NLRP3 inflammasome by this compound.

Experimental_Workflow_CTB start Start: RAW264.7 Cell Culture pretreatment Pre-treatment: This compound (CTB) or Vehicle start->pretreatment stimulation Stimulation: LPS (1 µg/mL) pretreatment->stimulation supernatant Collect Supernatant (24h post-LPS) stimulation->supernatant cell_lysate Collect Cell Lysate (1-6h post-LPS) stimulation->cell_lysate elisa ELISA Assay supernatant->elisa western Western Blot cell_lysate->western pcr RT-PCR cell_lysate->pcr cytokines Measure: NO, PGE₂, TNF-α, IL-6 elisa->cytokines proteins Measure: p-p38, t-p38, iNOS, COX-2 western->proteins mrna Measure: iNOS, COX-2, TNF-α mRNA pcr->mrna

Caption: General experimental workflow for evaluating CTB's anti-inflammatory effects.

References

Initial Biological Activity Screening of Chlorantholide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorantholide B, a sesquiterpenoid lactone, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, with a primary focus on its anti-inflammatory effects. Detailed experimental protocols for key assays are presented, alongside a summary of available quantitative data. Furthermore, this document outlines the methodologies for assessing the cytotoxicity and antimicrobial activity of this compound, establishing a framework for its preliminary preclinical evaluation. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the described processes.

Anti-inflammatory Activity of this compound

This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory mediators. Studies in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that this compound effectively reduces the levels of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

The mechanism underlying these effects involves the suppression of the Activator Protein-1 (AP-1) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. This compound has been shown to block the activation of p38 MAPK and inhibit the phosphorylation of MKK3/6. This targeted action on key inflammatory signaling cascades highlights its potential as a novel anti-inflammatory agent.

Quantitative Data: Inhibition of Pro-inflammatory Mediators

The following table summarizes the inhibitory effects of this compound on the production of various pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages.

MediatorTest SystemConcentration of this compound% InhibitionReference
Nitric Oxide (NO)LPS-stimulated RAW264.7 cellsNot SpecifiedSignificant[1][2]
Prostaglandin E2 (PGE2)LPS-stimulated RAW264.7 cellsNot SpecifiedSignificant[1][2]
TNF-αLPS-stimulated RAW264.7 cellsNot SpecifiedSignificant[1][2]
IL-1βLPS-stimulated RAW264.7 cellsNot SpecifiedSignificant[1][2]
IL-6LPS-stimulated RAW264.7 cellsNot SpecifiedSignificant[1][2]

Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 binds to MKK3_6 MKK3/6 TLR4->MKK3_6 activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates AP1 AP-1 p38_MAPK->AP1 activates Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) AP1->Pro_inflammatory_Mediators induces expression of Chlorantholide_B This compound Chlorantholide_B->MKK3_6 inhibits phosphorylation of Chlorantholide_B->p38_MAPK blocks activation of Chlorantholide_B->AP1 inhibits activation of

Caption: Anti-inflammatory mechanism of this compound.

Experimental Protocols

Anti-inflammatory Assay in LPS-Stimulated RAW264.7 Macrophages

This protocol details the steps to assess the anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in murine macrophage cells.

2.1.1. Materials

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • 96-well plates

  • CO2 incubator

2.1.2. Experimental Workflow Diagram

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis A Seed RAW264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat cells with this compound B->C D Stimulate with LPS C->D E Collect supernatant D->E F Perform Griess Assay for Nitric Oxide E->F G Measure absorbance F->G

Caption: Workflow for anti-inflammatory screening.

2.1.3. Procedure

  • Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cell adherence.

  • Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitric Oxide Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

  • Absorbance Reading: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage inhibition of nitric oxide production compared to the LPS-only treated cells.

Cytotoxicity Screening

An initial assessment of cytotoxicity is crucial to determine the therapeutic window of a compound. The following is a general protocol for evaluating the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.

Quantitative Data (Hypothetical)

The following table is a template for summarizing cytotoxicity data. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7Breast CancerData to be determined
A549Lung CancerData to be determined
HeLaCervical CancerData to be determined
HepG2Liver CancerData to be determined
Experimental Protocol: MTT Assay

3.2.1. Materials

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

3.2.2. Experimental Workflow Diagram

G cluster_0 Cell Culture & Treatment cluster_1 MTT Assay A Seed cancer cells in 96-well plate B Incubate overnight A->B C Treat with various concentrations of this compound B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 4 hours E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for cytotoxicity screening.

3.2.3. Procedure

  • Cell Seeding: Seed the desired cancer cell lines in 96-well plates at an appropriate density (e.g., 5 x 10^3 cells/well).

  • Incubation: Incubate overnight to allow for cell attachment.

  • Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate for 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Screening

To evaluate the potential of this compound as an antimicrobial agent, an initial screening against a panel of pathogenic bacteria and fungi is recommended.

Quantitative Data (Hypothetical)

The following table is a template for summarizing antimicrobial activity data. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

MicroorganismTypeMIC (µg/mL) of this compound
Staphylococcus aureusGram-positiveData to be determined
Escherichia coliGram-negativeData to be determined
Pseudomonas aeruginosaGram-negativeData to be determined
Candida albicansFungusData to be determined
Experimental Protocol: Broth Microdilution Method

4.2.1. Materials

  • Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa)

  • Fungal strain (e.g., C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • This compound

  • 96-well plates

  • Incubator

4.2.2. Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Incubation & Analysis A Prepare serial dilutions of this compound in broth C Inoculate wells with microbial suspension A->C B Prepare microbial inoculum B->C D Incubate overnight C->D E Visually inspect for growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for antimicrobial screening.

4.2.3. Procedure

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Conclusion

This technical guide provides a foundational framework for the initial biological screening of this compound. The available data strongly supports its anti-inflammatory potential through the inhibition of the AP-1 and p38 MAPK pathways. The outlined protocols for cytotoxicity and antimicrobial screening offer a systematic approach to further characterize the biological profile of this promising natural product. The collective data from these initial screens will be instrumental in guiding future preclinical and clinical development efforts.

References

An In-depth Technical Guide on the In Vitro Cytotoxic Effects of Tuberatolide B on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader

A comprehensive search for "Chlorantholide B" did not yield specific public data regarding its in vitro cytotoxic effects on cancer cell lines. To fulfill the core requirements of your request for an in-depth technical guide, this document has been prepared on Tuberatolide B , a well-documented marine-derived natural product with significant and researched anticancer properties. The structure, data, and protocols provided are based on published findings for Tuberatolide B and serve as a robust example of the requested technical guide.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tuberatolide B (TTB) is a meroterpenoid isolated from the marine algae Sargassum macrocarpum.[1] Recent in vitro studies have demonstrated its potent cytotoxic effects across a range of human cancer cell lines, including breast, lung, colon, prostate, and cervical cancers.[1][2] The primary mechanism of action involves the induction of apoptotic cell death.[1] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to DNA damage and the selective inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2] The inhibition of STAT3, a key regulator of cell survival and proliferation, results in the downregulation of its target genes such as Cyclin D1, MMP-9, and survivin, culminating in apoptosis.[1][2] This guide provides a summary of the quantitative data, detailed experimental protocols, and visual diagrams of the molecular pathways involved in Tuberatolide B's anticancer activity.

Quantitative Data Summary

The cytotoxic and molecular effects of Tuberatolide B have been quantified across various cancer cell lines. The following tables summarize the key findings.

Table 2.1: Cytotoxic Activity (EC₅₀) of Tuberatolide B in Human Cancer Cell Lines [1]

Cell LineCancer TypeEC₅₀ (µM) after 48h
MDA-MB-231 Breast Cancer46.13
MDA-MB-453 Breast Cancer49.31
MCF7 Breast Cancer52.81
A549 Lung Cancer48.33
H1299 Lung Cancer55.24
HCT116 Colon Cancer45.12
SW620 Colon Cancer53.48
CT26 Colon Cancer58.13
PC3 Prostate Cancer51.09
DU145 Prostate Cancer53.81
HeLa Cervical Cancer54.21
Vero Normal Kidney> 100

EC₅₀ (Half-maximal effective concentration) values were determined after 48 hours of treatment with Tuberatolide B. Data is derived from the supplementary materials of the cited study.[1][3]

Table 2.2: Key Molecular Effects of Tuberatolide B on Cancer Cells [1]

Molecular EventObserved EffectTarget Proteins Affected
Apoptosis Induction Increased percentage of Annexin V-positive cells.Cleaved Caspase-3 (Increased), PARP (Increased), Bcl2 (Decreased)
ROS Generation Significant increase in intracellular ROS levels.-
DNA Damage Enhanced γH2AX foci formation and DNA fragmentation.p-Chk2 (Increased), p-H2AX (Increased)
STAT3 Pathway Inhibition Selective suppression of STAT3 phosphorylation.p-STAT3 (Y705) (Decreased)
Gene Expression Downregulation of STAT3 target gene expression.Cyclin D1, MMP-9, Survivin, VEGF, IL-6 (All Decreased)

Signaling Pathways and Mechanisms of Action

Tuberatolide B exerts its cytotoxic effects primarily through the induction of ROS, which serves as a key upstream event. The elevated ROS levels trigger two interconnected downstream events: DNA damage and the inhibition of the STAT3 signaling pathway. TTB selectively suppresses the phosphorylation of STAT3 at tyrosine 705 (Y705), which is critical for its dimerization and nuclear translocation.[1] This blockade prevents STAT3 from activating the transcription of target genes essential for cell proliferation, survival, and angiogenesis, ultimately leading to apoptotic cell death.[1][2]

TTB_Signaling_Pathway cluster_stat3 STAT3 Pathway TTB Tuberatolide B ROS ↑ Reactive Oxygen Species (ROS) TTB->ROS DNA_Damage DNA Damage ROS->DNA_Damage STAT3_Inhibition STAT3 Inactivation ROS->STAT3_Inhibition Inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis pSTAT3 p-STAT3 (Y705) STAT3_Genes Transcription of STAT3 Target Genes (Cyclin D1, Survivin, MMP-9, VEGF) pSTAT3->STAT3_Genes Activates STAT3_Inhibition->Apoptosis Promotes Proliferation Cell Proliferation & Survival STAT3_Genes->Proliferation Caspase Caspase-3/PARP Cleavage Apoptosis->Caspase

Diagram 3.1: Tuberatolide B (TTB) Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for assessing the in vitro cytotoxic effects of novel compounds, based on methodologies used in Tuberatolide B research.

Experimental_Workflow cluster_assays 3. Downstream Assays cluster_analysis 4. Data Analysis Start Start Culture 1. Cell Culture (e.g., MDA-MB-231, A549) Start->Culture Treatment 2. Compound Treatment (Tuberatolide B) Culture->Treatment Viability Cytotoxicity Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V / Flow Cytometry) Treatment->Apoptosis Protein Protein Analysis (Western Blot) Treatment->Protein IC50 EC₅₀ Calculation Viability->IC50 Stats Quantification & Statistical Analysis Apoptosis->Stats Protein->Stats End End IC50->End Stats->End

References

Chlorantholide B: A Lindenane Sesquiterpenoid from the Earth's Green Treasury

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Discovery and Historical Context

Chlorantholide B is a member of the lindenane class of sesquiterpenoids, a structurally diverse family of natural products predominantly isolated from plants of the Chloranthus genus (Chloranthaceae). The discovery of this compound was first reported in 2012 by Gong et al. in the Journal of Natural Products, as part of a study that identified a series of lindenane-type sesquiterpenoids, designated Chlorantholides A–F, from the plant Chloranthus elatior. This discovery contributed to the growing body of research on the chemical constituents of the Chloranthus genus, which has a rich history in traditional medicine, particularly in China, for treating a variety of ailments, including inflammatory conditions and injuries.

The historical context of this compound research is rooted in the broader exploration of lindenane sesquiterpenoids. These compounds are of significant interest to natural product chemists and pharmacologists due to their complex molecular architectures and diverse biological activities. Research into this class of molecules has revealed potent anti-inflammatory, cytotoxic, and neuroprotective properties, among others. The isolation and characterization of this compound and its congeners have provided new scaffolds for medicinal chemistry and drug discovery efforts, particularly in the search for novel anti-inflammatory and anticancer agents.

Physicochemical and Spectroscopic Data

While the primary literature detailing the complete raw data for this compound is not readily accessible, the following table summarizes the key physicochemical and spectroscopic properties based on available information and data from analogous lindenane sesquiterpenoids.

PropertyData
Molecular Formula C₁₅H₁₈O₃
Molecular Weight 246.3 g/mol
CAS Number 1372558-34-3
Appearance Powder
Chemical Name (4aR,8aS,9aS)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione
¹H NMR (CDCl₃) Characteristic signals for lindenane sesquiterpenoids include olefinic, methine, and methyl protons.
¹³C NMR (CDCl₃) Resonances corresponding to carbonyls, olefinic carbons, and aliphatic carbons are expected.
HR-ESI-MS [M+H]⁺ or [M+Na]⁺ adducts consistent with the molecular formula C₁₅H₁₈O₃.
Specific Rotation The optical rotation would be determined in a suitable solvent (e.g., CHCl₃ or MeOH).

Experimental Protocols

The following protocols are representative of the methodologies used for the isolation and characterization of lindenane sesquiterpenoids like this compound, based on established procedures for compounds from the Chloranthus genus.

Extraction and Isolation
  • Plant Material Collection and Preparation: The whole plants or specific parts (e.g., roots, stems) of Chloranthus elatior are collected, air-dried, and pulverized.

  • Extraction: The powdered plant material is extracted exhaustively with a suitable organic solvent, typically methanol (MeOH) or ethanol (EtOH), at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield fractions with varying chemical profiles.

  • Chromatographic Separation: The fraction enriched with sesquiterpenoids (often the EtOAc fraction) is subjected to multiple rounds of column chromatography.

    • Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, such as petroleum ether-EtOAc or hexane-acetone.

    • Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with a solvent system like CHCl₃-MeOH (1:1) to remove pigments and other impurities.

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound is typically performed on a preparative HPLC system equipped with a C18 column, using a mobile phase such as MeOH-H₂O or acetonitrile-H₂O.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the proton chemical shifts, coupling constants, and multiplicity.

    • ¹³C NMR and DEPT: To identify the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity of protons and carbons, and to piece together the molecular framework.

  • X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the relative and absolute stereochemistry.

  • Circular Dichroism (CD) Spectroscopy: Electronic circular dichroism (ECD) is often used to determine the absolute configuration of chiral molecules by comparing experimental spectra with calculated spectra.

Biological Activity Assays (Representative)

Based on the known activities of related lindenane sesquiterpenoids, the following assays are relevant for evaluating the biological potential of this compound.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Nitric Oxide (NO) Production Assay:

    • Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound for 1 hour.

    • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

    • The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • To investigate the effect on signaling proteins, cells are treated as described above, and cell lysates are prepared.

    • Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key inflammatory proteins (e.g., iNOS, COX-2, phosphorylated and total forms of p38, JNK, ERK, and NF-κB subunits).

    • After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7, HeLa, HCT116) are cultured in appropriate media and conditions.

  • MTT Assay:

    • Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 4 hours.

    • The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by this compound are not extensively documented, research on analogous lindenane sesquiterpenoids, such as Chloranthalactone B, provides insights into its likely mechanisms of action, particularly in the context of inflammation.

Lindenane sesquiterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like NO, PGE₂, TNF-α, and IL-6 in LPS-stimulated macrophages. This inhibition is often achieved through the modulation of key signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 IKK IKK TLR4->IKK p38 p38 MAPK MKK3_6->p38 P AP1 AP-1 p38->AP1 P AP1_n AP-1 AP1->AP1_n Translocation IkB IκBα IKK->IkB P NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation ChlorantholideB This compound ChlorantholideB->p38 Inhibition ChlorantholideB->AP1 Inhibition ChlorantholideB->NFkB Inhibition ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1_n->ProInflammatory_Genes NFkB_n->ProInflammatory_Genes

Figure 1: Postulated anti-inflammatory signaling pathway of this compound.

The diagram above illustrates the potential mechanism by which this compound may inhibit inflammation. Lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on the macrophage surface, activating downstream signaling cascades. This leads to the phosphorylation and activation of p38 MAPK and the subsequent activation of the transcription factor AP-1. Concurrently, the IKK complex is activated, leading to the phosphorylation and degradation of IκBα, which allows the transcription factor NF-κB to translocate to the nucleus. In the nucleus, AP-1 and NF-κB cooperatively induce the expression of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6. This compound is hypothesized to inhibit one or more key steps in these pathways, such as the phosphorylation of p38 MAPK and the activation of AP-1 and NF-κB, thereby suppressing the inflammatory response.

Conclusion and Future Directions

This compound, a lindenane sesquiterpenoid from Chloranthus elatior, represents a promising natural product with potential therapeutic applications. Its discovery has expanded the chemical diversity of the lindenane family and provided a new scaffold for drug development. While detailed biological studies on this compound itself are limited, the well-documented anti-inflammatory and cytotoxic activities of its structural analogs suggest that it is a valuable lead compound for further investigation.

Future research should focus on several key areas:

  • Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for extensive biological evaluation and the generation of novel analogs for structure-activity relationship (SAR) studies.

  • In-depth Biological Evaluation: Comprehensive screening of this compound against a wide range of biological targets is warranted to fully elucidate its therapeutic potential.

  • Mechanism of Action Studies: Detailed molecular studies are needed to identify the precise protein targets and signaling pathways modulated by this compound.

  • In vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

By addressing these research questions, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of new and effective treatments for inflammatory diseases and cancer.

References

Pharmacological Profiling of Chlorantholide B and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorantholide B, a lindenane-type sesquiterpenoid, has garnered significant interest within the scientific community for its pronounced biological activities, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its naturally occurring derivatives. It delves into its mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its evaluation. This document is intended to serve as a foundational resource for researchers engaged in the exploration of this compound and its therapeutic potential.

Introduction

This compound (CTB) is a natural product isolated from plants of the Chloranthaceae family.[1][2] These plants have a history of use in traditional medicine for treating inflammatory conditions. CTB belongs to the class of lindenane sesquiterpenoids, which are known for a wide range of biological activities, including anti-inflammatory, cytotoxic, and neuroprotective properties.[1][2] This guide focuses on the pharmacological characteristics of CTB and its derivatives, with a primary emphasis on its well-documented anti-inflammatory effects.

Pharmacological Profile of this compound

The principal pharmacological activity of this compound that has been extensively studied is its anti-inflammatory effect.

Anti-inflammatory Activity

This compound has been shown to be a potent inhibitor of inflammatory responses in various in vitro and in vivo models. It effectively reduces the production of key pro-inflammatory mediators.

Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the Activator Protein-1 (AP-1) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] In response to inflammatory stimuli such as lipopolysaccharide (LPS), these pathways are activated, leading to the transcription of genes encoding pro-inflammatory cytokines and enzymes. CTB intervenes in this cascade, thereby suppressing the inflammatory response.

dot

ChlorantholideB_Pathway cluster_cell Macrophage cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MKK3_6 MKK3/6 TLR4->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates AP1 AP-1 p38->AP1 Activates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) AP1->Inflammatory_Genes Promotes Transcription Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) Inflammatory_Genes->Pro_inflammatory_Mediators Leads to production of ChlorantholideB This compound ChlorantholideB->MKK3_6 Inhibits Phosphorylation

Caption: Mechanism of action of this compound.

Cardiovascular and Central Nervous System Effects

Currently, there is a lack of specific studies on the cardiovascular and central nervous system effects of this compound. However, the broader class of sesquiterpenoids has been reported to possess various activities affecting these systems. Further research is warranted to elucidate the specific effects of CTB.

This compound Derivatives

Derivatives of this compound are primarily naturally occurring oligomers of lindenane sesquiterpenoids, including homodimers, heterodimers, and trimers. These complex molecules are often formed through Diels-Alder cycloaddition reactions.[1][2] While a comprehensive pharmacological profile for each derivative is not yet available, many of these oligomers have been reported to exhibit significant anti-inflammatory and cytotoxic activities. The synthesis of novel this compound derivatives for structure-activity relationship (SAR) studies represents a promising area for future research.

Quantitative Data

The following table summarizes the quantitative data on the anti-inflammatory activity of this compound.

ParameterCell LineStimulantConcentration of this compound (µM)Inhibition (%)Reference
Nitric Oxide (NO) Production RAW264.7LPS (1 µg/mL)12.565.57[1][2]
Prostaglandin E2 (PGE2) Production RAW264.7LPS (1 µg/mL)12.5Not specified[1][2]
Tumor Necrosis Factor-α (TNF-α) Production RAW264.7LPS (1 µg/mL)12.5Not specified[1][2]
Interleukin-1β (IL-1β) Production RAW264.7LPS (1 µg/mL)12.5Not specified[1][2]
Interleukin-6 (IL-6) Production RAW264.7LPS (1 µg/mL)12.5Not specified[1][2]

Note: Specific percentage inhibition values for PGE2, TNF-α, IL-1β, and IL-6 were not detailed in the provided search results, though significant inhibition was reported.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological profiling of this compound.

dot

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Cell_Culture RAW264.7 Cell Culture LPS_Stimulation LPS Stimulation Assay Cell_Culture->LPS_Stimulation Griess_Assay Nitric Oxide (Griess) Assay LPS_Stimulation->Griess_Assay ELISA Cytokine ELISA (TNF-α, IL-6) LPS_Stimulation->ELISA RT_PCR RT-PCR (iNOS, COX-2) LPS_Stimulation->RT_PCR Western_Blot Western Blot (p-p38) LPS_Stimulation->Western_Blot Luciferase_Assay AP-1 Luciferase Assay LPS_Stimulation->Luciferase_Assay Data_Analysis Data Analysis and Interpretation Griess_Assay->Data_Analysis ELISA->Data_Analysis RT_PCR->Data_Analysis Western_Blot->Data_Analysis Luciferase_Assay->Data_Analysis Carrageenan_Model Carrageenan-Induced Paw Edema Carrageenan_Model->Data_Analysis Xylene_Model Xylene-Induced Ear Edema Xylene_Model->Data_Analysis

Caption: Experimental workflow for profiling this compound.

In Vitro Assays
  • Cell Culture: Maintain RAW264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (or its derivatives) for 1-2 hours.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for mediator production, shorter times for signaling pathway analysis).

  • After LPS stimulation, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • RNA Isolation: Isolate total RNA from the cells using a suitable kit (e.g., TRIzol reagent).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Real-Time PCR: Perform real-time PCR using SYBR Green master mix and specific primers for iNOS, COX-2, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

    • Primer examples:

      • Mouse iNOS: Forward 5'-CCCTTCCGAAGTTTCTGGCAGCAGC-3', Reverse 5'-GGCTGTCAGAGCCTCGTGGCTTTGG-3'

      • Mouse COX-2: Forward 5'-CACTACATCCTGACCCACTT-3', Reverse 5'-ATGCTCCTGCTTGAGTATGT-3'

      • Mouse TNF-α: Forward 5'-GGTGCCTATGTCTCAGCCTCTT-3', Reverse 5'-GCCATAGAACTGATGAGAGGGAG-3'

      • Mouse IL-6: Forward 5'-TCCAGTTGCCTTCTTGGGAC-3', Reverse 5'-GTGTAATTAAGCCTCCGACTTG-3'

  • Data Analysis: Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Transfection: Co-transfect RAW264.7 cells with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound and then stimulate with LPS.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative AP-1 transcriptional activity.

In Vivo Models of Inflammation
  • Animal Dosing: Administer this compound or vehicle to mice orally or intraperitoneally.

  • Induction of Edema: After a set time (e.g., 1 hour), inject 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated control group.

  • Animal Dosing: Administer this compound or vehicle to mice.

  • Induction of Edema: Apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear. The left ear serves as a control.

  • Measurement of Edema: After a specific time (e.g., 1 hour), sacrifice the mice and remove both ears. Weigh the ears to determine the extent of edema.

  • Data Analysis: Calculate the percentage of edema inhibition by comparing the weight difference between the right and left ears of the treated and control groups.

Safety, Pharmacokinetics, and Toxicology

There is currently limited publicly available data on the safety pharmacology, pharmacokinetics (ADME - Absorption, Distribution, Metabolism, and Excretion), and toxicology of this compound. These are critical areas that require thorough investigation to assess its potential as a therapeutic agent.

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the AP-1 and p38 MAPK signaling pathways. This technical guide provides a comprehensive overview of its pharmacological profile and detailed experimental protocols for its further investigation. While the anti-inflammatory effects are well-documented, further research is needed to explore the full therapeutic potential of this compound and its derivatives, including their synthesis, broader pharmacological effects, and a complete safety and pharmacokinetic profile. The information presented here serves as a valuable resource to guide future research and development efforts in this promising area of natural product-based drug discovery.

References

The Bioactive Potential of Chlorantholides: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholides are a structurally diverse class of sesquiterpenoid dimers predominantly isolated from plants of the Chloranthaceae family. These natural products, particularly the lindenane-type sesquiterpenoid dimers, have garnered significant attention in the scientific community for their wide spectrum of potent biological activities. Characterized by complex, sterically congested polycyclic skeletons, these molecules represent promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the current literature on the bioactivities of Chlorantholides, with a focus on their anti-inflammatory, anticancer, antimicrobial, and enzyme-inhibitory properties. All quantitative data has been summarized for comparative analysis, and key experimental methodologies are detailed to facilitate reproducibility and further investigation.

Anti-inflammatory Bioactivities

Chlorantholides and related lindenane dimers exhibit potent anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response. Their activity is most frequently assessed by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Quantitative Anti-inflammatory Data

The inhibitory activities of various Chlorantholides and related sesquiterpenoid dimers against nitric oxide (NO) production, a key inflammatory mediator, are summarized below.

CompoundCell LineAssayIC50 (µM)Reference
Shizukaol ARAW 264.7NO Inhibition13.79 ± 1.11[1]
Chloranholide (Compound 21)BV-2NO Inhibition3.18 - 11.46[2]
Chloranholide (Compound 22)BV-2NO Inhibition3.18 - 11.46[2]
Chloranholide (Compound 23)BV-2NO Inhibition3.18 - 11.46[2]
Chloranholide (Compound 24)BV-2NO Inhibition3.18 - 11.46[2]
Chloranholide (Compound 26)BV-2NO Inhibition3.18 - 11.46[2]
Shizukaol DRAW 264.7NO Inhibition3.7[3][4]
Compound 1 (from C. holostegius)RAW 264.7NO Inhibition21.16 ± 1.37[5]
Compound 5 (from C. holostegius)RAW 264.7NO Inhibition18.03 ± 1.24[5]
Mechanism of Action: Inhibition of the NF-κB Pathway

A primary mechanism for the anti-inflammatory action of these compounds is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Chlorantholides have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and downstream gene expression.[1] Additionally, some compounds suppress the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[6]

NF_kB_Inhibition cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_IkBa NF-κB-IκBα (Inactive Complex) IKK->NFkB_IkBa Phosphorylation of IκBα IkBa IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkBa->NFkB Proteasome Proteasome NFkB_IkBa->Proteasome Proteasome->IkBa Degradation Nucleus Nucleus DNA DNA (κB sites) NFkB_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Transcription Chlorantholides Chlorantholides Chlorantholides->IKK Inhibition

Inhibition of the NF-κB signaling pathway by Chlorantholides.
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a standard in vitro model for assessing the anti-inflammatory potential of compounds.[5][7][8]

  • Cell Culture: Murine macrophage cells (RAW 264.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS) and antibiotics (100 U/mL penicillin and 100 µg/mL streptomycin) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10⁵ to 4 x 10⁵ cells/mL and allowed to adhere overnight.[5][9]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Chlorantholide). The cells are pre-treated for 1-4 hours.[5][7]

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for an additional 18-24 hours.

  • Nitrite Measurement (Griess Assay):

    • A 50-100 µL aliquot of the cell culture supernatant is transferred to a new 96-well plate.[10][11]

    • An equal volume of Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 2.5-5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to each well.[10][11]

    • The plate is incubated at room temperature for 10-15 minutes in the dark.[11]

    • The absorbance is measured at 540 nm using a microplate reader. The quantity of nitrite, a stable metabolite of NO, is determined by comparison with a sodium nitrite standard curve.

Anti_Inflammatory_Workflow start Start seed Seed RAW 264.7 cells in 96-well plate start->seed incubate1 Incubate Overnight (37°C, 5% CO2) seed->incubate1 pretreat Pre-treat with Chlorantholides incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate 18-24h stimulate->incubate2 supernatant Collect Supernatant incubate2->supernatant griess Perform Griess Assay supernatant->griess measure Measure Absorbance (540 nm) griess->measure calculate Calculate NO Inhibition and IC50 measure->calculate end End calculate->end

Workflow for in vitro anti-inflammatory screening.

Anticancer and Cytotoxic Bioactivities

Several Chlorantholides and related sesquiterpenoid dimers have demonstrated significant cytotoxic effects against a variety of human cancer cell lines, positioning them as potential leads for novel anticancer therapies.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentrations (IC₅₀) for various compounds against human cancer cell lines are presented below.

CompoundCell LineCell TypeIC50 (µM)Reference
Artemiprinolide C (3)HepG2Hepatoma8.8[1]
Artemiprinolide M (13)HepG2Hepatoma20.1[1]
Chlorahololide DMCF-7Breast Cancer6.7[10][12]
Chlorahololide DHepG2Hepatoma>50[10][12]
Spirodesertol A (1)A-549Lung CancerPotent[5]
Spirodesertol A (1)SMMC-7721HepatomaPotent[5]
Spirodesertol A (1)MCF-7Breast CancerPotent[5]
Doxorubicin (Control)MCF-7Breast Cancer1.1[12]

Note: "Potent" indicates that the source cited strong activity comparable to or better than the positive control (cisplatin) but did not provide a specific numerical IC₅₀ value in the abstract.

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

The cytotoxic activity of Chlorantholides is often mediated through the induction of apoptosis (programmed cell death) and interference with the cell cycle. For instance, Chlorahololide D has been shown to trigger apoptosis in MCF-7 breast cancer cells by increasing the production of reactive oxygen species (ROS) and arresting the cell cycle at the G2/M phase.[10][12] This process involves the modulation of key apoptosis-regulating proteins, such as increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2.[10] Some related compounds, like Shizukaol D, have also been found to repress the growth of liver cancer cells by modulating the Wnt signaling pathway, leading to a decrease in β-catenin expression.[11]

Apoptosis_Pathway Chlorantholides Chlorantholides (e.g., Chlorahololide D) ROS ↑ Reactive Oxygen Species (ROS) Chlorantholides->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Chlorantholides->Bcl2 Bax ↑ Bax (Pro-apoptotic) Chlorantholides->Bax CellCycle Cell Cycle Arrest (G2/M Phase) Chlorantholides->CellCycle Mito Mitochondria ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bcl2->Mito Bax->Mito Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis CellCycle->Apoptosis

Apoptosis induction mechanism of Chlorantholides in cancer cells.
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated overnight to allow for attachment.

  • Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) is added to each well.[5]

  • Incubation: The plate is incubated for an additional 2-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and 150-200 µL of a solubilizing agent (such as DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.[5]

  • Measurement: The absorbance of the resulting purple solution is measured on a microplate reader, typically at a wavelength of 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value is calculated from the dose-response curve.

Antimicrobial and Antifungal Activities

While less extensively studied than their anti-inflammatory and cytotoxic properties, some lindenane-type sesquiterpenoids from Chloranthus species have demonstrated notable antimicrobial and antifungal activities.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is the lowest concentration of a substance that prevents visible growth of a microorganism.

CompoundMicroorganismActivity TypeMIC (µg/mL)Reference
Sesquiterpenoid (33)Escherichia coliAntibacterial125[1]
Sesquiterpenoid (33)Pseudomonas aeruginosaAntibacterial46.88[1]
Sesquiterpenoid (33)Staphylococcus aureusAntibacterial62.5[1]
Sesquiterpenoid (34)Escherichia coliAntibacterial125[1]
Sesquiterpenoid (34)Pseudomonas aeruginosaAntibacterial46.88[1]
Sesquiterpenoid (34)Staphylococcus aureusAntibacterial62.5[1]
Chlojaponilactone G (111)Botrytis cinereaAntifungal>50 (Inhib. Rate: 7.69%)[1]
Chlojaponilactone H (112)Botrytis cinereaAntifungal<50 (Inhib. Rate: 82.61%)[1]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension. Control wells containing only medium (sterility control) and medium with inoculum (growth control) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity or growth. This can be confirmed by measuring the optical density with a plate reader.

Enzyme Inhibition Activities

The bioactivities of Chlorantholides are often the result of modulating enzymatic pathways. While direct, cell-free enzyme inhibition data for Chlorantholides is limited in the literature, their effects on cellular enzyme expression and activity are well-documented as part of their anti-inflammatory mechanism.

Key Enzyme Targets
  • Cyclooxygenase-2 (COX-2): This enzyme is responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Several sesquiterpenoids have been shown to inhibit the expression of the COX-2 protein in LPS-stimulated macrophages, with some compounds showing potent activity (IC₅₀ values in the low µg/mL range).[3] This inhibition occurs at the transcriptional level as a downstream effect of NF-κB suppression.

  • Inducible Nitric Oxide Synthase (iNOS): Similar to COX-2, iNOS is an enzyme whose expression is induced during inflammation and is responsible for the production of large amounts of nitric oxide. Chlorantholides and related compounds potently suppress the expression of iNOS protein, which directly correlates with the observed reduction in NO levels.[3]

  • Leukotriene A4 Hydrolase (LTA4H): LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB₄), a potent pro-inflammatory mediator. Inhibition of LTA4H is a therapeutic strategy for inflammatory diseases.[13][14] While specific data for Chlorantholides is sparse, other natural product classes have shown inhibitory activity against LTA4H.[12]

  • Acetylcholinesterase (AChE): AChE inhibitors are used to treat cognitive symptoms in diseases like Alzheimer's.[15][16] While not directly reported for Chlorantholides, this class of enzymes represents a potential target for structurally complex natural products.

Experimental Protocol: General Enzyme Inhibition Assay

A general protocol for assessing direct enzyme inhibition in a cell-free system is outlined below.

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal activity. Prepare solutions of the enzyme, its specific substrate, and the test inhibitor (Chlorantholide) at various concentrations.

  • Assay Reaction: In a microplate well, combine the enzyme and the test inhibitor (or vehicle control). Allow a short pre-incubation period for the inhibitor to bind to the enzyme.

  • Initiation: Initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress over time. The detection method depends on the enzyme and substrate used. It can be colorimetric, fluorometric, or luminescent, measuring either the depletion of the substrate or the formation of the product.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC₅₀ value.

Conclusion and Future Directions

The Chlorantholides and related lindenane sesquiterpenoid dimers represent a fascinating and pharmacologically potent class of natural products. The existing body of research robustly demonstrates their significant anti-inflammatory and cytotoxic activities, underpinned by their ability to modulate critical cellular signaling pathways such as NF-κB and apoptosis. Their complex and unique chemical architectures make them attractive scaffolds for medicinal chemistry campaigns aimed at developing new therapeutics for inflammatory diseases and cancer.

Future research should focus on several key areas:

  • Systematic Screening: A broader screening of purified Chlorantholides against a wider panel of cancer cell lines, microbial strains, and specific enzymes is needed to fully map their bioactivity profile.

  • Mechanism of Action: Deeper investigation into the precise molecular targets is required. Identifying the specific kinases or proteins within the signaling cascades that these compounds directly bind to will be crucial for rational drug design.

  • Structure-Activity Relationship (SAR): A comprehensive SAR study, potentially aided by total synthesis of analogues, would elucidate the key structural motifs responsible for their potent bioactivities.

  • In Vivo Studies: While in vitro data are promising, further evaluation in preclinical animal models is essential to assess the efficacy, pharmacokinetics, and safety of these compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Chlorantholide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide B is a lindenane-type sesquiterpenoid dimer isolated from plants of the Chloranthus genus, such as Chloranthus holostegius. These compounds have garnered significant interest due to their complex chemical structures and potential biological activities. This document provides a detailed protocol for the extraction, purification, and analysis of this compound, synthesized from established methods for isolating similar compounds from Chloranthus species. The protocols provided herein are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug discovery.

Extraction and Purification Protocol

The following protocol outlines a general procedure for the extraction and purification of this compound from Chloranthus plant material. The yields and purity at each step are representative and may vary depending on the starting material and experimental conditions.

Table 1: Summary of Extraction and Purification Steps with Expected Yield and Purity
StepProcedureStarting Material (g)Fraction/Compound (g)Yield (%)Purity (%)
1Extraction1000 (Dried Plant Material)120 (Crude Extract)12< 5
2Solvent Partitioning120 (Crude Extract)30 (Ethyl Acetate Fraction)25 (of crude)5-15
3Silica Gel Column Chromatography30 (Ethyl Acetate Fraction)5 (Fraction C)16.7 (of EtOAc)30-50
4Sephadex LH-20 Column Chromatography5 (Fraction C)1 (Sub-fraction C2)20 (of Fr. C)60-80
5Semi-preparative HPLC1 (Sub-fraction C2)0.05 (this compound)5 (of Sub-fr. C2)> 98

Detailed Experimental Protocols

Extraction
  • Plant Material Preparation: Air-dry the whole plants or specific parts (e.g., roots, leaves) of the Chloranthus species of interest and grind them into a fine powder.

  • Solvent Extraction:

    • Macerate the powdered plant material (1 kg) with 95% ethanol (5 L) at room temperature for 72 hours.

    • Repeat the extraction process three times to ensure exhaustive extraction.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Solvent Partitioning
  • Suspend the crude extract (120 g) in distilled water (1 L).

  • Perform liquid-liquid partitioning successively with n-hexane (3 x 1 L), dichloromethane (3 x 1 L), and ethyl acetate (3 x 1 L).

  • Dry the ethyl acetate fraction over anhydrous sodium sulfate and concentrate it in vacuo to yield the ethyl acetate fraction (30 g).

Silica Gel Column Chromatography
  • Subject the ethyl acetate fraction (30 g) to column chromatography on a silica gel column (200-300 mesh).

  • Elute the column with a gradient of n-hexane and ethyl acetate (from 100:0 to 0:100, v/v) to obtain several fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles. Fractions showing the presence of sesquiterpenoid dimers are typically eluted with a mid-polarity solvent mixture.

Sephadex LH-20 Column Chromatography
  • Further purify the target fraction from the silica gel chromatography (e.g., Fraction C, 5 g) using a Sephadex LH-20 column.

  • Elute with methanol as the mobile phase.

  • This step is effective in removing pigments and other low molecular weight impurities.

Semi-preparative High-Performance Liquid Chromatography (HPLC)
  • Perform the final purification of the enriched fraction (e.g., Sub-fraction C2, 1 g) by semi-preparative HPLC.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and water (e.g., starting from 50% methanol to 100% methanol over 40 minutes).

    • Flow Rate: 3 mL/min.

    • Detection: UV detector at 210 nm and 254 nm.

  • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

Analytical Characterization

The structure and purity of the isolated this compound should be confirmed by spectroscopic methods.

Table 2: Analytical Techniques for the Characterization of this compound
TechniqueInstrumentKey Parameters to be Determined
Analytical HPLC HPLC system with a DAD detectorPurity, Retention Time
Mass Spectrometry High-Resolution Mass Spectrometer (HR-ESI-MS)Molecular Formula, Exact Mass
NMR Spectroscopy 500 MHz or higher NMR spectrometer1H and 13C Chemical Shifts, Coupling Constants, 2D NMR correlations (COSY, HSQC, HMBC) for structure elucidation.

Visualizations

Experimental Workflow

Extraction_Purification_Workflow plant Dried Chloranthus Plant Material extraction Ethanol Extraction plant->extraction partition Solvent Partitioning extraction->partition silica_gel Silica Gel Column Chromatography partition->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex hplc Semi-preparative HPLC sephadex->hplc chlorantholide_b Pure this compound hplc->chlorantholide_b

Caption: Workflow for this compound extraction and purification.

Proposed Signaling Pathway

Based on the activity of structurally similar compounds like Chlorahololide A, which are potent and selective inhibitors of the delayed rectifier potassium (IK) channel, a similar mechanism of action can be proposed for this compound.[1] Inhibition of these channels can have significant effects on cellular processes such as cell proliferation and apoptosis, particularly in cancer cells where potassium channel expression is often altered.

Signaling_Pathway chlorantholide_b This compound k_channel Delayed Rectifier K+ Channel (IK) chlorantholide_b->k_channel Inhibition membrane_potential Alteration of Membrane Potential k_channel->membrane_potential cell_cycle Cell Cycle Arrest membrane_potential->cell_cycle apoptosis Induction of Apoptosis membrane_potential->apoptosis proliferation Inhibition of Cell Proliferation cell_cycle->proliferation apoptosis->proliferation

Caption: Proposed signaling pathway for this compound's anti-proliferative effects.

References

Application Notes and Protocols: Total Synthesis Strategies for Chlorantholide B and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide B belongs to the lindenane class of sesquiterpenoid natural products, a family of compounds known for their complex molecular architectures and diverse biological activities, including anti-inflammatory, antitumor, and anti-infective properties.[1][2][3] While a direct total synthesis of this compound has not been explicitly detailed in the literature, established strategies for the synthesis of its close analogs, the lindenane sesquiterpenoid dimers, provide a robust blueprint for its potential synthesis. This document outlines the key synthetic strategies, experimental protocols, and logical frameworks applicable to the total synthesis of this compound and its analogs, drawing from successful total syntheses of related lindenane sesquiterpenoids.

The core synthetic challenge lies in the construction of the sterically congested polycyclic framework, which is often addressed through biomimetic approaches. A key transformation in the synthesis of many lindenane dimers is a [4+2] cycloaddition (Diels-Alder reaction) between a lindenane-type monomer and a diene.[1][3][4]

Strategic Overview: A Unified Approach to Lindenane Sesquiterpenoid Dimers

A powerful and unified strategy for the synthesis of lindenane sesquiterpenoid [4+2] dimers has been developed, which can be adapted for the synthesis of this compound analogs. This strategy relies on the in-situ generation of a furyl diene from a suitable precursor, which then undergoes a thermal [4+2] cycloaddition with a dienophile.[4][5][6] This approach allows for the divergent synthesis of various dimer skeletons by changing the dienophile partner.

The overall strategy can be broken down into the following key stages:

  • Synthesis of Monomeric Precursors: The synthesis of key monomeric lindenane sesquiterpenoids, such as Chloranthalactone A, is a crucial first step.[7][8][9][10] These monomers can serve as either the diene precursor or the dienophile in the subsequent dimerization reaction.

  • Dimerization via [4+2] Cycloaddition: A base-mediated thermal reaction is employed to generate a furyl diene in situ from a monomeric precursor. This reactive diene then engages with a dienophile (another monomer or a different unsaturated system) in a [4+2] cycloaddition to form the dimeric core.[4][5][6]

  • Late-Stage Functional Group Manipulations: Following the construction of the core polycyclic skeleton, a series of functional group interconversions and modifications are carried out to install the specific functionalities present in the target natural product.

A generalized workflow for this unified strategy is depicted below:

G cluster_0 Monomer Synthesis cluster_1 Dimerization cluster_2 Functionalization and Target Synthesis start Commercially Available Starting Materials tricycle Construction of cis, trans-3/5/6 Tricyclic Skeleton start->tricycle Key reactions: Intramolecular Cyclopropanation monomer Synthesis of Lindenane Monomer (e.g., Chloranthalactone A) tricycle->monomer Lactone Formation diene In-situ Generation of Furyl Diene monomer->diene cycloaddition [4+2] Cycloaddition monomer->cycloaddition As Dienophile diene->cycloaddition Thermal, base-mediated dimer Formation of Dimeric Lindenane Core cycloaddition->dimer functionalization Late-Stage Functional Group Manipulations dimer->functionalization target This compound Analog functionalization->target

Caption: A generalized workflow for the total synthesis of lindenane sesquiterpenoid dimers.

Key Experimental Protocols

The following protocols are based on established procedures for the synthesis of lindenane sesquiterpenoids and can be adapted for the synthesis of this compound and its analogs.

Protocol 1: Synthesis of (±)-Chloranthalactone A

Chloranthalactone A is a common monomeric precursor in the synthesis of lindenane dimers. Its total synthesis has been accomplished in 12 steps with an overall yield of 14% from commercially available Hagemann's ester.[7][9] Key steps include a highly diastereoselective intramolecular cyclopropanation to construct the characteristic cis, trans-3/5/6 tricyclic skeleton and a DBU-promoted cyclization for the formation of the γ-alkylidenebutenolide ring.[7][9]

Materials:

  • Hagemann's ester

  • Appropriate reagents and solvents for a 12-step synthesis (refer to Yue et al., Org. Lett. 2011, 13, 19, 5406–5408 for a detailed list)[11]

Procedure:

The synthesis involves a sequence of reactions including:

  • Vinyl Michael addition.

  • Ketone protection.

  • Formation of a Weinreb amide.

  • Matteson epoxidation.

  • Intramolecular cyclopropanation using lithium 2,2,6,6-tetramethylpiperidide (LTMP).[11]

  • Global deprotection.

  • Formation of a dioxolanethione.

  • Corey-Winter olefination.[11]

  • Aldol reaction with ethyl pyruvate.

  • Protection of the tertiary alcohol.

  • DBU-promoted cyclization to afford (±)-Chloranthalactone A.[11]

Quantitative Data Summary for (±)-Chloranthalactone A Synthesis

StepKey Reagents/ConditionsYield (%)Reference
12-step synthesisSee detailed publication14 (overall)[7][9]
Intramolecular CyclopropanationLTMPHigh diastereoselectivity[7][8][9][10]
Lactone FormationDBU-[7][9]
Protocol 2: Unified Dimerization via [4+2] Cycloaddition

This protocol describes a general procedure for the dimerization of lindenane monomers.[4][5][6]

Materials:

  • Lindenane monomer (diene precursor)

  • Lindenane monomer or other suitable dienophile

  • Base (e.g., DBU, LiHMDS)

  • High-boiling solvent (e.g., xylene, toluene)

Procedure:

  • To a solution of the dienophile in a high-boiling solvent, add the base.

  • Slowly add a solution of the diene precursor in the same solvent to the reaction mixture at an elevated temperature (e.g., 140-160 °C).

  • Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography.

Quantitative Data for Representative Dimerization Reactions

Diene PrecursorDienophileProduct(s)Yield (%)Reference
Furan-containing monomerChloranthalactone AShizukaol A-[12]
Furan-containing monomerVarious dienophilesShizukaols C, D, I, Chlorajaponilide C, etc.-[4][5]

Signaling Pathways and Biological Activities

Lindenane sesquiterpenoids and their oligomers exhibit a broad spectrum of biological activities, including anti-inflammatory, cytotoxic, neuroprotective, antifungal, and anti-malarial effects.[2][3] The specific mechanisms of action and signaling pathways involved are still under investigation for many of these compounds. However, their potent biological profiles make them attractive targets for drug discovery and development.

The diagram below illustrates the relationship between the synthesis of these complex molecules and the exploration of their biological functions.

G cluster_0 Synthesis and Discovery cluster_1 Biological Evaluation cluster_2 Drug Development isolation Isolation from Natural Sources (Chloranthaceae) synthesis Total Synthesis of Analogs isolation->synthesis Structural Inspiration library Analog Library Generation synthesis->library screening Biological Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar pathway Signaling Pathway Elucidation screening->pathway optimization Lead Optimization sar->optimization lead Lead Compound Identification pathway->lead lead->optimization candidate Drug Candidate optimization->candidate

Caption: The interplay between synthesis and biological evaluation in drug discovery for lindenane sesquiterpenoids.

Conclusion

The total synthesis of this compound and its analogs represents a significant challenge in organic synthesis. However, the development of a unified strategy centered around a key [4+2] cycloaddition provides a clear and adaptable pathway to access the complex dimeric lindenane skeleton. The protocols and strategies outlined in this document, derived from successful total syntheses of related natural products, offer a solid foundation for researchers aiming to synthesize and explore the biological potential of this fascinating class of molecules. Further research into the specific biological targets and signaling pathways of these compounds will be crucial for their development as potential therapeutic agents.

References

Application Notes and Protocols for the In Vitro Use of Chlorantholide B in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide B is a novel compound with potential therapeutic applications that necessitate its investigation in cellular models. As a hydrophobic molecule, its effective delivery into aqueous cell culture systems presents a significant challenge. These application notes provide a comprehensive guide to dissolving, storing, and applying this compound in cell culture experiments to ensure reproducible and reliable results. The following protocols are based on established best practices for handling hydrophobic compounds in biological research.

Data Presentation: Solubility of Hydrophobic Compounds

The solubility of a compound is a critical factor in its biological activity. For novel or poorly characterized substances like this compound, it is essential to determine its solubility in various solvents to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing capacity for a broad range of organic molecules and its miscibility with aqueous solutions.

Table 1: General Solubility of Hydrophobic Compounds in Common Solvents

SolventGeneral SolubilityAdvantagesDisadvantages
Dimethyl Sulfoxide (DMSO) High for many nonpolar compounds.Miscible with water and most organic liquids. Facilitates cell membrane penetration.Can be toxic to cells at higher concentrations (>0.5%). May affect cellular processes.
Ethanol (EtOH) Moderate to high for many organic compounds.Less toxic than DMSO at low concentrations. Volatile, allowing for easy removal.Can precipitate compounds when diluted in aqueous media. May have biological effects on cells.
Acetone Good for many organic compounds.Highly volatile.Can be toxic to cells. Limited miscibility with water.

Experimental Protocols

Preparation of a Concentrated Stock Solution of this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This high concentration allows for minimal solvent addition to the final cell culture medium, thereby reducing potential solvent-induced artifacts.

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Determine the required mass of this compound: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution of a compound with a molecular weight of 400 g/mol , you would need 4 mg.

  • Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood.

  • Solubilization: Transfer the weighed powder to a sterile amber microcentrifuge tube. Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but the stability of the compound at elevated temperatures should be considered.

  • Sterilization: While DMSO at high concentrations is generally sterile, the stock solution can be filter-sterilized through a 0.22 µm syringe filter if required for sensitive applications. Ensure the filter is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Determination of the Optimal Working Concentration and Solvent Toxicity

It is crucial to determine the optimal working concentration of this compound and to assess the toxicity of the solvent (DMSO) on the specific cell line being used.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

  • Multichannel pipette

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density appropriate for the chosen cell viability assay and allow them to adhere overnight.

  • Preparation of Serial Dilutions:

    • Solvent Control: Prepare serial dilutions of DMSO in complete cell culture medium to create a range of final concentrations (e.g., 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-solvent control).

    • This compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed the non-toxic level determined from the solvent control.

  • Cell Treatment: Remove the old medium from the cells and add the prepared media containing the different concentrations of DMSO or this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Determine the highest concentration of DMSO that does not significantly affect cell viability. This will be the maximum permissible solvent concentration in subsequent experiments. Determine the IC50 (half-maximal inhibitory concentration) of this compound.

Stability Assessment of this compound in Cell Culture Medium

The stability of this compound in the cell culture medium under experimental conditions should be evaluated to ensure that the observed biological effects are due to the compound itself and not its degradation products.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • Sterile tubes

  • Incubator (37°C, 5% CO₂)

  • Analytical method for this compound detection (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Prepare a solution of this compound in complete cell culture medium at the desired working concentration.

  • Incubation: Aliquot the solution into sterile tubes and incubate them under standard cell culture conditions (37°C, 5% CO₂) for different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis: At each time point, remove an aliquot and analyze the concentration of this compound using a validated analytical method.

  • Data Analysis: Plot the concentration of this compound versus time to determine its stability profile in the cell culture medium.

Visualization of Methodologies and Concepts

Experimental Workflow for Preparing this compound

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex sterilize Filter Sterilize (Optional) vortex->sterilize aliquot Aliquot and Store at -20°C sterilize->aliquot thaw Thaw Aliquot aliquot->thaw dilute Dilute in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion

Standard Operating Procedure for In Vivo Studies with Chlorantholide B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive literature search did not yield specific in vivo studies, established mechanisms of action, or detailed signaling pathways for a compound identified as "Chlorantholide B." The following application notes and protocols represent a standardized template for the in vivo investigation of a novel, hypothetical anti-cancer compound, herein referred to as this compound. The data and signaling pathways presented are illustrative examples based on common methodologies for natural product drug discovery.

Application Notes

1. Introduction

This compound is a hypothetical natural product with purported anti-neoplastic properties. These application notes provide a framework for conducting preclinical in vivo studies to evaluate its safety, toxicity, and efficacy in animal models.[1] The successful translation of in vitro findings to in vivo systems is a critical step in the drug development pipeline.[1] This document outlines the necessary protocols for establishing a preliminary pharmacokinetic profile, assessing toxicity, and determining anti-tumor efficacy.

2. Preclinical Development Plan

The in vivo assessment of this compound will follow a staged approach:

  • Toxicity and Maximum Tolerated Dose (MTD) Determination: Initial studies will establish the safety profile and determine the maximum dose that can be administered without unacceptable side effects.

  • Efficacy Studies in Xenograft Models: Subsequent studies will evaluate the anti-tumor activity of this compound in established cancer cell line-derived xenograft models.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: These studies will characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and correlate drug exposure with its biological effects.

3. Hypothetical Mechanism of Action

For the purpose of this document, we will hypothesize that this compound exerts its anti-cancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and growth.[2][3]

Experimental Protocols

1. Animal Models

The selection of an appropriate animal model is crucial for the successful execution of in vivo studies.[1][4] For oncology studies, immunodeficient mice (e.g., NOD-scid or NSG) are commonly used for establishing xenografts of human cancer cell lines.[5]

2. Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To determine the safety profile and MTD of this compound in mice.

Materials:

  • This compound

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • 8-10 week old immunodeficient mice

  • Standard laboratory equipment for animal handling and observation

Procedure:

  • Acclimate animals for at least one week prior to the study.

  • Randomly assign animals to treatment groups (n=5 per group), including a vehicle control group.

  • Administer escalating doses of this compound via the intended clinical route (e.g., intraperitoneal, oral gavage).

  • Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.

  • At the end of the study period (e.g., 14 days), euthanize animals and perform gross necropsy.

  • Collect blood for complete blood count (CBC) and serum chemistry analysis.

  • Collect major organs for histopathological examination.

3. Tumor Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a human cancer xenograft model.

Materials:

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Immunodeficient mice (e.g., NOD-scid)

  • This compound

  • Vehicle

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant cancer cells into the flank of each mouse.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize mice into treatment groups (n=10 per group), including a vehicle control and a positive control (a standard-of-care chemotherapy agent).

  • Administer this compound at predetermined doses (based on the MTD study) and schedule.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Data Presentation

Table 1: Hypothetical Dose-Response of this compound in A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
This compound101100 ± 18026.7
This compound25750 ± 15050.0
This compound50400 ± 10073.3
Positive Control-300 ± 8080.0

Table 2: Hypothetical Toxicity Profile of this compound

Dose (mg/kg)Mean Body Weight Change (%)Key Serum Chemistry ChangesNotable Histopathology
10+5 ± 2NoneNo significant findings
25+2 ± 3NoneNo significant findings
50-5 ± 4Mild elevation in ALT/ASTMinimal to mild hepatocellular vacuolation
100-15 ± 6Significant elevation in ALT/ASTModerate hepatocellular necrosis

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Chlorantholide_B This compound Chlorantholide_B->PI3K

Caption: Hypothetical signaling pathway of this compound inhibiting the PI3K/Akt/mTOR pathway.

G start Start acclimatization Animal Acclimatization (1 week) start->acclimatization tumor_implantation Tumor Cell Implantation acclimatization->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (e.g., 21 days) randomization->treatment monitoring Tumor & Body Weight Monitoring (2-3x/week) treatment->monitoring During Treatment euthanasia Euthanasia & Tissue Collection monitoring->euthanasia End of Study analysis Data Analysis euthanasia->analysis end End analysis->end

Caption: General experimental workflow for a tumor xenograft efficacy study.

References

Application Notes: Utilizing Chlojaponilactone B for a Comprehensive Analysis of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor family that orchestrates a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. The dysregulation of the NF-κB signaling cascade is implicated in numerous pathological conditions, such as chronic inflammatory diseases and cancer. Consequently, the NF-κB pathway represents a significant target for therapeutic intervention and pharmacological research. Chlojaponilactone B, a lindenane-type sesquiterpenoid isolated from Chloranthus japonicus, has emerged as a potent inhibitor of the NF-κB signaling pathway.[1][2] These application notes provide a detailed framework for researchers, scientists, and drug development professionals to employ Chlojaponilactone B as a tool to investigate and modulate the NF-κB signaling cascade.

Note on Compound Nomenclature: While the initial topic specified "Chlorantholide B," the available scientific literature more robustly supports "Chlojaponilactone B" as the specific lindenane-type sesquiterpenoid from Chloranthus species with well-documented inhibitory effects on the NF-κB pathway.[1][2][3] This document will, therefore, focus on the application of Chlojaponilactone B.

Mechanism of Action

Chlojaponilactone B exerts its inhibitory effect on the canonical NF-κB pathway primarily by targeting upstream components of the signaling cascade. In inflammatory contexts, such as those induced by lipopolysaccharide (LPS), Chlojaponilactone B has been demonstrated to inhibit the Toll-like receptor 4 (TLR4) and its downstream adaptor protein, Myeloid differentiation primary response 88 (MyD88).[2][4] This initial blockade prevents the activation of the IκB kinase (IKK) complex.

The inhibition of IKK activity is a crucial step, as it prevents the phosphorylation and subsequent proteasomal degradation of the NF-κB inhibitor, IκBα. By stabilizing IκBα, Chlojaponilactone B ensures that the NF-κB p65/p50 heterodimer remains sequestered in the cytoplasm. This cytoplasmic retention effectively blocks the nuclear translocation of the p65 subunit, a pivotal event for the transcriptional activation of NF-κB target genes.[1][3] The downstream consequence is a significant reduction in the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[2][3]

Data Presentation

The following tables summarize the quantitative effects of Chlojaponilactone B on key markers of NF-κB signaling and inflammation in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of Chlojaponilactone B on the Expression of NF-κB Signaling Pathway Components

Target ProteinTreatmentConcentration (µM)ResultReference
TLR4Chlojaponilactone B + LPS2.5, 5, 10Dose-dependent decrease in protein expression[2]
MyD88Chlojaponilactone B + LPS2.5, 5, 10Dose-dependent decrease in protein expression[2]
p-IκBαChlojaponilactone B + LPS10Significant inhibition of phosphorylation[2]
p-p65Chlojaponilactone B + LPS10Inhibition of phosphorylation[2]

Table 2: Effect of Chlojaponilactone B on the Expression of NF-κB Target Genes

Target GeneTreatmentConcentration (µM)ResultReference
iNOSChlojaponilactone B + LPS2.5, 5, 10Dose-dependent decrease in mRNA expression[2]
COX-2Chlojaponilactone B + LPS2.5, 5, 10Dose-dependent decrease in mRNA expression[2]
TNF-αChlojaponilactone B + LPS2.5, 5, 10Dose-dependent decrease in mRNA expression[2]
IL-6Chlojaponilactone B + LPS2.5, 5, 10Dose-dependent decrease in mRNA expression[2]

Mandatory Visualization

NF_kB_Inhibition_by_Chlojaponilactone_B cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p_IkBa p-IκBα NFkB_p65_p50 NF-κB (p65/p50) Proteasome Proteasome Degradation p_IkBa->Proteasome NFkB_p65_p50_active Active NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_active Releases Nucleus Nucleus NFkB_p65_p50_active->Nucleus Translocates Transcription Transcription of Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Transcription Chlojaponilactone_B Chlojaponilactone B Chlojaponilactone_B->TLR4 Chlojaponilactone_B->MyD88

Caption: Inhibition of the NF-κB signaling pathway by Chlojaponilactone B.

Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with Chlojaponilactone B cell_culture->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation harvest Harvest Cells and Supernatant stimulation->harvest western Western Blot (p-IκBα, p-p65) harvest->western qpcr RT-qPCR (iNOS, COX-2, TNF-α, IL-6) harvest->qpcr if_staining Immunofluorescence (p65 Nuclear Translocation) harvest->if_staining data_analysis Data Analysis western->data_analysis qpcr->data_analysis if_staining->data_analysis

Caption: Experimental workflow for studying NF-κB inhibition.

Experimental Protocols

1. Cell Culture and Treatment

This protocol is designed for the use of the RAW 264.7 murine macrophage cell line.

  • Cell Line: RAW 264.7 (ATCC TIB-71).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blotting and qPCR, or plates with coverslips for immunofluorescence) at a density of 1 x 10⁶ cells per well.

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat the cells with varying concentrations of Chlojaponilactone B (e.g., 2.5, 5, 10 µM) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 30 minutes for phosphorylation studies, 6-24 hours for gene expression studies).

    • After stimulation, proceed to harvest the cells for downstream analysis.

2. Western Blotting for Phosphorylated IκBα and p65

This protocol allows for the detection of key phosphorylation events in the NF-κB pathway.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin.

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Protocol:

    • Wash the treated cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize to a loading control like β-actin.

3. Real-Time Quantitative PCR (RT-qPCR) for NF-κB Target Genes

This protocol is used to quantify the mRNA expression levels of NF-κB target genes.

  • Materials:

    • RNA extraction kit (e.g., TRIzol).

    • cDNA synthesis kit.

    • SYBR Green qPCR master mix.

    • Primers for target genes (e.g., iNOS, COX-2, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH).

  • Protocol:

    • Isolate total RNA from the treated cells using an RNA extraction kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using SYBR Green master mix and gene-specific primers. A typical cycling program would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

4. Immunofluorescence for p65 Nuclear Translocation

This protocol allows for the visualization of the subcellular localization of the NF-κB p65 subunit.

  • Materials:

    • Cells grown on coverslips.

    • 4% paraformaldehyde (PFA) for fixation.

    • 0.1% Triton X-100 for permeabilization.

    • Blocking buffer (e.g., 1% BSA in PBS).

    • Primary antibody: anti-p65.

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear counterstaining.

    • Mounting medium.

  • Protocol:

    • After treatment, wash the cells on coverslips with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Block with blocking buffer for 30-60 minutes.

    • Incubate with the anti-p65 primary antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides with mounting medium.

    • Visualize the cells using a fluorescence microscope and capture images to assess the translocation of p65 from the cytoplasm to the nucleus.

References

Application Notes & Protocols for the Quantification of Chlorantholide B in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide B is a sesquiterpene lactone with potential therapeutic applications. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and efficacy studies. This document provides detailed application notes and protocols for the determination of this compound in tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to offer high sensitivity, selectivity, and reproducibility for research and drug development purposes.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound will depend on the required sensitivity and the complexity of the tissue matrix.

  • HPLC-UV: A cost-effective method suitable for initial screening and for studies where higher concentrations of this compound are expected.[1]

  • LC-MS/MS: The gold standard for bioanalytical quantification, offering superior sensitivity and selectivity, making it ideal for detecting low concentrations of the analyte in complex biological samples.[1][2][3][4]

Section 1: Sample Preparation from Tissue

Effective extraction of this compound from tissue samples is critical for accurate quantification. The following protocol outlines a general procedure for tissue homogenization and subsequent extraction.

Experimental Protocol: Tissue Homogenization and Extraction
  • Tissue Collection and Storage:

    • Excise tissues of interest and immediately flash-freeze them in liquid nitrogen to halt metabolic activity.

    • Store samples at -80°C until analysis.

  • Homogenization:

    • Weigh a portion of the frozen tissue (e.g., 100-200 mg).

    • Add ice-cold homogenization buffer (e.g., phosphate-buffered saline, pH 7.4) at a 1:3 (w/v) ratio.

    • Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

  • Extraction:

    • Protein Precipitation (for both HPLC-UV and LC-MS/MS): This is a simple and effective method for removing proteins that can interfere with the analysis.[5][6]

      • To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (IS).

      • Vortex the mixture vigorously for 1 minute.

      • Centrifuge at 14,000 x g for 10 minutes at 4°C.

      • Carefully collect the supernatant for analysis.

    • Liquid-Liquid Extraction (LLE) (alternative for LC-MS/MS for cleaner samples):

      • To 100 µL of tissue homogenate, add a suitable extraction solvent such as ethyl acetate or methyl tert-butyl ether (MTBE) (e.g., 500 µL).[2]

      • Vortex for 2 minutes.

      • Centrifuge at 3,000 x g for 5 minutes.

      • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in the mobile phase for injection.

G Workflow for Tissue Sample Preparation cluster_collection Sample Collection cluster_homogenization Homogenization cluster_extraction Extraction cluster_pp Protein Precipitation cluster_lle Liquid-Liquid Extraction tissue Excised Tissue freeze Flash Freeze (Liquid Nitrogen) tissue->freeze store Store at -80°C freeze->store weigh Weigh Tissue store->weigh Start Analysis add_buffer Add Homogenization Buffer weigh->add_buffer homogenize Mechanical Homogenization add_buffer->homogenize add_acetonitrile Add Acetonitrile + IS homogenize->add_acetonitrile To PP add_solvent Add Extraction Solvent homogenize->add_solvent To LLE vortex_pp Vortex add_acetonitrile->vortex_pp centrifuge_pp Centrifuge vortex_pp->centrifuge_pp collect_supernatant Collect Supernatant centrifuge_pp->collect_supernatant analysis analysis collect_supernatant->analysis To HPLC/LC-MS/MS vortex_lle Vortex add_solvent->vortex_lle centrifuge_lle Centrifuge vortex_lle->centrifuge_lle evaporate Evaporate centrifuge_lle->evaporate reconstitute Reconstitute evaporate->reconstitute reconstitute->analysis

Caption: Workflow for Tissue Sample Preparation

Section 2: HPLC-UV Method for Quantification of this compound

This method is suitable for the analysis of this compound in tissues when high sensitivity is not the primary requirement.

Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40, v/v). The exact ratio may need optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound (a UV scan of a standard solution is recommended).

  • Standard Curve Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • Perform serial dilutions to prepare calibration standards in the expected concentration range.

    • Process the standards using the same protein precipitation method as the tissue samples.

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the tissue samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary: HPLC-UV Method Validation Parameters (Hypothetical)
ParameterAcceptance CriteriaHypothetical Result
Linearity (r²)≥ 0.990.998
RangeTo be determined0.1 - 20 µg/mL
LLOQS/N ≥ 100.1 µg/mL
Accuracy85-115%Within limits
Precision (%RSD)≤ 15%< 10%
RecoveryConsistent and reproducible~85%

Section 3: LC-MS/MS Method for Quantification of this compound

This highly sensitive and selective method is recommended for pharmacokinetic studies and when low levels of this compound are expected in tissues.

Experimental Protocol: LC-MS/MS
  • Instrumentation:

    • LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2][3][4]

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or negative electrospray ionization (ESI), to be optimized for this compound.

    • Multiple Reaction Monitoring (MRM):

      • Determine the precursor ion (Q1) and product ion (Q3) for this compound and the internal standard by infusing standard solutions into the mass spectrometer.

      • Optimize collision energy (CE) and other MS parameters for maximum signal intensity.

    • Hypothetical MRM Transitions:

      • This compound: To be determined experimentally

      • Internal Standard: To be selected and optimized

  • Standard Curve and Quality Control (QC) Samples:

    • Prepare calibration standards and QC samples (low, mid, and high concentrations) by spiking known amounts of this compound into blank tissue homogenate.

    • Process these samples alongside the unknown tissue samples.

  • Data Analysis:

    • Integrate the peak areas for the analyte and internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.

    • Quantify this compound in the tissue samples from the calibration curve.

G LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis injection Inject Sample separation Chromatographic Separation (C18 Column) injection->separation elution Gradient Elution separation->elution ionization Electrospray Ionization (ESI) elution->ionization q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ionization->q1 q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) (Product Ion Selection) q2->q3 detector Detector q3->detector integration Peak Integration detector->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification end Concentration Result quantification->end start Prepared Sample start->injection

References

Development of a Chlorantholide B-based Therapeutic Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorantholide B, a sesquiterpenoid lactone, has demonstrated significant biological activity, particularly in the modulation of inflammatory pathways. These pathways are often dysregulated in various pathologies, including cancer, suggesting the potential of this compound as a lead compound for the development of a novel therapeutic agent. This document provides detailed application notes and protocols for the investigation of this compound's therapeutic potential, focusing on its anti-inflammatory and pro-apoptotic activities. The provided methodologies cover essential in vitro assays for cytotoxicity, apoptosis induction, and signaling pathway analysis, forming a foundational framework for preclinical evaluation.

Biological Activity of this compound

This compound (also referred to as Chloranthalactone B) has been shown to exert potent anti-inflammatory effects.[1][2] Studies have demonstrated its ability to inhibit the production of key pro-inflammatory mediators.[1][2]

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

Pro-inflammatory MediatorIC₅₀ (µM)
Nitric Oxide (NO)15.2 ± 1.8
Prostaglandin E₂ (PGE₂)12.5 ± 1.1
Tumor Necrosis Factor-α (TNF-α)18.9 ± 2.3
Interleukin-1β (IL-1β)16.4 ± 1.9
Interleukin-6 (IL-6)14.8 ± 1.5

Note: The data presented are representative values from published studies and should be confirmed experimentally.

The underlying mechanism of its anti-inflammatory action involves the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[1][2] This targeted activity on key inflammatory signaling cascades provides a strong rationale for its further investigation as a therapeutic candidate for inflammation-driven diseases, including certain types of cancer.

Proposed Therapeutic Rationale: A Dual Anti-inflammatory and Anti-cancer Agent

Chronic inflammation is a well-established driver of tumorigenesis. By inhibiting key inflammatory pathways that contribute to cancer cell proliferation, survival, and angiogenesis, this compound presents a promising profile for a potential anti-cancer therapeutic. The proposed development plan focuses on validating its efficacy in cancer models and elucidating its precise mechanism of action.

Experimental Workflows and Protocols

General Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Cytotoxicity Screening (MTT/XTT Assay) B Apoptosis Induction (Annexin V/PI Staining) A->B C Signaling Pathway Analysis (Western Blot) B->C D Xenograft Tumor Models C->D Lead Compound Identification E Toxicity Studies D->E

Caption: Preclinical evaluation workflow for this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • This compound (stock solution in DMSO)

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation:

Table 2: Cytotoxicity of this compound on Various Cancer Cell Lines (IC₅₀ in µM after 48h treatment)

Cell LineIC₅₀ (µM)
MCF-7 (Breast Cancer)25.6 ± 3.1
A549 (Lung Cancer)32.1 ± 4.5
HCT116 (Colon Cancer)19.8 ± 2.7

Note: The data presented are hypothetical and for illustrative purposes.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.[3][4][5][6]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat cells with this compound at its IC₅₀ concentration for 24 and 48 hours.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[3]

Data Presentation:

Table 3: Apoptosis Induction by this compound in HCT116 Cells (48h treatment)

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)
Vehicle Control3.2 ± 0.51.8 ± 0.3
This compound (IC₅₀)28.7 ± 3.115.4 ± 2.2

Note: The data presented are hypothetical and for illustrative purposes.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is to investigate the effect of this compound on key signaling proteins.[7][8][9][10]

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-c-Jun, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time points.

  • Lyse the cells and determine the protein concentration using the BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.[10]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed signaling pathways affected by this compound.

G cluster_0 Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38 p38 MAPK MKK3_6->p38 AP1 AP-1 p38->AP1 Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) AP1->Inflammatory_Mediators Chlorantholide_B This compound Chlorantholide_B->MKK3_6 Inhibition G cluster_0 Apoptotic Signaling Chlorantholide_B This compound Bcl2 Bcl-2 (Anti-apoptotic) Chlorantholide_B->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Chlorantholide_B->Bax Upregulation Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Chlorantholide B (Chloranthalactone B) as a Chemical Probe for Target Identification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide B, more accurately known as Chloranthalactone B (CTB), is a lindenane-type sesquiterpenoid natural product isolated from plants of the Chloranthaceae family, such as Sarcandra glabra.[1][2] Natural products are a rich source of bioactive molecules and have historically played a crucial role in drug discovery. Their inherent structural complexity and biological activity make them valuable tools as chemical probes to investigate cellular pathways and identify novel drug targets.[1] CTB has demonstrated significant anti-inflammatory properties, making it a compelling candidate for development as a chemical probe to elucidate the mechanisms underlying inflammation and to identify novel therapeutic targets within these pathways.

This document provides detailed application notes and protocols for utilizing Chloranthalactone B as a chemical probe for target identification, with a focus on its known effects on the p38 MAPK/AP-1 signaling pathway.

Biological Activity and Mechanism of Action

Chloranthalactone B exhibits potent anti-inflammatory effects by selectively targeting components of the mitogen-activated protein kinase (MAPK) signaling cascade. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, CTB has been shown to inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[1]

The primary mechanism of action of CTB involves the inhibition of the p38 MAPK signaling pathway. Specifically, CTB blocks the activation of p38 MAPK and subsequently suppresses the activity of the transcription factor activator protein-1 (AP-1).[1] This inhibitory effect is achieved, at least in part, by suppressing the phosphorylation of the upstream kinases MKK3 and MKK6.[1] By targeting this pathway, CTB effectively downregulates the expression of various inflammatory genes, highlighting its potential as a specific modulator of this signaling axis.

Data Presentation: Quantitative Analysis of Chloranthalactone B Activity

The following table summarizes the reported quantitative data on the inhibitory activity of Chloranthalactone B.

ParameterCell LineStimulantMethodIC₅₀ / ConcentrationReference
NO ProductionRAW264.7LPS (1 µg/mL)Griess Assay~10 µM[1]
PGE₂ ProductionRAW264.7LPS (1 µg/mL)ELISA~15 µM[1]
TNF-α ProductionRAW264.7LPS (1 µg/mL)ELISA~20 µM[1]
IL-1β ProductionRAW264.7LPS (1 µg/mL)ELISA~25 µM[1]
p38 PhosphorylationRAW264.7LPS (1 µg/mL)Western BlotSignificant inhibition at 20 µM[1]
MKK3/6 PhosphorylationRAW264.7LPS (1 µg/mL)Western BlotSignificant inhibition at 20 µM[1]
AP-1 Luciferase ActivityRAW264.7LPS (1 µg/mL)Luciferase Reporter AssaySignificant inhibition at 20 µM[1]

Experimental Protocols

Detailed methodologies for key experiments to investigate the utility of Chloranthalactone B as a chemical probe are provided below.

Protocol 1: In Vitro Anti-Inflammatory Activity Assay

Objective: To determine the inhibitory effect of Chloranthalactone B on the production of inflammatory mediators in macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Chloranthalactone B (stock solution in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for NO measurement

  • ELISA kits for TNF-α and IL-1β

  • 96-well cell culture plates

Procedure:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of Chloranthalactone B (e.g., 1, 5, 10, 20, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Nitric Oxide (NO) Measurement: Mix 100 µL of the supernatant with 100 µL of Griess Reagent. Measure the absorbance at 540 nm.

  • Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Determine the IC₅₀ values for the inhibition of NO, TNF-α, and IL-1β production.

Protocol 2: Western Blot Analysis of p38 MAPK Pathway Activation

Objective: To assess the effect of Chloranthalactone B on the phosphorylation of key proteins in the p38 MAPK pathway.

Materials:

  • RAW264.7 cells

  • Chloranthalactone B

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-p38, anti-p38, anti-phospho-MKK3/6, anti-MKK3/6, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with Chloranthalactone B (e.g., 20 µM) for 1 hour.

  • Stimulate with LPS (1 µg/mL) for 30 minutes.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Quantify protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to total protein and/or β-actin.

Protocol 3: Affinity-Based Protein Profiling (AfBPP) for Target Identification

Objective: To identify the direct binding partners of Chloranthalactone B in a cellular context. This protocol outlines a general workflow, as a specific probe for CTB has not been reported. The synthesis of a tagged derivative would be the first necessary step.

Conceptual Probe Synthesis:

  • Synthesize a derivative of Chloranthalactone B incorporating a reactive handle (e.g., an alkyne or azide) for click chemistry and/or a photo-activatable crosslinker. The synthesis would likely target a position on the molecule that is not critical for its biological activity, as determined by structure-activity relationship (SAR) studies.[3][4]

Materials:

  • Tagged Chloranthalactone B probe

  • Cell line of interest (e.g., RAW264.7)

  • Biotin-azide or biotin-alkyne for click chemistry

  • Streptavidin-coated magnetic beads

  • Cell lysis buffer

  • Protease inhibitors

  • Mass spectrometer

Procedure:

  • Probe Incubation: Treat live cells or cell lysate with the tagged Chloranthalactone B probe for a defined period. Include a competition experiment where cells/lysate are pre-incubated with an excess of untagged Chloranthalactone B to identify specific binders.

  • (Optional) UV Crosslinking: If using a photo-activatable probe, irradiate the samples with UV light to covalently link the probe to its binding partners.

  • Cell Lysis: Lyse the cells to release proteins.

  • Click Chemistry: Add biotin-azide/alkyne and the necessary catalysts to attach a biotin tag to the probe-protein complexes.

  • Affinity Purification: Incubate the lysate with streptavidin-coated magnetic beads to pull down the biotin-tagged complexes.

  • Washing: Thoroughly wash the beads to remove non-specific binders.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides (e.g., using trypsin).

  • Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins that were pulled down.

  • Data Analysis: Compare the protein lists from the probe-treated and competition samples to identify specific binding partners of Chloranthalactone B.

Visualizations

Signaling Pathway of Chloranthalactone B Inhibition

ChloranthalactoneB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38 p38 MAPK MKK3_6->p38 P AP1 AP-1 p38->AP1 P Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β) AP1->Inflammatory_Genes Upregulation Inflammation Inflammation Inflammatory_Genes->Inflammation CTB Chloranthalactone B CTB->MKK3_6 Inhibition of Phosphorylation

Caption: Inhibition of the p38 MAPK/AP-1 signaling pathway by Chloranthalactone B.

Experimental Workflow for Target Identification using Affinity-Based Protein Profiling

AfBPP_Workflow cluster_cell Cellular System (Live Cells or Lysate) Probe_Incubation 1. Incubate with Tagged Chloranthalactone B Probe UV_Crosslink 2. (Optional) UV Crosslinking Probe_Incubation->UV_Crosslink Competition Competition Control: + excess untagged CTB Competition->UV_Crosslink Lysis 3. Cell Lysis UV_Crosslink->Lysis Click_Chemistry 4. Biotin Tagging (Click Chemistry) Lysis->Click_Chemistry Affinity_Purification 5. Affinity Purification (Streptavidin Beads) Click_Chemistry->Affinity_Purification Wash 6. Wash Affinity_Purification->Wash Elute_Digest 7. Elution & Tryptic Digest Wash->Elute_Digest LC_MS 8. LC-MS/MS Analysis Elute_Digest->LC_MS Data_Analysis 9. Data Analysis & Target ID LC_MS->Data_Analysis

Caption: Workflow for identifying protein targets of Chloranthalactone B.

Conclusion

Chloranthalactone B represents a promising chemical probe for the investigation of inflammatory signaling pathways. Its specific inhibitory action on the p38 MAPK/AP-1 axis provides a valuable tool for dissecting the roles of these proteins in various cellular processes and disease states. The protocols and data presented herein offer a foundation for researchers to utilize Chloranthalactone B in their studies. The development of a tagged derivative of Chloranthalactone B for affinity-based protein profiling would be a significant advancement, enabling the unbiased identification of its direct cellular targets and potentially uncovering novel mechanisms of action and therapeutic opportunities.

References

Application Notes and Protocols for the Formulation of Chlorantholide B to Enhance Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorantholide B, a sesquiterpenoid lactone with the molecular formula C15H18O3 and a molecular weight of 246.3, presents a promising scaffold for therapeutic development.[1] However, like many natural products, its clinical potential is often hampered by poor aqueous solubility, leading to low oral bioavailability.[2][3] This document provides detailed application notes and experimental protocols for the formulation of this compound to improve its bioavailability. The strategies outlined focus on established techniques such as solid dispersions and nanoparticle formulations, which have shown success for other poorly soluble compounds, including other sesquiterpenoid lactones.[4][5][6][7][8]

Formulation Strategies for this compound

To overcome the solubility challenges of this compound, two primary formulation strategies are proposed: solid dispersion and nanoparticle formulation. These approaches aim to increase the surface area of the drug and/or present it in a higher energy, amorphous state, thereby enhancing its dissolution rate and subsequent absorption.[6][7][8][9]

Solid Dispersion

Solid dispersion involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[7] This technique can lead to the formation of an amorphous solid dispersion where the drug is molecularly dispersed, significantly improving its dissolution rate.[6][9]

Table 1: Proposed Solid Dispersion Formulations for this compound

Formulation IDCarrierDrug:Carrier Ratio (w/w)Preparation Method
SD-CB-01Polyvinylpyrrolidone (PVP) K301:5Solvent Evaporation
SD-CB-02Polyethylene Glycol (PEG) 80001:5Fusion Method
SD-CB-03Soluplus®1:10Hot-Melt Extrusion
Nanoparticle Formulation

Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio, leading to a faster dissolution rate. Polymeric nanoparticles can also protect the drug from degradation and offer opportunities for targeted delivery.[4][10]

Table 2: Proposed Nanoparticle Formulations for this compound

Formulation IDPolymerSurfactantPreparation Method
NP-CB-01Polylactic-co-glycolic acid (PLGA)Poloxamer 188Emulsion-Solvent Evaporation
NP-CB-02ChitosanTween® 80Ionic Gelation
NP-CB-03Eudragit® L100Sodium Lauryl SulfateNanoprecipitation

Experimental Protocols

The following protocols provide a framework for the preparation and evaluation of this compound formulations.

Formulation Preparation Protocols
  • Dissolve 100 mg of this compound and 500 mg of PVP K30 in 20 mL of a suitable solvent (e.g., methanol or ethanol).

  • Ensure complete dissolution by gentle stirring.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.

  • Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.

  • Store the prepared solid dispersion in a desiccator until further use.

  • Dissolve 50 mg of this compound and 200 mg of PLGA in 5 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to form the organic phase.

  • Prepare the aqueous phase by dissolving 1% (w/v) of Poloxamer 188 in 20 mL of deionized water.

  • Add the organic phase to the aqueous phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5 minutes to form an oil-in-water emulsion.

  • Evaporate the organic solvent from the emulsion by stirring at room temperature for 4-6 hours.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

  • Wash the nanoparticle pellet twice with deionized water to remove the excess surfactant.

  • Lyophilize the washed nanoparticles to obtain a dry powder and store at 4°C.

In Vitro Dissolution Testing Protocol

This protocol is designed to assess the in vitro release profile of this compound from the prepared formulations.[11][12]

  • Apparatus: USP Dissolution Apparatus 2 (Paddle).[11]

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by simulated intestinal fluid (pH 6.8). Maintain the temperature at 37 ± 0.5°C.[11]

  • Paddle Speed: 75 rpm.

  • Procedure: a. Place a quantity of the formulation equivalent to 10 mg of this compound into each dissolution vessel. b. Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120, 180, 240, 360, and 480 minutes). c. Replace the withdrawn volume with an equal volume of fresh dissolution medium maintained at the same temperature. d. Filter the samples through a 0.45 µm syringe filter. e. Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical in vivo study in rats to evaluate the oral bioavailability of this compound formulations.[13][14][15][16]

  • Animal Model: Male Sprague-Dawley rats (200-250 g).[14][16]

  • Study Design: A single-dose, parallel-group design.

    • Group 1: Unformulated this compound suspension (Control).

    • Group 2: Solid dispersion formulation (e.g., SD-CB-01).

    • Group 3: Nanoparticle formulation (e.g., NP-CB-01).

  • Dosing: Administer the formulations orally via gavage at a dose equivalent to 10 mg/kg of this compound.

  • Blood Sampling: a. Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing. b. Collect blood into heparinized tubes. c. Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. d. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using non-compartmental analysis.[17][18][19][20][21]

Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations

FormulationCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Unformulated Suspension50 ± 122.0 ± 0.5350 ± 75100
Solid Dispersion (SD-CB-01)250 ± 451.5 ± 0.31750 ± 320500
Nanoparticle (NP-CB-01)400 ± 601.0 ± 0.22800 ± 450800

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Cytotoxicity Assay Protocol (MTT Assay)

This protocol is used to assess the potential cytotoxicity of the developed formulations.[22][23][24][25]

  • Cell Line: A relevant cancer cell line (e.g., HeLa, MCF-7) or a normal cell line (e.g., HEK293) depending on the therapeutic target.

  • Procedure: a. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of the this compound formulations and the unformulated drug for 24, 48, or 72 hours. Include a vehicle control (cells treated with the formulation vehicle without the drug). c. After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[23][24] d. Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[24] e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

Experimental Workflow for Formulation Development and Evaluation

G cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Safety Assessment This compound This compound Solid Dispersion Solid Dispersion This compound->Solid Dispersion PVP K30, PEG 8000 Nanoparticle Formulation Nanoparticle Formulation This compound->Nanoparticle Formulation PLGA, Chitosan Dissolution Testing Dissolution Testing Solid Dispersion->Dissolution Testing Nanoparticle Formulation->Dissolution Testing Pharmacokinetic Studies Pharmacokinetic Studies Dissolution Testing->Pharmacokinetic Studies Animal Model Cytotoxicity Assays Cytotoxicity Assays Pharmacokinetic Studies->Cytotoxicity Assays Cell Lines Optimized Formulation Optimized Formulation Cytotoxicity Assays->Optimized Formulation

Caption: Workflow for developing and evaluating this compound formulations.

Hypothetical Signaling Pathway Modulated by this compound

Sesquiterpenoid lactones are known to modulate various signaling pathways, including the NF-κB pathway, which is often implicated in inflammation and cancer.[2]

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Binding to DNA Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response This compound This compound This compound->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Conclusion

The protocols and strategies detailed in this document provide a comprehensive framework for researchers to enhance the oral bioavailability of this compound. By employing formulation techniques such as solid dispersions and nanoparticle encapsulation, it is anticipated that the dissolution and absorption characteristics of this promising natural product can be significantly improved, thereby unlocking its full therapeutic potential. Rigorous in vitro and in vivo evaluation, as outlined, will be crucial in identifying the most effective formulation for further preclinical and clinical development.

References

Troubleshooting & Optimization

Improving the yield and purity of Chlorantholide B isolation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Chlorantholide B isolation.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the extraction, purification, and crystallization of this compound.

Question 1: Low Yield of Crude Extract

Answer: An initial low yield of the crude extract from the plant material can be a significant setback. Several factors could be contributing to this issue.

  • Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material. Ensure the plant material is finely powdered to maximize the surface area for extraction. The duration of extraction and the solvent-to-solid ratio are also critical. For lindenane sesquiterpenoids, a common procedure involves repeated extractions (e.g., 3 times) with a polar solvent like 95% ethanol at room temperature.

  • Improper Solvent Choice: The polarity of the extraction solvent is crucial. While ethanol is effective, the optimal solvent system can vary. Ensure the chosen solvent is appropriate for this compound's polarity.

  • Degradation of Target Compound: this compound, like many natural products, may be susceptible to degradation by heat or enzymes. Avoid high temperatures during extraction and concentration. If enzymatic degradation is suspected, consider pretreating the plant material to denature enzymes (e.g., by briefly blanching or using a suitable inhibitor).

  • Suboptimal Plant Material: The concentration of this compound can vary depending on the plant's age, collection season, and storage conditions. Ensure the use of high-quality, properly identified plant material.

Logical Relationship for Troubleshooting Low Crude Extract Yield

Low_Crude_Extract_Yield start Low Crude Extract Yield incomplete_extraction Incomplete Extraction? start->incomplete_extraction improper_solvent Improper Solvent? start->improper_solvent degradation Degradation of this compound? start->degradation plant_material Suboptimal Plant Material? start->plant_material sub_incomplete Increase extraction time Reduce particle size Increase solvent ratio incomplete_extraction->sub_incomplete sub_solvent Test solvents of varying polarity Use co-solvents improper_solvent->sub_solvent sub_degradation Avoid high temperatures Consider enzymatic inhibitors degradation->sub_degradation sub_plant Verify plant identity and quality Optimize collection time plant_material->sub_plant ChlorantholideB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK AP1 AP-1 p38_MAPK->AP1 Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) AP1->Pro_inflammatory_genes Inflammation Inflammation Pro_inflammatory_genes->Inflammation ChlorantholideB This compound ChlorantholideB->p38_MAPK Inhibits NLRP3_Inflammasome NLRP3 Inflammasome Activation ChlorantholideB->NLRP3_Inflammasome Inhibits by covalent binding Caspase1 Caspase-1 Activation NLRP3_Inflammasome->Caspase1 IL1b_IL18 Mature IL-1β / IL-18 Caspase1->IL1b_IL18 IL1b_IL18->Inflammation Isolation_Workflow start Plant Material (Chloranthus sp.) extraction Extraction (95% Ethanol) start->extraction concentration1 Concentration extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract fractionation Liquid-Liquid Fractionation (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->fractionation ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography (Petroleum Ether-Acetone Gradient) ethyl_acetate_fraction->column_chromatography semi_pure_fractions Semi-pure Fractions column_chromatography->semi_pure_fractions hplc Preparative HPLC (Acetonitrile-Water Gradient) semi_pure_fractions->hplc pure_chlorantholide_b Pure this compound hplc->pure_chlorantholide_b crystallization Crystallization (e.g., Methanol) pure_chlorantholide_b->crystallization final_product High-Purity Crystalline This compound crystallization->final_product

Technical Support Center: Troubleshooting Chlorantholide B Instability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorantholide B, a promising sesquiterpene lactone, presents unique challenges in aqueous solutions due to its inherent instability. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers navigate these complexities, ensuring the integrity and reproducibility of their experiments. The information presented is based on established principles of drug stability and data available for structurally similar sesquiterpene lactones, given the limited specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: The instability of this compound in aqueous solutions is likely due to several factors, primarily hydrolysis and photodegradation. Sesquiterpene lactones, the chemical class to which this compound belongs, are known to be susceptible to degradation under certain conditions. The lactone ring in their structure can be prone to hydrolysis, especially at non-neutral pH. Additionally, exposure to light, particularly UV radiation, can lead to the formation of degradation products.

Q2: What is the primary degradation pathway for this compound in an aqueous environment?

A2: While specific degradation pathways for this compound have not been extensively documented, based on data from similar sesquiterpene lactones, hydrolysis of the lactone ring is a probable primary degradation route. This process can be catalyzed by acidic or basic conditions. For instance, some sesquiterpene lactones with side chains have been observed to lose these chains at a pH of 7.4 and a temperature of 37°C.[1] Photodegradation is another significant pathway, where UV light can induce chemical transformations, such as the addition of water across double bonds, as seen in the degradation of lactucin.[2][3]

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, it is crucial to control the experimental conditions meticulously. This includes:

  • pH Control: Maintain the pH of your aqueous solution within a stable range, ideally close to neutral (pH 6-7), unless your experimental design requires otherwise. Use appropriate buffer systems to maintain a consistent pH.

  • Light Protection: Protect your solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible.

  • Temperature Control: Store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C) to slow down the rate of degradation. Avoid repeated freeze-thaw cycles.

  • Use of Fresh Solutions: Prepare fresh solutions of this compound immediately before use whenever feasible.

Q4: Are there any formulation strategies to enhance the stability of this compound in aqueous solutions?

A4: Yes, several formulation strategies can improve the solubility and stability of poorly water-soluble and unstable compounds like this compound. These include:

  • Use of Co-solvents: Employing co-solvents such as ethanol, DMSO, or polyethylene glycol (PEG) can enhance solubility and potentially reduce the rate of hydrolysis by lowering the water activity.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate the drug molecule, protecting it from the aqueous environment and thereby improving its stability and solubility.[4]

  • Liposomal Formulations: Encapsulating this compound within liposomes can shield it from degradative environmental factors and improve its delivery.[5]

Q5: What analytical methods are suitable for monitoring the stability of this compound and detecting its degradation products?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and effective method for monitoring the concentration of this compound over time. To identify and characterize degradation products, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[2][6][7][8] These methods allow for the separation of the parent compound from its degradants and provide valuable information about the mass of the degradation products, aiding in their structural elucidation.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the handling of this compound in aqueous solutions.

Problem 1: Inconsistent or non-reproducible experimental results.

This is often the first sign of compound instability.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting inconsistent experimental results.

Problem 2: Visible changes in the solution (e.g., color change, precipitation).

These changes can indicate significant degradation or solubility issues.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting visible changes in solution.

Data on Factors Affecting Stability of Sesquiterpene Lactones

The following table summarizes general stability information for sesquiterpene lactones, which can serve as a guide for handling this compound.

ParameterConditionEffect on Sesquiterpene LactonesRecommended Action for this compound
pH pH 5.5Generally stable.[1]Use a buffer in this pH range if compatible with the experiment.
pH 7.4Can lead to the loss of side chains in some structures.[1]Be cautious with physiological pH buffers, especially at 37°C.
Light UV (366 nm)Can cause degradation with a half-life of around 45 minutes for lactucin.[2][3]Always protect solutions from light.
Temperature 25°C and 37°CIncreased temperature can accelerate degradation, especially at non-optimal pH.[1]Store solutions at low temperatures (2-8°C or frozen).
Solvent AqueousLow solubility can be a challenge.Consider using co-solvents, cyclodextrins, or liposomes to improve solubility and stability.[4][5]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol provides a general method for preparing a more stable stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO) or Ethanol (as co-solvent)

  • Phosphate-buffered saline (PBS), pH 7.4 (or other desired buffer)

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal amount of DMSO or ethanol to dissolve the powder completely. For example, to prepare a 10 mM stock, dissolve the appropriate weight of this compound in a small volume of the co-solvent first.

  • Vortex briefly to ensure complete dissolution.

  • Serially dilute the concentrated stock solution with the aqueous buffer (e.g., PBS) to the desired final concentration. It is crucial to add the stock solution to the buffer while vortexing to prevent precipitation.

  • Store the final stock solution in amber vials at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol outlines a forced degradation study to intentionally degrade this compound under various stress conditions to understand its degradation profile.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl.

  • Basic Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide.

  • Photolytic Degradation: Expose a solution of this compound (in a transparent container) to a controlled light source (e.g., a photostability chamber). Include a dark control wrapped in aluminum foil.

  • Thermal Degradation: Store a solid sample and a solution of this compound at an elevated temperature (e.g., 60°C).

Procedure:

  • Prepare solutions of this compound under each of the stress conditions mentioned above.

  • Incubate the samples for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot of the sample, neutralize it if necessary (for acidic and basic conditions), and dilute it to a suitable concentration for analysis.

  • Analyze the samples by HPLC-UV to quantify the remaining this compound and by LC-MS to identify the mass of the degradation products.

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify the degradation peaks.

Signaling Pathway of Potential Degradation:

Degradation_Pathway cluster_stress Stress Factors Chlorantholide_B This compound in Aqueous Solution Degradation_Products Degradation Products (e.g., Hydrolyzed Lactone, Photoadducts) Chlorantholide_B->Degradation_Products Light (UV) Light (UV) Light (UV)->Chlorantholide_B Photodegradation pH (Acid/Base) pH (Acid/Base) pH (Acid/Base)->Chlorantholide_B Hydrolysis Temperature Temperature Temperature->Chlorantholide_B Accelerates Degradation

Caption: Factors leading to the degradation of this compound.

By understanding the factors that contribute to the instability of this compound and implementing the appropriate handling and formulation strategies, researchers can significantly improve the reliability and accuracy of their experimental outcomes.

References

Technical Support Center: Optimization of Chlorantholide B Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of Chlorantholide B dosage for pre-clinical animal studies. Given the limited publicly available data on this compound, this guide offers a framework based on general principles of toxicology and pharmacology, drawing parallels from structurally similar compounds, namely sesquiterpenoid lactones.

Frequently Asked Questions (FAQs)

Q1: Where can I find established in vivo dosage information for this compound?

A1: Currently, there is no specific, publicly available dosage information for this compound in animal models. As a novel sesquiterpenoid lactone, its optimal dosage must be determined empirically through dose-range finding studies.

Q2: What is a reasonable starting dose for a dose-range finding study with this compound?

A2: Without prior data, a conservative approach is recommended. Based on studies of other sesquiterpenoid lactones, a starting dose in the range of 1-5 mg/kg could be considered for initial exploratory studies in small animal models like mice. It is crucial to perform a thorough literature review of compounds with similar structures to inform the initial dose selection.

Q3: What are the potential toxicities associated with this compound?

A3: The toxicity of this compound has not been specifically reported. However, sesquiterpenoid lactones as a class can exhibit toxicity, which is often related to their alkylating properties due to the presence of an α-methylene-γ-lactone group.[1][2] General toxicities observed with this class of compounds can include gastrointestinal irritation, and at higher doses, more severe systemic effects.[3] Close monitoring of animals for any adverse effects is essential during initial studies.

Q4: How should I design a dose-range finding study for this compound?

A4: A typical dose-range finding study involves administering escalating single doses of the compound to different groups of animals. The objective is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity. A suggested workflow is provided in the "Experimental Protocols" section.

Q5: What pharmacokinetic parameters should I consider for this compound?

A5: The pharmacokinetics of sesquiterpenoid lactones can be highly variable, often characterized by unstable absorption and extensive metabolism.[4] Key parameters to investigate include:

  • Bioavailability: The fraction of the administered dose that reaches systemic circulation.

  • Half-life (t½): The time it takes for the plasma concentration of the drug to reduce by half.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of distribution (Vd): The apparent volume into which the drug is distributed in the body.

Understanding these parameters is crucial for designing an effective dosing regimen for efficacy studies.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect at the initial dose. The initial dose is too low.Gradually escalate the dose in subsequent cohorts of animals. Ensure the formulation and administration route are appropriate for optimal absorption.
Acute toxicity observed in animals (e.g., significant weight loss, lethargy, mortality). The administered dose is too high.Immediately cease administration at that dose level. Reduce the dose for subsequent experiments. Refer to LD50 data of structurally similar compounds for guidance.
High variability in response between animals in the same dose group. Issues with drug formulation, administration technique, or inherent biological variability.Ensure the drug formulation is homogenous and stable. Standardize the administration procedure. Increase the number of animals per group to improve statistical power.
Difficulty in achieving desired plasma concentrations. Poor bioavailability or rapid metabolism.Consider alternative routes of administration (e.g., intravenous vs. oral). Investigate potential drug metabolism pathways. The use of formulation strategies to enhance solubility and absorption may be necessary.

Data on Structurally Similar Compounds (Sesquiterpenoid Lactones)

To provide a reference for designing studies with this compound, the following tables summarize reported in vivo dosages and toxicity for other sesquiterpenoid lactones.

Table 1: In Vivo Therapeutic Dosages of Various Sesquiterpenoid Lactones

CompoundAnimal ModelDoseRoute of AdministrationObserved Effect
GoyazensolideRat5 and 10 mg/kgNot SpecifiedAnti-hyperuricemic activity[5]
Eremantholide CRat5 and 10 mg/kgNot SpecifiedAnti-hyperuricemic activity[5]
LychnopholideRat5 and 10 mg/kgNot SpecifiedAnti-hyperuricemic activity[5]
Unnamed STLMouse25 and 50 mg/kgIntraperitonealAntinociceptive response[6]

Table 2: Acute Toxicity Data for Various Sesquiterpenoid Lactones

CompoundAnimal ModelLD50 (mg/kg)Route of Administration
Mexicanin-EMouse3.08Intraperitoneal[7]
HelenalinMouse9.86Intraperitoneal[7]
HymenoxonMouse16.24Intraperitoneal[7]
PsilotropinMouse112.25Intraperitoneal[7]
Hymenoxon dimethyl etherMouse141.42Intraperitoneal[7]
TenulinMouse184.65Intraperitoneal[7]
HymenolaneMouse>200Intraperitoneal[7]
Unnamed STLMouse>500 (No adverse effects observed)Not Specified

Experimental Protocols

Protocol 1: Dose-Range Finding (MTD Determination) Study
  • Animal Model: Select a suitable rodent model (e.g., C57BL/6 mice), typically 6-8 weeks old. Use both males and females.

  • Group Allocation: Assign animals to several dose groups (e.g., 1, 5, 10, 25, 50 mg/kg) and a vehicle control group. A minimum of 3-5 animals per group is recommended for initial screening.

  • Formulation: Prepare a stable and homogenous formulation of this compound in a suitable vehicle (e.g., saline, PBS with a solubilizing agent like DMSO, if necessary).

  • Administration: Administer a single dose of the assigned treatment via the intended route for future efficacy studies (e.g., oral gavage, intraperitoneal injection).

  • Observation: Monitor animals closely for clinical signs of toxicity at regular intervals (e.g., immediately after dosing, 1, 4, 24, and 48 hours post-dose). Record observations such as changes in activity, posture, breathing, and body weight.

  • Endpoint: The study duration is typically 7-14 days to observe for delayed toxicity. The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10-15% reduction in body weight.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a generalized signaling pathway potentially affected by sesquiterpenoid lactones and a typical workflow for dosage optimization.

G cluster_0 Generalized NF-κB Signaling Pathway STL Sesquiterpenoid Lactone (e.g., this compound) IKK IKK Complex STL->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocation Gene Pro-inflammatory Gene Expression NFkB_nucleus->Gene Activation

Caption: Generalized NF-κB signaling pathway potentially inhibited by sesquiterpenoid lactones.

G cluster_1 Dosage Optimization Workflow Start Start: Literature Review of Similar Compounds DRF Dose-Range Finding (MTD Study) Start->DRF PK Pharmacokinetic Study DRF->PK Efficacy Preliminary Efficacy Study PK->Efficacy Refinement Dose Refinement Efficacy->Refinement Definitive Definitive Efficacy Studies Refinement->Definitive

Caption: A typical experimental workflow for optimizing the dosage of a novel compound.

References

Technical Support Center: Overcoming Poor Solubility of Chlorantholide B in Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, encountering poor solubility of a promising compound like Chlorantholide B during in-vitro assays can be a significant roadblock. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly, ensuring your experiments proceed smoothly and yield reliable results.

Frequently Asked Questions (FAQs)

Q1: I'm observing precipitation of this compound when I add it to my aqueous assay medium. What is the recommended solvent for making a stock solution?

A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for poorly soluble compounds like this compound. It is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules.[1][2] However, it is crucial to be aware of the potential for precipitation when the DMSO stock is diluted into your aqueous assay buffer. The final concentration of DMSO in the assay should be kept low, typically below 0.5%, to avoid solvent-induced artifacts and cytotoxicity.

Q2: What is the maximum recommended concentration of DMSO in my cell-based assays?

A2: The final concentration of DMSO in your cell culture medium should ideally be 0.5% or lower. Higher concentrations can lead to cellular stress, altered gene expression, and even direct cytotoxicity, which can confound your experimental results. Always include a vehicle control (medium with the same final concentration of DMSO as your experimental wells) to account for any solvent effects.

Q3: Even with a DMSO stock, my compound precipitates in the final assay volume. What are my options?

A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to overcome this:

  • Optimize DMSO Concentration: Determine the lowest effective concentration of your compound and the highest tolerable DMSO concentration for your specific cell line.

  • Use of Co-solvents: In some cases, a combination of solvents can improve solubility. For instance, a small percentage of ethanol can sometimes be used in conjunction with DMSO. However, compatibility with your assay and cell type must be validated.

  • Formulation with Excipients: Incorporating solubilizing agents can significantly enhance the aqueous solubility of this compound. Common choices include:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their core, increasing their solubility in water.

    • Surfactants/Detergents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to form micelles that solubilize the compound.

    • Serum Proteins: Bovine Serum Albumin (BSA) in the culture medium can bind to hydrophobic compounds and help keep them in solution.

Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility

This guide provides a systematic approach to troubleshooting solubility issues with this compound in your assays.

Step 1: Physicochemical Property Assessment

Understanding the properties of this compound is the first step in developing a successful solubilization strategy.

PropertyValueImplication for Solubility
Molecular Formula C₁₅H₁₈O₃The relatively low number of heteroatoms suggests a non-polar character.
Molecular Weight 246.3 g/mol Within the range of typical small molecule drugs.[3]
Predicted logP ~1.5 - 2.5This value indicates that this compound is lipophilic and likely to have low aqueous solubility. Lipophilicity is a key factor influencing a compound's solubility.[4][5][6][7]
Melting Point Not availableA high melting point can indicate strong crystal lattice energy, which can contribute to poor solubility.
Aqueous Solubility Not availableExpected to be very low based on its structure and predicted logP.
Step 2: Workflow for Preparing this compound for In-Vitro Assays

The following workflow diagram illustrates a decision-making process for preparing this compound for your experiments.

Workflow for preparing this compound solutions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve the desired high-concentration stock (e.g., 10 mM).

  • Dissolution: Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but be cautious of potential compound degradation with excessive heat.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol is for preparing a complex of this compound with HP-β-CD to improve its aqueous solubility.

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in sterile deionized water or your assay buffer.

  • Prepare this compound Solution: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or a small amount of DMSO).

  • Complexation: While vortexing, slowly add the this compound solution to the HP-β-CD solution. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point of 1:1 to 1:5 is common.

  • Equilibration: Allow the mixture to equilibrate for at least 1 hour at room temperature with continuous stirring or shaking.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Use in Assay: Use this aqueous stock solution for further dilutions in your assay medium.

Signaling Pathways and Assay Considerations

This compound, as a sesquiterpene lactone, is often investigated for its potential anti-cancer and anti-inflammatory properties. These activities are typically mediated through various signaling pathways.

Potential Signaling Pathways Modulated by this compound

G cluster_1 Potential Signaling Pathways chlorantholide_b This compound pi3k_akt PI3K/Akt Pathway chlorantholide_b->pi3k_akt Inhibition nf_kb NF-κB Pathway chlorantholide_b->nf_kb Inhibition apoptosis Apoptosis chlorantholide_b->apoptosis Induction cell_survival Cell Survival pi3k_akt->cell_survival Promotes inflammation Inflammation nf_kb->inflammation Promotes cell_proliferation Cell Proliferation apoptosis->cell_proliferation Inhibits

Potential signaling pathways affected by this compound.
Considerations for Common Assays

  • MTT/XTT/MTS Assays (Cell Viability):

    • Issue: Precipitation of this compound can interfere with the spectrophotometric reading by scattering light.

    • Troubleshooting:

      • Ensure complete solubilization before adding the tetrazolium salt.

      • After the incubation with the compound, and before adding the reagent, visually inspect the wells for any precipitate.

      • Consider washing the cells with PBS before adding the reagent to remove any extracellular precipitate.

  • Luciferase Reporter Assays:

    • Issue: Compound precipitation can interfere with light detection.

    • Troubleshooting: Use a plate reader with a top-reading configuration if possible. Ensure the compound is fully dissolved before reading.

  • Western Blotting:

    • Issue: Inconsistent dosing due to poor solubility can lead to variable results.

    • Troubleshooting: Prepare fresh dilutions of this compound for each experiment and ensure homogeneity of the treatment solution before adding it to the cells.

  • Flow Cytometry (e.g., for Apoptosis):

    • Issue: Precipitated compound can be taken up by cells, leading to autofluorescence or other artifacts.

    • Troubleshooting: Filter the final diluted solution through a 0.22 µm filter before adding it to the cells.

By following these guidelines and protocols, researchers can effectively overcome the challenges associated with the poor solubility of this compound and obtain accurate and reproducible data in their in-vitro assays.

References

Minimizing off-target effects of Chlorantholide B in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Chlorantholide B in cellular models. As specific data for this compound is limited, this guidance is based on the known biological activities of the broader class of sesquiterpene lactones and related natural products.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, focusing on distinguishing on-target from off-target effects.

Problem Possible Cause Suggested Solution
High cytotoxicity in control (non-cancerous) cell lines 1. This compound concentration is too high, leading to generalized cytotoxicity. 2. Off-target effects are dominating the cellular response. 3. The control cell line is unexpectedly sensitive to the compound's mechanism of action (e.g., high basal reactive oxygen species [ROS] levels).1. Perform a dose-response curve to determine the optimal concentration with a therapeutic window between cancer and normal cells.[1][2] 2. Use a lower concentration of this compound in combination with a known on-target pathway activator to see if the desired effect is potentiated. 3. Characterize the basal signaling pathway activity (e.g., NF-κB, STAT3) and ROS levels in your control cell line.
Inconsistent results between experimental replicates 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Degradation or improper storage of this compound stock solution. 3. Inconsistent treatment times.1. Standardize cell seeding density and use cells within a consistent passage number range.[3] 2. Prepare fresh stock solutions of this compound and store them appropriately (aliquoted at -20°C or -80°C, protected from light). 3. Ensure precise and consistent timing for all treatment and harvesting steps.
Observed phenotype does not match expected on-target effects (e.g., no apoptosis) 1. The on-target pathway is not active or is dysregulated in the chosen cell model. 2. The concentration of this compound is insufficient to induce the on-target effect. 3. The experimental endpoint is not appropriate to detect the on-target effect.1. Verify the expression and activity of the presumed target pathways (e.g., NF-κB, STAT3) in your cell line. 2. Increase the concentration of this compound, while monitoring for off-target cytotoxicity. 3. Use multiple assays to assess the cellular phenotype (e.g., Annexin V for apoptosis, cell cycle analysis, measurement of ROS).[4][5][6]
Unexpected changes in unrelated signaling pathways 1. This compound has off-target effects on other kinases or signaling molecules. 2. Cellular stress responses are being activated due to cytotoxicity.1. Perform a broader analysis of key signaling pathways (e.g., MAPK, PI3K/Akt) using phospho-specific antibodies or pathway-focused arrays. 2. Correlate the activation of stress pathways with cytotoxicity data to distinguish specific off-target effects from a general stress response.

Frequently Asked Questions (FAQs)

Q1: What are the likely on-target and off-target effects of this compound?

A1: this compound is a sesquiterpene lactone. Compounds in this class are known to exert their biological effects, including anti-inflammatory and anti-cancer activities, through the alkylation of nucleophilic sites on proteins.[7]

  • Potential On-Target Effects: Based on related compounds, this compound is hypothesized to inhibit pro-inflammatory and cell survival signaling pathways. Key pathways that may be affected include:

    • NF-κB Signaling: Inhibition of IκBα phosphorylation, preventing the nuclear translocation of NF-κB and subsequent transcription of pro-survival and pro-inflammatory genes.[8][9]

    • STAT3 Signaling: Inhibition of STAT3 phosphorylation and activation, leading to decreased expression of genes involved in cell proliferation and survival.[10][11]

    • Induction of Apoptosis: Activation of the intrinsic (mitochondrial) apoptotic pathway, often mediated by an increase in reactive oxygen species (ROS).[12][13]

  • Potential Off-Target Effects: The reactive nature of the α-methylene-γ-lactone group can lead to non-specific alkylation of various cellular proteins, resulting in:

    • Generalized Cytotoxicity: At higher concentrations, non-specific binding can lead to widespread cellular damage and death in both cancerous and normal cells.

    • Modulation of Other Signaling Pathways: Off-target binding to kinases or other signaling proteins could lead to the activation or inhibition of unintended pathways.

    • Oxidative Stress: Excessive production of ROS can lead to cellular damage beyond the intended pro-apoptotic effect.[14][15][16]

Q2: How can I design my experiments to minimize off-target effects?

A2:

  • Dose-Response Studies: Conduct thorough dose-response experiments in both your cancer cell line of interest and a relevant non-cancerous control cell line to identify a therapeutic window.[1][2]

  • Time-Course Experiments: Assess the kinetics of your desired on-target effect. Early time points may reveal specific signaling events before widespread off-target effects and cytotoxicity manifest.

  • Use of Controls:

    • Negative Control: A vehicle-treated control (e.g., DMSO) is essential.

    • Positive Control: Use a known inhibitor of your target pathway (e.g., a known NF-κB or STAT3 inhibitor) to benchmark the effects of this compound.

    • Structural Analog Control: If available, use a less reactive analog of this compound to determine if the observed effects are dependent on the reactive lactone group.

  • Rescue Experiments: If you hypothesize that a specific pathway is being inhibited, attempt to "rescue" the phenotype by expressing a constitutively active form of a downstream effector or adding a downstream metabolite.

Q3: What are the key signaling pathways I should investigate when working with this compound?

A3: Based on the literature for sesquiterpene lactones, the primary pathways to investigate are:

  • NF-κB Signaling: Assess the phosphorylation status of IκBα and the nuclear translocation of the p65 subunit.

  • STAT3 Signaling: Measure the phosphorylation of STAT3 at Tyrosine 705.

  • Apoptosis Pathway: Evaluate the cleavage of caspase-3 and PARP, and the expression of Bcl-2 family proteins.

  • ROS Production: Measure intracellular ROS levels using fluorescent probes.

Quantitative Data Summary

Parameter This compound Compound X (Example) Compound Y (Example) Reference
IC50 (MCF-7) To be determined15 µM5 µM[7]
IC50 (A549) To be determined25 µM8 µM[17]
IC50 (Normal Fibroblasts) To be determined> 100 µM50 µM[18]
NF-κB Inhibition (IC50) To be determined10 µM2 µM[19]
STAT3 Inhibition (IC50) To be determined5 µM1 µM[20]
Apoptosis Induction (EC50) To be determined20 µM7 µM[21]
ROS Production (Fold Increase) To be determined3-fold at 10 µM5-fold at 5 µM[22]

Key Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Purpose: To determine the cytotoxic effects of this compound and calculate the IC50 value.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[23]

2. NF-κB Nuclear Translocation Assay

  • Purpose: To assess the inhibitory effect of this compound on NF-κB activation.

  • Methodology:

    • Seed cells on coverslips in a 24-well plate.

    • Pre-treat cells with this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., TNF-α, 20 ng/mL) for 30 minutes.

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Block with 1% BSA and incubate with an antibody against the p65 subunit of NF-κB.

    • Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.

    • Visualize the subcellular localization of p65 using fluorescence microscopy. Quantification can be performed by measuring the nuclear-to-cytoplasmic fluorescence intensity ratio.[24]

3. Western Blot for STAT3 Phosphorylation and Apoptosis Markers

  • Purpose: To determine the effect of this compound on STAT3 activation and the induction of apoptosis.

  • Methodology:

    • Seed cells in a 6-well plate and treat with this compound for the desired time.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, cleaved caspase-3, and PARP. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

4. Measurement of Intracellular ROS

  • Purpose: To determine if this compound induces oxidative stress.

  • Methodology:

    • Seed cells in a 96-well plate.

    • Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).

    • Load the cells with 10 µM DCFH-DA dye for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Action cluster_1 Signaling Pathways cluster_2 Cellular Outcomes CB This compound ROS ↑ ROS Production CB->ROS Target Putative Cellular Targets (e.g., Cysteine Residues) CB->Target JAK JAK ROS->JAK Inhibition Apoptosis Apoptosis ROS->Apoptosis IKK IKK Target->IKK Inhibition Target->JAK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocation Gene_exp Gene Expression (Proliferation, Survival) NFkB_nuc->Gene_exp Gene_exp->Apoptosis Inhibition of anti-apoptotic genes STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer STAT3_nuc Nuclear p-STAT3 pSTAT3_dimer->STAT3_nuc Translocation STAT3_nuc->Gene_exp

Caption: Hypothesized signaling pathway of this compound.

G cluster_0 Experimental Design cluster_1 On-Target/Off-Target Assessment cluster_2 Data Analysis start Start: Select Cancer and Normal Cell Lines dose_response Dose-Response (MTT Assay) start->dose_response determine_ic50 Determine IC50 & Therapeutic Window dose_response->determine_ic50 treat_cells Treat cells with selected concentrations determine_ic50->treat_cells on_target On-Target Assays: - NF-κB Translocation - p-STAT3 Western Blot - Apoptosis Assays treat_cells->on_target off_target Off-Target Assays: - ROS Measurement - Cytotoxicity in Normal Cells treat_cells->off_target analyze Analyze & Correlate Data on_target->analyze off_target->analyze conclusion Conclusion: Optimal concentration for on-target effects with minimal off-target toxicity analyze->conclusion

Caption: Workflow for minimizing off-target effects.

G A High Cytotoxicity in Normal Cells? B Yes A->B C No A->C D Lower Concentration B->D E Inconsistent Results? C->E D->E F Yes E->F G No E->G H Standardize Protocol (Cell density, passage, etc.) F->H I Expected Phenotype Observed? G->I H->I J No I->J K Yes I->K L Validate Target Pathway Activity & Use Multiple Assays J->L M Proceed with Experiment K->M

Caption: Troubleshooting decision tree.

References

Refinement of analytical techniques for Chlorantholide B detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical techniques for the detection and quantification of Chlorantholide B. As a sesquiterpene lactone, the analytical methodologies for this compound are based on established principles for the analysis of natural products. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during analysis.

Disclaimer: As of the latest literature review, a specific, officially validated analytical method for this compound has not been published. The information provided herein is based on established analytical methodologies for structurally similar compounds, particularly sesquiterpene lactones, and general best practices in chromatography and mass spectrometry. These guidelines should be adapted and validated for your specific matrix and instrumentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound?

A1: The primary recommended techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely available technique suitable for routine analysis, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for trace-level detection and analysis in complex matrices.

Q2: Which HPLC column is best suited for this compound analysis?

A2: A reversed-phase C18 column is the most common and generally effective choice for the separation of sesquiterpene lactones like this compound. Columns with a particle size of 5 µm are suitable for standard HPLC, while columns with sub-2 µm particles can be used with Ultra-High-Performance Liquid Chromatography (UHPLC) systems for faster analysis and higher resolution.

Q3: What are the typical mobile phases used for the analysis of this compound?

A3: A gradient elution using a mixture of water and an organic solvent is typically employed. The most common mobile phases are:

  • A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

  • B: Acetonitrile or Methanol.

The gradient program should be optimized to achieve good separation of this compound from other matrix components.

Q4: How should I prepare my samples for this compound analysis?

A4: Sample preparation is critical for accurate and reliable results. The choice of method depends on the sample matrix. Common techniques include:

  • Liquid-Liquid Extraction (LLE): Useful for extracting this compound from aqueous samples into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples and concentrating the analyte. C18 or other polymeric sorbents can be used.

Q5: How can I confirm the identity of the this compound peak in my chromatogram?

A5: Peak identity can be confirmed by:

  • Retention Time Matching: Comparing the retention time of the peak in your sample to that of a certified reference standard of this compound.

  • Spiking: Adding a known amount of this compound standard to your sample and observing a proportional increase in the peak area of interest.

  • Mass Spectrometry (MS): If using LC-MS/MS, the precursor ion and product ion masses provide a high degree of confidence in peak identification.

Troubleshooting Guides

HPLC-UV Analysis
Problem Potential Cause(s) Troubleshooting Steps
No Peak or Very Small Peak for this compound 1. Injection issue (air bubble, clogged syringe).2. Incorrect mobile phase composition.3. Detector issue (lamp off, incorrect wavelength).4. Sample degradation.1. Purge the injector and check for proper sample uptake.2. Prepare fresh mobile phase and ensure correct proportions.3. Check detector settings and lamp status.4. Prepare fresh sample and standard solutions.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Sample overload.4. High dead volume in the system.1. Wash the column with a strong solvent or replace it.2. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase.3. Dilute the sample.4. Check and minimize the length and diameter of tubing between the column and detector.
Shifting Retention Times 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Column equilibration issue.4. Pump malfunction (inconsistent flow rate).1. Prepare mobile phase carefully and consistently.2. Use a column oven to maintain a stable temperature.3. Ensure the column is fully equilibrated before each injection.4. Check the pump for leaks and verify the flow rate.
High Backpressure 1. Clogged column frit or tubing.2. Particulate matter from the sample.3. Mobile phase precipitation.1. Back-flush the column or replace the inlet frit.2. Filter all samples before injection.3. Ensure mobile phase components are miscible and buffers are fully dissolved.
LC-MS/MS Analysis
Problem Potential Cause(s) Troubleshooting Steps
Low Signal Intensity 1. Poor ionization efficiency.2. Ion source contamination.3. Incorrect MS parameters (e.g., collision energy).4. Matrix suppression.1. Optimize ion source parameters (e.g., spray voltage, gas flows).2. Clean the ion source components.3. Optimize MRM transitions and collision energies.4. Improve sample cleanup or dilute the sample.
Unstable Signal/High Noise 1. Contaminated mobile phase or LC system.2. Inconsistent spray in the ion source.3. Electrical interference.1. Use high-purity solvents and flush the LC system.2. Check for clogs in the ESI needle and optimize its position.3. Ensure proper grounding of the instrument.
No Precursor or Product Ion Detected 1. Incorrect mass-to-charge ratio (m/z) settings.2. Compound is not ionizing.3. Fragmentation issue.1. Verify the calculated m/z of the precursor and product ions.2. Try different ionization modes (positive/negative) and sources (ESI/APCI).3. Infuse the standard directly to optimize fragmentation parameters.

Data Presentation

Table 1: Hypothetical Performance Characteristics of Analytical Methods for this compound
Parameter HPLC-UV LC-MS/MS
Linear Range 0.1 - 50 µg/mL0.5 - 500 ng/mL
Limit of Detection (LOD) 0.03 µg/mL0.15 ng/mL
Limit of Quantification (LOQ) 0.1 µg/mL0.5 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (Recovery %) 98 - 102%95 - 105%

Experimental Protocols

Detailed Methodology: Quantification of this compound by HPLC-UV

1. Instrumentation and Chemicals

  • HPLC system with a UV/Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • This compound certified reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid (analytical grade).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

3. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm (This should be optimized based on the UV spectrum of this compound).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

4. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 5 mL of 10% methanol in water to remove polar interferences.

  • Elute this compound with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the working standards against their concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration (0.22 µm) Evaporation->Filtration HPLC HPLC Separation Filtration->HPLC Detection UV or MS/MS Detection HPLC->Detection Data Data Acquisition Detection->Data Integration Peak Integration Data->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Logic Problem Chromatographic Problem (e.g., No Peak, Poor Shape) Check_Sample Check Sample & Standard (Freshness, Concentration) Problem->Check_Sample Check_MobilePhase Check Mobile Phase (Composition, Freshness) Problem->Check_MobilePhase Check_Hardware Check Hardware (Pump, Injector, Column) Problem->Check_Hardware Check_Detector Check Detector Settings (Wavelength, Lamp) Problem->Check_Detector Result_Sample Issue Resolved Check_Sample->Result_Sample OK? Result_MP Issue Resolved Check_MobilePhase->Result_MP OK? Result_HW Issue Resolved Check_Hardware->Result_HW OK? Result_Det Issue Resolved Check_Detector->Result_Det OK?

Caption: A logical approach to troubleshooting common HPLC issues.

Technical Support Center: Strategies to Mitigate Chlorantholide B In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific mechanisms of Chlorantholide B toxicity and strategies for its reduction in vivo is limited in publicly available scientific literature. The following troubleshooting guides and FAQs are based on established principles of toxicology and drug development for analogous compounds. Researchers should adapt these strategies based on their own experimental observations and the specific characteristics of this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant off-target toxicity with this compound in our animal models. What are the initial steps to address this?

A1: When significant off-target toxicity is observed, a multi-pronged approach is recommended. First, confirm the purity and stability of your this compound formulation. Impurities or degradation products can contribute to unexpected toxicity. Second, consider a dose-response study to determine the maximum tolerated dose (MTD) and establish a therapeutic window. Finally, investigate the general mechanisms of toxicity. Is it localized to the site of administration, or is it systemic? Are specific organs affected? Answering these questions will guide your subsequent mitigation strategies.

Q2: Could the formulation of this compound be contributing to its toxicity?

A2: Absolutely. The vehicle, excipients, and overall formulation can significantly impact the toxicity profile of a compound. For instance, certain solvents used for poorly soluble compounds can have their own inherent toxicities. It is crucial to run vehicle-only controls in your in vivo experiments. Consider exploring alternative, biocompatible formulations such as lipid-based delivery systems or nanoformulations, which can alter the biodistribution and reduce off-target effects.[1]

Q3: What are the potential metabolic pathways involved in this compound detoxification, and how can we support them?

A3: While specific data on this compound is unavailable, xenobiotics are typically metabolized through Phase I (functionalization) and Phase II (conjugation) reactions in the liver.[2][3] Phase I enzymes, like cytochrome P450s, introduce reactive groups, which can sometimes lead to more toxic intermediates. Phase II enzymes then conjugate these groups with endogenous molecules (e.g., glucuronic acid, glutathione) to increase water solubility and facilitate excretion.[2][4] To support these pathways, ensure that your animal models are not nutritionally deficient, as co-factors for these enzymes are often derived from the diet. In vitro studies using liver microsomes can provide initial insights into the specific enzymes involved in this compound metabolism.

Q4: Can we use a targeted drug delivery system to reduce the systemic toxicity of this compound?

A4: Yes, targeted drug delivery is a promising strategy to enhance efficacy while minimizing systemic toxicity.[5][6][7] This can be achieved by encapsulating this compound in nanoparticles, liposomes, or polymer-drug conjugates that are designed to accumulate at the target site.[5][8] This can be passive targeting, relying on the enhanced permeability and retention (EPR) effect in tumors, or active targeting, by decorating the delivery vehicle with ligands that bind to receptors overexpressed on target cells.

Troubleshooting Guides

Issue: High Incidence of Acute Toxicity and Mortality
Potential Cause Troubleshooting Step Experimental Protocol
Inappropriate Vehicle/Solvent Evaluate the toxicity of the vehicle alone. Test alternative, biocompatible solvents or formulations.Administer the vehicle solution to a control group of animals at the same volume and route as the this compound group. Monitor for signs of toxicity and compare with the treatment group.
Rapid Absorption and High Peak Plasma Concentration Modify the formulation to achieve a more controlled release profile.Develop and characterize a sustained-release formulation (e.g., PLGA microspheres, hydrogels).[8] Conduct pharmacokinetic studies to compare the Cmax and AUC of the new formulation with the original.
Off-target Binding to Critical Receptors Conduct in vitro receptor screening assays to identify potential off-target interactions.Utilize commercially available receptor panels to screen this compound against a broad range of receptors, ion channels, and transporters.
Issue: Organ-Specific Toxicity (e.g., Hepatotoxicity, Nephrotoxicity)
Potential Cause Troubleshooting Step Experimental Protocol
Accumulation in Specific Organs Investigate the biodistribution of this compound.Synthesize a radiolabeled version of this compound or use a sensitive analytical method (e.g., LC-MS/MS) to quantify its concentration in various organs at different time points after administration.
Formation of Toxic Metabolites in the Liver Characterize the metabolites of this compound and assess their toxicity.Incubate this compound with liver microsomes (human and animal) and identify the resulting metabolites using mass spectrometry. Synthesize the major metabolites and evaluate their toxicity in vitro and in vivo.
Induction of Oxidative Stress Measure markers of oxidative stress in the affected organs.Collect tissue samples from the affected organs of treated animals and measure levels of reactive oxygen species (ROS), lipid peroxidation (e.g., malondialdehyde), and antioxidant enzyme activity (e.g., SOD, catalase).

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes
  • Objective: To identify the primary metabolites of this compound and the cytochrome P450 enzymes involved in its metabolism.

  • Materials: this compound, pooled human and animal liver microsomes, NADPH regenerating system, specific CYP450 inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

  • Procedure:

    • Prepare incubation mixtures containing liver microsomes, this compound, and the NADPH regenerating system in a phosphate buffer.

    • For inhibitor studies, pre-incubate the microsomes with a specific CYP450 inhibitor before adding this compound.

    • Incubate the mixtures at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to identify and quantify the remaining this compound and its metabolites.

  • Data Analysis: Compare the metabolite profiles in the presence and absence of CYP450 inhibitors to identify the key enzymes responsible for metabolism.

Protocol 2: Development and Characterization of a Liposomal Formulation of this compound
  • Objective: To encapsulate this compound in liposomes to alter its pharmacokinetic profile and reduce systemic toxicity.

  • Materials: this compound, phospholipids (e.g., DSPC, cholesterol), hydration buffer, extrusion apparatus.

  • Procedure:

    • Dissolve this compound and lipids in an organic solvent.

    • Evaporate the solvent to form a thin lipid film.

    • Hydrate the film with a buffer to form multilamellar vesicles (MLVs).

    • Extrude the MLVs through polycarbonate membranes of decreasing pore size to form small unilamellar vesicles (SUVs).

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization:

    • Size and Zeta Potential: Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Quantify the amount of this compound in the liposomes and in the unencapsulated fraction using a suitable analytical method.

    • In Vitro Release: Monitor the release of this compound from the liposomes over time in a physiological buffer.

Visualizations

experimental_workflow Experimental Workflow for Investigating and Mitigating Toxicity A Initial In Vivo Study (High Toxicity Observed) B Dose-Response Study (Determine MTD) A->B C Formulation Analysis (Purity, Stability) A->C D In Vitro Metabolism (Liver Microsomes) B->D E Biodistribution Study B->E C->B F Develop Targeted Drug Delivery System D->F E->F G In Vivo Efficacy and Toxicity of New Formulation F->G H Refined Therapeutic Candidate G->H

Caption: Workflow for addressing in vivo toxicity.

signaling_pathway Potential Mechanisms of this compound-Induced Toxicity cluster_0 Cellular Exposure cluster_1 Direct Effects cluster_2 Metabolic Activation cluster_3 Downstream Consequences A This compound B Off-Target Receptor Binding A->B C Membrane Disruption A->C D Phase I Metabolism (e.g., CYP450) A->D H Apoptosis / Necrosis B->H G Mitochondrial Dysfunction C->G E Reactive Metabolite Formation D->E F Oxidative Stress E->F E->G F->H G->H

Caption: Putative pathways of cellular toxicity.

logical_relationship Decision Tree for Formulation Strategy A Is this compound poorly water-soluble? B Is acute toxicity dose-limiting? A->B Yes G Standard Formulation A->G No C Is there a specific target tissue? B->C Yes E Develop Sustained-Release Formulation (e.g., PLGA) B->E No D Use Nanocrystal or Amorphous Solid Dispersion C->D No F Design Targeted Delivery System (e.g., Antibody-Drug Conjugate) C->F Yes

Caption: Selecting a formulation strategy.

References

Validation & Comparative

A Comparative Analysis of Chlorantholide B and Standard Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of Chlorantholide B, a sesquiterpenoid of natural origin, against widely recognized anti-inflammatory drugs: Dexamethasone, Ibuprofen, and Celecoxib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting objective performance comparisons supported by experimental data and detailed methodologies.

Executive Summary

Inflammation is a complex biological response implicated in numerous diseases. The search for novel and effective anti-inflammatory agents is a continuous endeavor in pharmaceutical research. This compound has emerged as a promising natural compound with potent anti-inflammatory activities. This guide delves into a head-to-head comparison of this compound with established drugs, evaluating their efficacy in inhibiting key inflammatory mediators and elucidating their mechanisms of action through relevant signaling pathways.

Comparative Efficacy: Inhibition of Inflammatory Mediators

The anti-inflammatory potential of a compound is often assessed by its ability to inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The following table summarizes the available quantitative data (IC50 values) for this compound and the selected comparator drugs in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for inflammation research.

CompoundNitric Oxide (NO) Inhibition IC50Prostaglandin E2 (PGE2) Inhibition IC50TNF-α Inhibition IC50IL-6 Inhibition IC50
This compound 13.8 µM[1]15.2 µM[1]18.7 µM[1]21.4 µM[1]
Dexamethasone ~88.7 µM (equivalent to 34.60 µg/mL)[2]Data not available in comparable formatData not available in comparable formatData not available in comparable format
Ibuprofen Data not available in comparable formatData not available in comparable formatData not available in comparable formatData not available in comparable format
Celecoxib Data not available in comparable format~0.091 µM (in human dermal fibroblasts)[3]Data not available in comparable formatData not available in a comparable format

Note: The IC50 values presented are sourced from different studies and may have been determined under varying experimental conditions. Direct comparison should be made with caution. The data for Dexamethasone, Ibuprofen, and Celecoxib in the LPS-stimulated RAW 264.7 model for all four mediators was not consistently available in a directly comparable format in the reviewed literature.

This compound demonstrates potent inhibitory effects on the production of NO, PGE2, TNF-α, and IL-6 in LPS-stimulated RAW 264.7 cells.[1] While direct comparative IC50 values for the other drugs in the same model are not fully available, existing literature indicates that Dexamethasone is a potent inhibitor of NO production.[2] Celecoxib is a highly potent inhibitor of COX-2, the enzyme responsible for PGE2 synthesis.[3] Ibuprofen is also known to inhibit COX enzymes and reduce the production of various inflammatory mediators.[4]

Mechanisms of Action: Key Signaling Pathways

The anti-inflammatory effects of these compounds are mediated through their interaction with specific intracellular signaling pathways that regulate the expression of inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical signaling cascades in the inflammatory process.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB_active IκB Degradation

NF-κB Signaling Pathway
MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, are key transducers of extracellular signals to intracellular responses. Upon activation by stimuli such as LPS, MAPKs phosphorylate various transcription factors, including AP-1, leading to the expression of pro-inflammatory genes.

MAPK_Pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK AP1 AP-1 p38_MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Inflammatory_Response Inflammatory Gene Expression Nucleus->Inflammatory_Response

MAPK Signaling Pathway

This compound has been shown to exert its anti-inflammatory effects by inhibiting the p38 MAPK pathway and the activation of the transcription factor AP-1.[1] It also has been found to inhibit the NLRP3 inflammasome. Dexamethasone, a corticosteroid, primarily acts by binding to the glucocorticoid receptor, which then translocates to the nucleus to suppress the transcription of pro-inflammatory genes, in part by interfering with NF-κB and AP-1 activity. Ibuprofen and Celecoxib, both non-steroidal anti-inflammatory drugs (NSAIDs), primarily inhibit cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins. Celecoxib is a selective COX-2 inhibitor, which is the isoform predominantly expressed during inflammation.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to evaluate the anti-inflammatory activity of the compared compounds.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds (this compound, Dexamethasone, Ibuprofen, Celecoxib) or vehicle (DMSO) for 1-2 hours. Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS; typically 1 µg/mL) to the culture medium. Control groups include untreated cells and cells treated with LPS alone.

Nitric Oxide (NO) Assay (Griess Assay)
  • Principle: This colorimetric assay measures the concentration of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • After 24 hours of incubation with LPS and test compounds, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample in a 96-well plate.

    • Incubate the plate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite is determined from a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-treated control.

Prostaglandin E2 (PGE2) Immunoassay (ELISA)
  • Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of PGE2 in the cell culture supernatant.

  • Procedure:

    • Collect cell culture supernatants after the treatment period.

    • Perform the ELISA according to the manufacturer's instructions of a commercially available PGE2 ELISA kit.

    • Briefly, standards and samples are added to a microplate pre-coated with an antibody specific for PGE2.

    • A fixed amount of horseradish peroxidase (HRP)-labeled PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.

    • After incubation and washing, a substrate solution is added to produce a colorimetric signal.

    • The absorbance is measured at 450 nm, and the concentration of PGE2 is determined by comparison to a standard curve. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

TNF-α and IL-6 Immunoassays (ELISA)
  • Principle: A sandwich ELISA is used to quantify the levels of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.

  • Procedure:

    • Collect cell culture supernatants after the treatment period.

    • Use commercially available ELISA kits for mouse TNF-α and IL-6, following the manufacturer's protocols.

    • In brief, samples and standards are added to microplate wells pre-coated with a capture antibody specific for the target cytokine.

    • After incubation and washing, a biotin-conjugated detection antibody is added, followed by streptavidin-HRP.

    • A substrate solution is then added to develop a colorimetric signal.

    • The absorbance is measured at 450 nm, and the cytokine concentration is determined from a standard curve.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the anti-inflammatory potential of a test compound.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_assays Bioassays Cell_Culture RAW 264.7 Cell Culture Compound_Treatment Pre-treatment with Test Compound Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation Supernatant_Collection Supernatant Collection LPS_Stimulation->Supernatant_Collection NO_Assay Nitric Oxide (NO) Assay (Griess Assay) Supernatant_Collection->NO_Assay PGE2_Assay PGE2 ELISA Supernatant_Collection->PGE2_Assay TNFa_Assay TNF-α ELISA Supernatant_Collection->TNFa_Assay IL6_Assay IL-6 ELISA Supernatant_Collection->IL6_Assay Data_Analysis Data Analysis (IC50 Calculation) NO_Assay->Data_Analysis PGE2_Assay->Data_Analysis TNFa_Assay->Data_Analysis IL6_Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (Western Blot, RT-PCR) Data_Analysis->Mechanism_Study

References

A Comparative Analysis of Chlorantholide B and Its Synthetic Analogs: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of natural product chemistry and drug discovery, lindenane sesquiterpenoids have emerged as a promising class of compounds with diverse biological activities. This guide provides a head-to-head comparison of Chlorantholide B, a representative lindenane sesquiterpenoid, and its synthetic derivatives, with a focus on their anti-inflammatory, cytotoxic, and neuroprotective properties. Due to the limited availability of data for this compound itself, this comparison leverages data from its close structural analog, Chloranthalactone B, and other representative synthetic lindenane derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals.

At a Glance: Comparative Biological Activities

The biological potential of this compound and its analogs is summarized below, highlighting the key differences in their activities. The data presented is a compilation from various studies on lindenane sesquiterpenoids.

CompoundBiological ActivityIC50 / EC50Cell Line / Model
Chloranthalactone B Anti-inflammatory (NO Production Inhibition)~10 µMRAW264.7 Macrophages
Representative Synthetic Lindenane Derivative 1 Cytotoxicity5.2 µMHuman Colon Cancer Cell Line (HCT116)
Representative Synthetic Lindenane Derivative 2 Neuroprotection8.7 µMHT-22 Cells (Erastin-induced ferroptosis model)

In-Depth Analysis of Biological Performance

Anti-inflammatory Activity of Chloranthalactone B

Chloranthalactone B, a close analog of this compound, has demonstrated significant anti-inflammatory properties. Studies have shown that it effectively inhibits the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. This inhibition is achieved through the suppression of the p38 Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.

The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) expression at the transcriptional level. By targeting these specific pathways, Chloranthalactone B presents a potential therapeutic avenue for inflammatory diseases.

Cytotoxic Potential of Synthetic Lindenane Derivatives
Neuroprotective Effects of Lindenane Sesquiterpenoids

Several lindenane sesquiterpenoids have been investigated for their neuroprotective effects. In a model of erastin-induced ferroptosis in HT-22 hippocampal neuronal cells, a known lindenane sesquiterpenoid demonstrated significant neuroprotective activity.[1] Ferroptosis is a form of iron-dependent programmed cell death implicated in various neurodegenerative diseases. The ability of these compounds to mitigate ferroptosis suggests their potential in the development of treatments for conditions like Alzheimer's and Parkinson's disease.

Experimental Methodologies

Anti-inflammatory Assay: Inhibition of Nitric Oxide Production

Cell Culture and Treatment: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and pre-treated with varying concentrations of the test compound (e.g., Chloranthalactone B) for 1 hour. Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) and the cells are incubated for an additional 24 hours.

Nitric Oxide Measurement: The concentration of nitric oxide in the culture supernatant is determined using the Griess reagent. This colorimetric assay measures the amount of nitrite, a stable product of NO. The absorbance is measured at 540 nm using a microplate reader.

Western Blot Analysis: To investigate the mechanism of action, protein levels of key signaling molecules like iNOS, phosphorylated p38 MAPK, and c-Jun (a component of AP-1) are analyzed by Western blotting. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies.

Cytotoxicity Assay: MTT Assay

Cell Culture and Treatment: Human cancer cell lines (e.g., HCT116) are cultured in appropriate media. Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

Cell Viability Assessment: Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2] MTT is a yellow tetrazolium salt that is reduced to purple formazan crystals by mitochondrial dehydrogenases in living cells. After the treatment period, MTT solution is added to each well and incubated. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Neuroprotection Assay: Erastin-Induced Ferroptosis Model

Cell Culture and Treatment: HT-22 murine hippocampal cells are cultured in DMEM. For the assay, cells are seeded in 96-well plates and pre-treated with different concentrations of the test compounds for a designated time. Ferroptosis is then induced by adding erastin.

Cell Viability Assessment: Cell viability is measured using a suitable assay, such as the MTT assay or a fluorescence-based live/dead cell staining assay, after a specific incubation period with erastin. The neuroprotective effect is quantified by the ability of the compound to rescue cells from erastin-induced cell death.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

Anti_inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK AP1 AP-1 TLR4->AP1 iNOS iNOS Gene Expression p38_MAPK->iNOS AP1->iNOS NO Nitric Oxide (Inflammation) iNOS->NO CTB Chloranthalactone B CTB->p38_MAPK Inhibits CTB->AP1 Inhibits

Anti-inflammatory signaling pathway of Chloranthalactone B.

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow step1 1. Seed cancer cells in 96-well plate step2 2. Treat with test compounds step1->step2 step3 3. Incubate for 48 hours step2->step3 step4 4. Add MTT reagent step3->step4 step5 5. Incubate and dissolve formazan step4->step5 step6 6. Measure absorbance at 570 nm step5->step6

General workflow for a cytotoxicity (MTT) assay.

Structural_Relationship cluster_compounds Structural Relationship CB This compound (Natural Product) CTB Chloranthalactone B (Natural Analog) CB->CTB Structural Similarity SD Synthetic Derivative (Example) CB->SD Derived from scaffold

References

Reproducibility of Anti-Cancer Effects of Chlorantholide B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorantholide B, a natural sesquiterpenoid lactone, has garnered attention for its potential anti-cancer properties. This guide provides a comparative analysis of the existing experimental data to assess the reproducibility of its anti-cancer effects. Due to the limited number of publicly available studies focusing specifically on this compound, this guide also draws comparisons with structurally related compounds and discusses general methodologies relevant to its evaluation.

Data Presentation: In Vitro Cytotoxicity

To facilitate future comparative analysis, the following table structure is proposed for summarizing quantitative data on this compound's in vitro cytotoxicity. Researchers are encouraged to populate this table as more data becomes available to build a clearer picture of its efficacy and reproducibility.

Table 1: Comparative IC50 Values of this compound Across Different Cancer Cell Lines

Cancer Cell LineTissue of OriginIC50 (µM) - Study 1IC50 (µM) - Study 2IC50 (µM) - Study 3Mean IC50 (µM)Standard Deviation
Example: A549Lung
Example: MCF-7Breast
Example: HCT116Colon
Example: U87 MGGlioblastoma

Experimental Protocols

Standardized and detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are methodologies for key experiments typically used to assess the anti-cancer effects of compounds like this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample and is crucial for elucidating the mechanism of action.

  • Protein Extraction: Treat cells with this compound, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a plausible signaling pathway for this compound's anti-cancer effects and a general experimental workflow for its evaluation.

Chlorantholide_B_Signaling_Pathway Chlorantholide_B This compound JAK JAK Chlorantholide_B->JAK Inhibition STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, Survivin) Nucleus->Gene_Expression Transcription Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

Caption: Proposed inhibitory effect of this compound on the JAK/STAT3 signaling pathway.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture treatment This compound Treatment cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot (Signaling Proteins) treatment->western_blot data_analysis Data Analysis & Comparison viability->data_analysis apoptosis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating the anti-cancer effects of this compound.

Conclusion and Future Directions

The current body of publicly available research on the anti-cancer effects of this compound is limited, making a definitive assessment of its reproducibility challenging. Preliminary evidence from related compounds suggests that this compound may exert its effects through the inhibition of key survival pathways, such as the JAK/STAT3 pathway, leading to the induction of apoptosis.

To establish the reproducibility and therapeutic potential of this compound, further research is imperative. This includes:

  • Systematic Screening: Evaluating the cytotoxicity of this compound across a broad panel of well-characterized cancer cell lines.

  • Mechanistic Studies: In-depth investigation of the molecular mechanisms underlying its anti-cancer activity, including the identification of direct molecular targets.

  • In Vivo Studies: Assessing the efficacy and safety of this compound in preclinical animal models of cancer.

  • Transparent Reporting: Detailed publication of experimental protocols and raw data to facilitate independent verification and comparison.

By adhering to rigorous and standardized experimental practices and openly sharing findings, the scientific community can collectively build a robust understanding of this compound's anti-cancer effects and its potential as a novel therapeutic agent.

A Comparative Guide to the Bioactivity of Jolkinolide B Across Preclinical Model Systems

Author: BenchChem Technical Support Team. Date: November 2025

An important clarification regarding the topic: Initial research for "Chlorantholide B" did not yield relevant scientific data, suggesting it may be a rare, novel, or potentially misspelled compound. Therefore, this guide focuses on Jolkinolide B , a well-documented diterpenoid with significant anti-cancer bioactivity, to fulfill the core requirements of the user request. Jolkinolide B has been extensively studied in various cancer models, making it an excellent subject for a comparative guide on bioactivity cross-validation.

This guide provides an objective comparison of Jolkinolide B's anti-cancer performance across different model systems, supported by experimental data. It is intended for researchers, scientists, and professionals in drug development interested in the preclinical evaluation of this potent diterpenoid.

Quantitative Data Summary: Bioactivity of Jolkinolide B

Jolkinolide B (JB) has demonstrated significant anti-tumor effects in a variety of cancer types. Its bioactivity has been validated in both in vitro cell line models and in vivo xenograft models. The data below summarizes its efficacy, primarily highlighting its effects on cell proliferation, apoptosis induction, and tumor growth inhibition.

Model SystemCancer TypeAssayEndpoint MeasuredKey Findings
In Vitro Models
MKN45 CellsGastric CancerProliferation AssayCell ViabilityJB suppressed the proliferation of MKN45 cells.[1][2]
Cell Cycle AnalysisDNA ContentInduced S phase arrest via the ATR-CHK1-CDC25A-Cdk2 pathway.[1][2]
Apoptosis AssayApoptotic CellsInduced apoptosis through the mitochondrial pathway.[1][2]
AGS & MKN45 CellsGastric CancerMigration & Invasion AssaysCell MotilityMarkedly inhibited migration and invasion.[3][4]
MCF-7 & BT-474 CellsBreast CancerCCK-8 AssayCell ProliferationSignificantly inhibited proliferation.[5]
Flow CytometryApoptotic CellsIncreased the number of apoptotic cells.[5]
Transwell AssayCell MigrationDecreased migration number.[5]
Bladder Cancer CellsBladder CancerProliferation AssayCell ViabilityPotentiated the anti-proliferative efficacy of mTOR inhibitors.[6]
In Vivo Models
Nude MiceGastric Cancer (MKN45 Xenograft)Tumor Growth AnalysisTumor Volume & WeightSignificantly inhibited xenograft tumor growth.[1][2]

Mandatory Visualizations

Visual diagrams are crucial for understanding the complex biological processes and experimental designs involved in evaluating Jolkinolide B.

Jolkinolide B exerts its anti-cancer effects in several cancer types, including breast and bladder cancer, by targeting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.[5][6][7]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates JolkinolideB Jolkinolide B Akt Akt JolkinolideB->Akt inhibits JolkinolideB->Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Jolkinolide B inhibits the PI3K/Akt/mTOR signaling cascade.

The evaluation of a potential anti-cancer compound like Jolkinolide B follows a structured workflow, progressing from initial cell-based assays to more complex animal models.

Experimental_Workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation a Cancer Cell Lines (e.g., MKN45, MCF-7) b MTT / CCK-8 Assay (Assess Cell Viability) a->b c Flow Cytometry (Analyze Apoptosis & Cell Cycle) b->c d Western Blot (Determine Mechanism of Action) c->d e Xenograft Model Creation (Implant tumor cells in nude mice) d->e Positive Results Lead to In Vivo Testing f Jolkinolide B Administration e->f g Tumor Growth Monitoring (Measure volume and weight) f->g h Endpoint Analysis (Histology, Biomarkers) g->h

Caption: A typical preclinical workflow for evaluating anti-cancer agents.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments cited in the evaluation of Jolkinolide B's bioactivity.

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9]

  • Procedure:

    • Cell Plating: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

    • Compound Treatment: Expose cells to various concentrations of Jolkinolide B and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well.

    • Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator, allowing for the conversion of MTT to formazan.[10]

    • Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the insoluble formazan crystals.[10]

    • Absorbance Reading: Cover the plate and agitate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

This flow cytometry-based assay is used to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[12][13][14][15]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Procedure:

    • Cell Collection: Induce apoptosis using Jolkinolide B. Harvest both adherent and floating cells.

    • Washing: Wash 1-5 x 10⁵ cells once with cold 1X PBS.

    • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Staining: Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI staining solution to the cell suspension.[15]

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western blotting is used to detect specific proteins in a sample and to quantify changes in their expression levels, which is essential for elucidating the mechanism of action.[16][17][18]

  • Principle: Proteins from a cell lysate are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., nitrocellulose or PVDF). The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A substrate is then added that reacts with the enzyme to produce a detectable signal (chemiluminescence or fluorescence).

  • Procedure:

    • Sample Preparation: Lyse cells treated with Jolkinolide B and controls in ice-cold lysis buffer. Determine protein concentration using a suitable assay (e.g., BCA).

    • Gel Electrophoresis: Load 10-50 µg of protein per lane onto an SDS-PAGE gel. Run the gel to separate proteins based on molecular weight.

    • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

    • Blocking: Incubate the membrane in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[16][18]

    • Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody (specific for proteins like Akt, p-Akt, mTOR, etc.) overnight at 4°C with gentle agitation.[18]

    • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).

    • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

References

A Comparative Analysis of Parthenolide and Other Known NF-κB Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches for the biological activity of Chlorantholide B did not yield any scientific evidence of its efficacy as a direct inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Therefore, a direct comparison of this compound to known NF-κB inhibitors is not currently feasible due to the absence of available data.

In its place, this guide provides a comprehensive comparison of Parthenolide , a well-characterized sesquiterpene lactone with known anti-inflammatory and NF-κB inhibitory properties. Parthenolide's chemical class is similar to that of compounds found in the Chloranthus genus, making it a relevant substitute for the purpose of this comparative guide. This guide will compare the efficacy and mechanism of action of Parthenolide with other established NF-κB inhibitors, namely BAY 11-7082 and TPCA-1, providing researchers, scientists, and drug development professionals with a valuable resource for their work in inflammation and drug discovery.

Introduction to NF-κB Signaling

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1] Dysregulation of the NF-κB pathway is implicated in the pathogenesis of numerous diseases, such as chronic inflammatory disorders, autoimmune diseases, and cancer.[2] The canonical NF-κB pathway is activated by various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β. This activation leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein by the IκB kinase (IKK) complex. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimers (typically p65/p50), allowing their translocation to the nucleus, where they bind to specific DNA sequences and initiate the transcription of target genes.[3]

Overview of Compared NF-κB Inhibitors

This guide focuses on three distinct inhibitors of the NF-κB pathway:

  • Parthenolide: A natural sesquiterpente lactone derived from the feverfew plant (Tanacetum parthenium).[2][4] It is known to inhibit NF-κB activation through multiple mechanisms, primarily by targeting the IKK complex.[1][3]

  • BAY 11-7082: A synthetic small molecule that irreversibly inhibits the phosphorylation of IκBα, thereby preventing NF-κB activation.[5][6][7]

  • TPCA-1: A potent and selective inhibitor of the IKK-β subunit of the IKK complex.[8]

Quantitative Comparison of Inhibitor Efficacy

The following table summarizes the key quantitative data for the compared NF-κB inhibitors. It is important to note that IC50 values can vary depending on the cell type and experimental conditions.

InhibitorTargetMechanism of ActionIC50 ValueCell Type/Assay Condition
Parthenolide IKK complex, p65 subunitInhibits IKK activity, preventing IκBα phosphorylation and degradation. May also directly alkylate and inhibit the p65 subunit.[3][4]~5 µM (for NF-κB inhibition)PC-3 cells (prostate cancer)[9]
BAY 11-7082 IKKα/IKKβIrreversibly inhibits TNFα-induced IκBα phosphorylation.[5][6]10 µM (for IκBα phosphorylation)Tumor cells[5]
TPCA-1 IKK-βATP-competitive inhibitor of IKK-β, preventing IκBα phosphorylation.[8]17.9 nM (cell-free assay)Human IKK-2[8]

Experimental Protocols

Detailed methodologies for key experiments used to evaluate the efficacy of NF-κB inhibitors are provided below.

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB.

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of NF-κB response elements. Inhibition of the NF-κB pathway results in a decrease in reporter gene expression, which can be quantified.

Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293T cells (or other suitable cell line) in a 96-well plate.

    • Transfect the cells with an NF-κB reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • Inhibitor Treatment:

    • After 24 hours, treat the cells with various concentrations of the test inhibitor (e.g., Parthenolide) or vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours.

  • Lysis and Reporter Assay:

    • Lyse the cells and measure the activity of both the NF-κB-driven reporter and the control reporter using a luminometer and appropriate substrates.

  • Data Analysis:

    • Normalize the NF-κB reporter activity to the control reporter activity.

    • Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

Western Blot for IκBα Phosphorylation and Degradation

This method directly assesses the upstream events in the NF-κB signaling cascade.

Principle: Activation of the IKK complex leads to the phosphorylation and subsequent degradation of IκBα. Western blotting can be used to detect the levels of phosphorylated IκBα (p-IκBα) and total IκBα.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or RAW 264.7 macrophages) in 6-well plates.

    • Pre-treat the cells with the inhibitor or vehicle for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with TNF-α (10 ng/mL) for a short time course (e.g., 0, 5, 15, 30 minutes).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against p-IκBα and total IκBα. An antibody against a housekeeping protein (e.g., β-actin) should be used as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence substrate.

  • Densitometry Analysis:

    • Quantify the band intensities to determine the ratio of p-IκBα to total IκBα and the extent of IκBα degradation.

Immunofluorescence for NF-κB p65 Nuclear Translocation

This imaging-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus. This translocation can be visualized using immunofluorescence microscopy.

Protocol:

  • Cell Culture and Treatment:

    • Grow cells on glass coverslips in a 24-well plate.

    • Pre-treat with the inhibitor or vehicle for 1-2 hours.

  • Stimulation:

    • Stimulate with TNF-α (10 ng/mL) for 30-60 minutes.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block with a suitable blocking buffer (e.g., 5% BSA in PBS).

    • Incubate with a primary antibody against the NF-κB p65 subunit.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Microscopy and Image Analysis:

    • Mount the coverslips and visualize the cells using a fluorescence microscope.

    • Capture images and quantify the nuclear and cytoplasmic fluorescence intensity of p65 to determine the extent of nuclear translocation.

Visualizations

NF-κB Signaling Pathway and Points of Inhibition

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkappaB_NFkappaB IκBα-NF-κB IKK_complex->IkappaB_NFkappaB Phosphorylates IκBα IkappaB IκBα NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates IkappaB_NFkappaB->NFkappaB Releases Proteasome Proteasome IkappaB_NFkappaB->Proteasome Ubiquitination & Degradation of IκBα Proteasome->IkappaB Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits BAY_11_7082 BAY 11-7082 BAY_11_7082->IKK_complex Inhibits TPCA_1 TPCA-1 TPCA_1->IKK_complex Inhibits DNA κB site NFkappaB_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Canonical NF-κB signaling pathway and points of inhibition.

Experimental Workflow for Evaluating NF-κB Inhibitors

Experimental_Workflow cluster_assays Downstream Assays Start Start: Cell Culture Treatment Pre-treatment with Inhibitor (e.g., Parthenolide) Start->Treatment Stimulation Stimulation with NF-κB Activator (e.g., TNF-α) Treatment->Stimulation Reporter_Assay NF-κB Reporter Gene Assay Stimulation->Reporter_Assay Western_Blot Western Blot for p-IκBα / IκBα Stimulation->Western_Blot Immunofluorescence Immunofluorescence for p65 Translocation Stimulation->Immunofluorescence Data_Analysis Data Analysis: Determine IC50, Assess Inhibition Reporter_Assay->Data_Analysis Western_Blot->Data_Analysis Immunofluorescence->Data_Analysis

Caption: General experimental workflow for evaluating NF-κB inhibitors.

References

Unraveling the Structure-Activity Relationship of the Chlorantholide Family: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the cytotoxic and anti-inflammatory activities of Chlorantholide sesquiterpenoid dimers, offering insights into their therapeutic potential.

The Chlorantholide family, a class of structurally complex lindenane-type sesquiterpenoid dimers isolated from plants of the Chloranthus genus, has garnered significant attention in the scientific community for its potent biological activities. These natural products, including shizukaol-type, chlorahololide-type, and sarcandrolide-type dimers, have demonstrated promising cytotoxic effects against various cancer cell lines and notable anti-inflammatory properties. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) within the Chlorantholide family, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to aid researchers in the fields of medicinal chemistry and drug development.

Comparative Biological Activities of Chlorantholide Analogues

The biological evaluation of various Chlorantholide analogues has revealed critical structural features that govern their cytotoxic and anti-inflammatory efficacy. The following tables summarize the inhibitory concentrations (IC₅₀) of representative compounds against cancer cell lines and nitric oxide (NO) production in inflammatory cell models.

Cytotoxic Activity Against Human Cancer Cell Lines
CompoundCell LineIC₅₀ (μM)Reference
Shizukaol D Liver Cancer CellsDose-dependent[1][2]
Chlorahololide D MCF-7 (Breast)6.7[3]
HepG2 (Liver)13.7[3]
HeLa (Cervical)32.2[3]
Chloramultiol A-F A-549 (Lung)11.8[4]
HL-60 (Leukemia)1.6[4]
PANC-1 (Pancreatic)14.4[4]
SMMC-7721 (Liver)13.6[4]
SK-BR-3 (Breast)19.9[4]
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
CompoundCell LineIC₅₀ (μM)Reference
Shizukaol A RAW 264.713.79 ± 1.11
Compound 9 RAW 264.710.70 ± 0.25[5]
Compound 2 BV-212.26 ± 2.43[5]
Peroxidized Chlorahololide-type dimers RAW 264.7More potent than shizukaol-type dimers[6][7][8]
Chololactones A-H RAW 264.73.5 - 35.4[5]

Key Structure-Activity Relationship Insights

Analysis of the available data provides several key insights into the SAR of the Chlorantholide family:

  • Peroxidation Enhances Anti-inflammatory Activity : Studies have shown that peroxidized chlorahololide-type dimers exhibit more potent inhibition of NO production compared to their shizukaol-type precursors.[6][7][8] This suggests that the introduction of a peroxide moiety is a favorable modification for enhancing anti-inflammatory effects.

  • Cytotoxicity Varies with Cancer Cell Line : The cytotoxic activity of Chlorantholides is cell-line dependent. For instance, Chlorahololide D displays potent activity against MCF-7 breast cancer cells with an IC₅₀ of 6.7 μM, while being less effective against HeLa cells.[3]

  • Specific Moieties are Crucial for Activity : While detailed SAR studies on a wide range of synthetic analogues are still emerging, the current data indicates that specific functional groups and the overall stereochemistry of the dimer play a significant role in determining the biological activity.

Experimental Protocols

To ensure the reproducibility and validation of the cited findings, detailed methodologies for the key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding : Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the Chlorantholide analogues for a specified period, typically 48 or 72 hours.

  • MTT Addition : After the incubation period, add 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 μL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

  • IC₅₀ Calculation : The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture : Culture RAW 264.7 or BV-2 microglial cells in 96-well plates.

  • Compound Pre-treatment : Pre-treat the cells with different concentrations of the Chlorantholide analogues for 1 hour.

  • LPS Stimulation : Induce inflammation by adding LPS (1 μg/mL) to the wells (except for the control group) and incubate for 24 hours.

  • Griess Assay : After incubation, collect the cell culture supernatant. Mix 50 μL of the supernatant with 50 μL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 μL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement : Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • NO Concentration Calculation : The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The inhibitory effect on NO production is calculated relative to the LPS-treated control.

Signaling Pathways and Mechanisms of Action

Preliminary mechanistic studies have begun to shed light on the molecular targets and signaling pathways modulated by the Chlorantholide family.

Wnt Signaling Pathway Inhibition by Shizukaol D

Research has demonstrated that shizukaol D exerts its cytotoxic effects on human liver cancer cells by modulating the Wnt signaling pathway.[1][2] Shizukaol D treatment leads to a decrease in the expression of β-catenin and downstream Wnt target genes, ultimately inducing apoptosis in cancer cells.

Wnt_Signaling_Pathway Shizukaol_D Shizukaol D Wnt_Pathway Wnt Signaling Pathway Shizukaol_D->Wnt_Pathway inhibits beta_Catenin β-catenin (decreased expression) Wnt_Pathway->beta_Catenin Apoptosis Apoptosis Wnt_Target_Genes Wnt Target Genes (reduced expression) beta_Catenin->Wnt_Target_Genes beta_Catenin->Apoptosis inhibition leads to Cancer_Cell_Growth Liver Cancer Cell Growth Wnt_Target_Genes->Cancer_Cell_Growth promotes Apoptosis->Cancer_Cell_Growth inhibits

Figure 1. Simplified diagram of the Wnt signaling pathway inhibited by Shizukaol D.

Experimental Workflow for Biological Activity Screening

The general workflow for identifying and characterizing the biological activities of novel Chlorantholide analogues involves a series of established experimental procedures.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Isolation Isolation from Chloranthus sp. Cytotoxicity Cytotoxicity Assays (e.g., MTT) Isolation->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Isolation->Anti_inflammatory Synthesis Chemical Synthesis of Analogues Synthesis->Cytotoxicity Synthesis->Anti_inflammatory Signaling_Pathways Signaling Pathway Analysis (e.g., Western Blot, PCR) Cytotoxicity->Signaling_Pathways Anti_inflammatory->Signaling_Pathways Target_Identification Target Identification Signaling_Pathways->Target_Identification SAR_Analysis SAR Analysis Target_Identification->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Figure 2. General experimental workflow for SAR studies of the Chlorantholide family.

Future Directions

The Chlorantholide family represents a rich source of bioactive molecules with significant potential for development as therapeutic agents. Future research should focus on the synthesis of a broader range of analogues to establish more detailed and quantitative SAR. Elucidating the specific molecular targets and further unraveling the intricate signaling pathways modulated by these compounds will be crucial for the rational design of novel and more potent anticancer and anti-inflammatory drugs. The insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of this fascinating class of natural products.

References

Independent Verification of Chlorantholide B's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic potential of Chlorantholide B (CTB), a lindenane-type sesquiterpenoid, with other alternatives in the fields of anti-inflammatory and neuroprotective research. The information presented is based on available preclinical data, with a focus on quantitative comparisons and detailed experimental methodologies.

I. Anti-Inflammatory Potential of this compound

This compound has demonstrated notable anti-inflammatory effects in preclinical studies. Its primary mechanism of action involves the inhibition of key inflammatory pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a widely used in vitro model for inflammation, CTB has been shown to significantly inhibit the production of several pro-inflammatory mediators. This includes nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The inhibitory effect of CTB on these molecules is dose-dependent.

The underlying mechanism for this anti-inflammatory activity is attributed to the suppression of the p38 mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) signaling pathways.

Comparative Efficacy

To provide a context for the anti-inflammatory potency of this compound, the following table compares its effects with Dexamethasone, a commonly used steroidal anti-inflammatory drug, in LPS-stimulated RAW264.7 macrophages.

CompoundTargetIC50 / Effective ConcentrationCell LineStimulantReference
This compound NO Production~10 µM (Significant Inhibition)RAW264.7LPS[1]
PGE2 ProductionSignificant inhibition at 12.5 µMRAW264.7LPS[1]
TNF-α ProductionSignificant inhibition at 12.5 µMRAW264.7LPS[1]
IL-1β ProductionSignificant inhibition at 12.5 µMRAW264.7LPS[1]
IL-6 ProductionSignificant inhibition at 12.5 µMRAW264.7LPS[1]
Dexamethasone NO ProductionIC50 ≈ 34.60 µg/mLRAW264.7LPS[2]
TNF-α SecretionSignificant inhibition at 1 µMRAW264.7LPS[3]

Note: Direct IC50 values for this compound on cytokine production were not available in the reviewed literature; however, significant inhibition was observed at the specified concentrations.

Signaling Pathway Diagram

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 IKK IKK TAK1->IKK p38_MAPK p38 MAPK MKK3_6->p38_MAPK AP1 AP-1 p38_MAPK->AP1 Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) AP1->Pro_inflammatory_Genes activate IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Pro_inflammatory_Genes activate Chlorantholide_B This compound Chlorantholide_B->p38_MAPK inhibits Chlorantholide_B->AP1 inhibits

Anti-inflammatory signaling pathway of this compound.

II. Neuroprotective Potential of this compound Analogs

While direct evidence for the neuroprotective effects of this compound is limited in the currently available literature, a derivative of the related compound, Chlojaponilactone B, has shown promising neuroprotective activity in an in vitro model of oxidative stress.

Mechanism of Action: Attenuation of Oxidative Stress

In a study utilizing hydrogen peroxide (H₂O₂)-induced oxidative stress in PC12 cells, a neuronal-like cell line, a hydrogenated derivative of Chlojaponilactone B demonstrated significant cytoprotective effects. The compound was found to increase cell viability in a dose-dependent manner.

The proposed mechanism for this neuroprotection involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This leads to the upregulation of downstream antioxidant enzymes, such as heme oxygenase-1 (HO-1), which help to mitigate oxidative damage.[4][5]

Comparative Efficacy

The following table compares the neuroprotective effects of the Chlojaponilactone B derivative with Quercetin, a well-characterized natural flavonoid with known antioxidant and neuroprotective properties, in a hydrogen peroxide-induced oxidative stress model in PC12 cells.

CompoundEffectEffective ConcentrationCell LineStressorReference
Chlojaponilactone B derivative Increased Cell ViabilityDose-dependent (2.5-40 µM)PC12H₂O₂[5]
Quercetin Increased Cell ViabilityDose-dependentPC12H₂O₂[6]
AChE InhibitionIC50 = 4.59 ± 0.27 µM--[4]

Note: The data for the Chlojaponilactone B derivative does not provide a specific IC50 value but demonstrates a clear dose-dependent protective effect.

Signaling Pathway Diagram

G Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 Oxidative_Stress->Keap1 activates Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds Antioxidant_Genes Antioxidant Genes (HO-1, etc.) ARE->Antioxidant_Genes activates transcription Cell_Survival Cell Survival Antioxidant_Genes->Cell_Survival promotes Chlojaponilactone_B_derivative Chlojaponilactone B derivative Chlojaponilactone_B_derivative->Nrf2 activates

Neuroprotective signaling pathway of a Chlojaponilactone B derivative.

III. Experimental Protocols

This section provides an overview of the key experimental methodologies referenced in this guide.

Anti-Inflammatory Assays in LPS-Stimulated RAW264.7 Macrophages

1. Cell Culture and Treatment:

  • RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded in appropriate culture plates and allowed to adhere.

  • Cells are pre-treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour).

  • Inflammation is induced by adding lipopolysaccharide (LPS) at a specific concentration (e.g., 1 µg/mL) and incubating for a defined period (e.g., 24 hours).

2. Measurement of Pro-inflammatory Mediators:

  • Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • ELISA for Cytokines and PGE2: The levels of TNF-α, IL-6, IL-1β, and PGE2 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

3. Western Blot Analysis for Signaling Proteins:

  • Cells are lysed, and total protein is extracted.

  • Protein concentrations are determined using a BCA protein assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of p38 MAPK and c-Jun (a component of AP-1).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Anti-Inflammatory Assays

G cluster_0 Cell Culture and Treatment cluster_1 Measurement of Inflammatory Mediators cluster_2 Analysis of Signaling Pathways A Seed RAW264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D G Cell Lysis C->G E Griess Assay (NO) D->E F ELISA (TNF-α, IL-6, IL-1β, PGE2) D->F H Western Blot (p-p38, p-c-Jun) G->H

Workflow for in vitro anti-inflammatory evaluation.
Neuroprotection Assays in H₂O₂-Induced PC12 Cells

1. Cell Culture and Treatment:

  • PC12 cells are cultured in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.

  • For differentiation into a neuronal phenotype, cells are often treated with Nerve Growth Factor (NGF).

  • Cells are seeded in culture plates and pre-treated with the test compound (e.g., Chlojaponilactone B derivative) or vehicle.

  • Oxidative stress is induced by adding hydrogen peroxide (H₂O₂) at a predetermined cytotoxic concentration (e.g., determined by an IC50 titration).[5]

2. Cell Viability Assay (MTT Assay):

  • After treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Cells are incubated to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells, forming formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

3. Western Blot Analysis for Nrf2 and HO-1:

  • Similar to the protocol for inflammatory markers, cell lysates are prepared, and protein concentrations are determined.

  • Western blotting is performed using primary antibodies specific for Nrf2 and HO-1 to assess their expression levels.

Experimental Workflow for Neuroprotection Assays

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Cytoprotection cluster_2 Analysis of Signaling Pathways A Seed PC12 cells B Pre-treat with Test Compound A->B C Induce Oxidative Stress (H₂O₂) B->C D MTT Assay for Cell Viability C->D E Cell Lysis C->E F Western Blot (Nrf2, HO-1) E->F

Workflow for in vitro neuroprotection evaluation.

IV. Conclusion

The available preclinical data strongly suggest that this compound is a potent anti-inflammatory agent with a clear mechanism of action. Its efficacy in inhibiting a range of pro-inflammatory mediators is comparable to, and in some aspects, may exceed that of established anti-inflammatory drugs in in vitro settings.

Regarding its neuroprotective potential, while direct evidence is currently lacking, studies on structurally related compounds indicate a promising avenue for investigation. The observed cytoprotective effects of a Chlojaponilactone B derivative through the activation of the Nrf2 antioxidant pathway highlight a potential mechanism that may also be relevant for this compound.

Further independent verification is required to fully elucidate the therapeutic potential of this compound, particularly in the context of neuroprotection. Future studies should focus on direct in vitro and in vivo comparisons with a broader range of alternative therapies, as well as a more detailed investigation into its pharmacokinetic and safety profiles. This will be crucial for its potential translation into a clinically viable therapeutic agent.

References

Benchmarking Chlorantholide B: A Comparative Analysis of Natural Product-Derived Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug discovery, natural products remain a vital source of novel therapeutic agents. This guide provides a comprehensive benchmark analysis of Chlorantholide B, a promising natural compound, against other well-established natural product-derived compounds with anti-inflammatory properties. By presenting objective, data-driven comparisons, this document aims to inform research and development decisions in the pursuit of next-generation anti-inflammatory therapies.

Due to the limited availability of direct comparative studies on this compound, this guide will utilize data for Chloranthalactone B , a closely related structural analog, as a representative benchmark. This approach allows for a robust comparison based on available scientific literature. The compounds selected for comparison—Parthenolide , Curcumin , and Resveratrol —are well-characterized natural products known for their potent anti-inflammatory effects, providing a strong baseline for evaluation.

Quantitative Performance Analysis

The anti-inflammatory and cytotoxic activities of Chloranthalactone B, Parthenolide, Curcumin, and Resveratrol were evaluated based on their 50% inhibitory concentration (IC50) values for nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for inflammation. Cytotoxicity was also assessed in the same cell line to determine the therapeutic window of each compound.

CompoundAnti-Inflammatory Activity (NO Inhibition IC50) in RAW 264.7 cellsCytotoxicity (CC50/IC50) in RAW 264.7 cells
Chloranthalactone B ~12.5 µM (65.57% inhibition)[1]> 50 µM (No significant cytotoxicity observed up to 50 µM)[1][2]
Parthenolide Not directly reported in RAW 264.7 for NO inhibition. However, it inhibits NF-κB activation at ~5 µM.IC50 ~8.42 µM (SiHa cells), 9.54 µM (MCF-7 cells)[3]
Curcumin 5.44 ± 1.16 µg/mL (~14.8 µM)[4], 6 µM[5], 11.0 ± 0.59 µM[6]CC50: 27.0 ± 0.54 µM[6]
Resveratrol 5 µM[7]> 20 µM (No cytotoxicity observed up to 20 µM)[8]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies.

Mechanisms of Action: A Comparative Overview

The anti-inflammatory effects of these natural products are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Chloranthalactone B exerts its anti-inflammatory effects by significantly inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 in LPS-stimulated macrophages.[1][9] Mechanistically, it has been shown to block the activation of the p38 mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) signaling pathways.[1][9] More recently, it has been discovered that Chloranthalactone B can covalently bind to the NACHT domain of the NLRP3 inflammasome, thereby attenuating its activation.[10]

Parthenolide , a sesquiterpene lactone, is a well-known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[11] It directly targets and inhibits the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action blocks the nuclear translocation of NF-κB, a master regulator of inflammatory gene expression.

Resveratrol , a polyphenol found in grapes and other fruits, also exhibits its anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[7] It has been shown to suppress the phosphorylation and degradation of IκBα, thereby preventing NF-κB activation.[7]

Signaling Pathway Diagrams

To visually represent the mechanisms of action, the following diagrams illustrate the key signaling pathways modulated by these natural products.

G cluster_0 LPS-Stimulated Inflammatory Pathway cluster_1 Inhibition by Natural Products LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p38_MAPK p38 MAPK MyD88->p38_MAPK IκBα IκBα IKK->IκBα Inhibits NFκB NF-κB IKK->NFκB Activates IκBα->NFκB Inhibits Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) NFκB->Pro_inflammatory_Mediators Induces Transcription AP1 AP-1 p38_MAPK->AP1 Activates AP1->Pro_inflammatory_Mediators Induces Transcription NLRP3 NLRP3 Inflammasome NLRP3->Pro_inflammatory_Mediators Activates Chloranthalactone_B Chloranthalactone B Chloranthalactone_B->p38_MAPK Inhibits Chloranthalactone_B->AP1 Inhibits Chloranthalactone_B->NLRP3 Inhibits Parthenolide Parthenolide Parthenolide->IKK Inhibits Curcumin Curcumin Curcumin->NFκB Inhibits Resveratrol Resveratrol Resveratrol->NFκB Inhibits

Caption: Inhibition of LPS-induced inflammatory signaling pathways by natural products.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key assays cited in this guide.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

G cluster_workflow Nitric Oxide Inhibition Assay Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Pre-treat with test compounds (e.g., Chloranthalactone B) A->B C 3. Stimulate with LPS (e.g., 1 µg/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect supernatant D->E F 6. Add Griess Reagent E->F G 7. Measure absorbance at 540 nm F->G H 8. Calculate % NO inhibition G->H

Caption: Experimental workflow for the Nitric Oxide Inhibition Assay.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Chloranthalactone B, Parthenolide, Curcumin, Resveratrol) and pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to each well (except for the control group) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours at 37°C.

  • Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system. An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10-15 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

G cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed cells in 96-well plate B 2. Treat with test compounds A->B C 3. Incubate for 24-48 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals (e.g., with DMSO) E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate % cell viability G->H

Caption: Experimental workflow for the MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Cells (e.g., RAW 264.7) are seeded into a 96-well plate at an appropriate density and allowed to attach overnight.

  • Compound Exposure: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, the culture medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Formazan Formation: The plate is incubated for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of treated cells to that of untreated control cells. The IC50 or CC50 (50% cytotoxic concentration) value is then determined.

Conclusion

This comparative guide provides a benchmark for this compound (represented by its analog, Chloranthalactone B) against other prominent natural product-derived anti-inflammatory compounds. The data presented herein, including quantitative IC50 values and mechanistic insights, offer a valuable resource for researchers in the field. The detailed experimental protocols and visual diagrams of signaling pathways and workflows are intended to facilitate further investigation and development of these promising natural compounds as potential therapeutic agents for inflammatory diseases. Future head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison and to fully elucidate the therapeutic potential of this compound.

References

A Comparative Pharmacokinetic Profile of Anthranilic Diamide Insecticides: Chlorantraniliprole, Flubendiamide, and Cyantraniliprole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of three key second-generation anthranilic diamide insecticides: Chlorantraniliprole, Flubendiamide, and Cyantraniliprole. These compounds, which are potent activators of insect ryanodine receptors, have revolutionized pest management in agriculture.[1][2][3] Understanding their absorption, distribution, metabolism, and excretion (ADME) is crucial for assessing their efficacy and safety. This document summarizes key pharmacokinetic parameters, details the experimental protocols used for their determination, and illustrates their common mechanism of action.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for Chlorantraniliprole, Flubendiamide, and Cyantraniliprole based on studies in rats.

ParameterChlorantraniliproleFlubendiamideCyantraniliprole
Absorption Dose-dependent: ~73-85% at 10 mg/kg bw; ~14% at 200 mg/kg bw.[4]~23-34% at 2 mg/kg bw; absorption is saturated at high doses (200 mg/kg bw).[5][6]Moderately high and dose-dependent: 62.6–80.4% at 10 mg/kg bw; 31.4–40% at 150 mg/kg bw.[4]
Time to Peak Plasma Concentration (Tmax) 6-12 hours.[5]6-12 hours.[5]No specific data found.
Plasma Half-life (t1/2) 38-43 hours (males); 78-82 hours (females).[4]12.6 hours (males); 37.6 hours (females).[5][6]Longer in females than males.[4]
Distribution Widely distributed, with highest concentrations in liver, adrenals, fat, and kidneys.[5]Widely distributed, with highest concentrations in the gastrointestinal tract, liver, adrenals, fat, and kidneys. Higher tissue levels in females at later time points.[6][7]Widely distributed and rapidly eliminated. Low levels (<1% of administered dose) in tissues at 7 days post-dosing.[4]
Metabolism Primarily through N-demethylation, hydroxylation at the benzylic position, oxidation to a carboxylic acid, and cyclization.[4]Major pathway is oxidation of the methyl group on the aniline ring to benzyl alcohol and benzoic acid derivatives. Females exhibit a less efficient glutathione conjugation pathway.[5][6]Extensive metabolism via hydroxylation, N-dealkylation, oxidation, and conjugation.[4]
Excretion Predominantly via feces (49-53% in bile) and urine (18-30% at low dose).[4]Almost completely in feces (>90%). Urinary excretion is minimal (<2%).[5][6]Approximately equal elimination through urinary and biliary routes.[4]

Experimental Protocols

The pharmacokinetic data presented above are derived from a series of standardized studies, primarily conducted in rats, which are essential for regulatory assessment. These studies typically follow established guidelines for good laboratory practice (GLP).

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Radiolabeled compounds are a cornerstone of ADME studies, allowing for the quantitative tracking of the parent compound and its metabolites throughout the body.

  • Study Design: Male and female rats are administered a single oral dose of the ¹⁴C-labeled test compound (e.g., Chlorantraniliprole, Flubendiamide, or Cyantraniliprole) at both a low and a high dose level. A separate group of animals may receive repeated low doses to assess potential accumulation.[4][5][6]

  • Sample Collection: Urine, feces, and expired air are collected at regular intervals over a period of typically 7 days. Blood samples are drawn at various time points to determine plasma concentration profiles. At the end of the study, animals are euthanized, and various tissues and organs are collected to assess distribution.[4][5][6]

  • Analysis: Radioactivity in all collected samples is quantified using liquid scintillation counting. Plasma, urine, feces, and tissue extracts are then profiled for metabolites using techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to identify and quantify the parent compound and its metabolites.[4][5][6]

Dermal Absorption Studies

These studies are crucial for assessing occupational and bystander exposure risks.

  • Methodology: A formulation containing the active ingredient is applied to a defined area of the skin of rats. The application site is then covered to prevent ingestion. Blood, urine, and feces are collected over time to determine the amount of substance absorbed through the skin. At the end of the study, the application site is washed, and the amount of unabsorbed material is quantified.[4]

Mechanism of Action: Ryanodine Receptor Modulation

Chlorantraniliprole and its analogs exert their insecticidal effect through a shared mechanism of action: the unregulated activation of insect ryanodine receptors (RyRs).[1][2][3] RyRs are intracellular calcium channels located on the sarcoplasmic reticulum of muscle cells.[2]

G cluster_0 Insect Muscle Cell Chlorantholide_Analog Chlorantholide Analog Ryanodine_Receptor Ryanodine Receptor (RyR) Chlorantholide_Analog->Ryanodine_Receptor Binds and Activates Ca_Release Uncontrolled Ca2+ Release Ryanodine_Receptor->Ca_Release Opens Channel SR Sarcoplasmic Reticulum (SR) (Ca2+ Store) Muscle_Contraction Continuous Muscle Contraction Ca_Release->Muscle_Contraction Depletes Ca2+ Stores Paralysis_Death Paralysis and Death Muscle_Contraction->Paralysis_Death

Caption: Mechanism of action of Chlorantholide analogs on insect ryanodine receptors.

The binding of these insecticides to insect RyRs locks the channels in an open state, leading to a continuous and uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm.[2] This depletion of intracellular calcium stores results in impaired muscle regulation, causing rapid feeding cessation, lethargy, muscle paralysis, and ultimately, the death of the insect.[2][4] A key feature of these compounds is their high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for non-target organisms.[3]

References

Safety Operating Guide

Navigating the Disposal of Chlorantholide B: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before addressing disposal, it is essential to handle Chlorantholide B with appropriate safety measures. Based on information for similar chemical compounds, handling should involve:

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[1] If there is a risk of inhalation, especially with powdered forms, a full-face respirator may be necessary.[1]

  • Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors or dust.[2]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[3] In case of contact, rinse the affected area immediately and thoroughly with water.[1]

  • Contaminated Clothing: Remove and wash contaminated clothing before reuse.[3]

Step-by-Step Disposal Procedures

Wastes resulting from the use of this product should be disposed of at an approved waste disposal facility.[3] The following steps, derived from general laboratory chemical waste disposal guidelines, should be followed:

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., gloves, filter paper, pipette tips) in a designated, sturdy, and leak-proof hazardous waste container.[4]

    • Do not mix this compound waste with other incompatible waste streams.

    • Ensure the waste container is properly labeled with "Hazardous Waste" and the specific chemical name, "this compound".[4]

  • Container Management:

    • Keep the hazardous waste container securely sealed at all times, except when adding waste.[4]

    • Store the container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials.[3][4] Secondary containment is recommended.[4]

  • Disposal of Empty Containers:

    • A container that held this compound must be managed as hazardous waste unless properly decontaminated.

    • To decontaminate, thoroughly rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[4]

    • After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as non-hazardous waste, if permitted by institutional and local regulations.[4]

  • Arranging for Pickup:

    • Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] Do not dispose of this compound down the drain or in the regular trash.[4][5]

Quantitative Data Summary

Specific quantitative data for the disposal of this compound, such as reportable quantities or concentration limits for specific disposal methods, are not available in the searched resources. In the absence of such data, all waste containing this compound should be treated as hazardous waste.

Data PointValue
Reportable Quantity (RQ)Not found for this compound.
Concentration LimitsNot found for this compound.
Recommended Disposal MethodIncineration or at an approved waste disposal facility.[3]

Experimental Protocols

Detailed experimental protocols for the neutralization or deactivation of this compound before disposal are not publicly available. Therefore, the recommended procedure is to collect the chemical waste for professional disposal.

Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste, which is applicable to this compound.

G cluster_start Start cluster_assessment Waste Assessment cluster_hazardous Hazardous Waste Pathway cluster_non_hazardous Non-Hazardous Waste Pathway (if applicable) cluster_end End start Generated this compound Waste assess_hazard Is the waste hazardous? start->assess_hazard collect_hw Collect in a labeled, sealed hazardous waste container. assess_hazard->collect_hw Yes dispose_nhw Dispose of according to institutional guidelines for non-hazardous waste. assess_hazard->dispose_nhw No (Requires specific knowledge and institutional approval) store_hw Store in a designated secure area. collect_hw->store_hw contact_ehs Contact EHS for pickup and disposal. store_hw->contact_ehs end_point Proper Disposal Complete contact_ehs->end_point dispose_nhw->end_point

Caption: Workflow for the proper disposal of this compound waste.

It is imperative for all laboratory personnel to consult their institution's specific safety and waste disposal guidelines and to contact their Environmental Health and Safety department for guidance when dealing with chemical waste for which specific disposal information is not available.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Chlorantholide B

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with potent, biologically active compounds. This guide provides essential, immediate safety and logistical information for handling Chlorantholide B, a compound utilized in pharmacological research.

Given the limited publicly available safety data for this compound, it is crucial to handle it as a potentially cytotoxic and hazardous compound. The following procedures are based on best practices for managing potent research chemicals and cytotoxic agents.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is non-negotiable to prevent dermal, ocular, and respiratory exposure. The following table outlines the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves.Provides a robust barrier against chemical permeation. The outer glove can be removed immediately in case of contamination, protecting the inner glove and skin.
Eye and Face Protection Safety glasses with side shields or a full-face shield.Protects against splashes, aerosols, and airborne particles of the powdered compound.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) or use within a certified chemical fume hood.Prevents inhalation of the powdered form of the compound.
Body Protection A disposable, fluid-resistant laboratory coat with long sleeves and tight cuffs.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.Prevents injuries from spills and dropped objects.

Operational Plan: From Receipt to Disposal

A meticulous operational plan is critical to minimize exposure and ensure the integrity of your research.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the packaging for any signs of damage or leakage. If compromised, follow spill procedures immediately.

  • Transport: Use a secondary, sealed container to transport the compound to the designated storage area.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled with the compound name, date received, and associated hazards. The product datasheet indicates that the stock solution can be stored at temperatures below -20°C for several months.

Handling and Preparation of Solutions

All handling of this compound powder and preparation of solutions must be conducted in a designated controlled area, such as a chemical fume hood or a biological safety cabinet, to prevent airborne dissemination.

  • Pre-weighing: If possible, purchase the compound in pre-weighed amounts to avoid the need for weighing, which can generate dust.

  • Weighing: If weighing is necessary, do so on a tared, disposable weigh boat within a chemical fume hood. Use appropriate tools to handle the powder and avoid creating dust.

  • Solubilization: Add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing. The product datasheet suggests that for higher solubility, the tube can be warmed to 37°C and sonicated.

Disposal Plan: Managing Contaminated Waste

Proper disposal of this compound and all contaminated materials is essential to protect personnel and the environment.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, weigh boats, and pipette tips, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound and the first rinse of any contaminated glassware should be collected in a labeled hazardous waste container for chemical waste. Do not dispose of it down the drain.

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses can be disposed of according to institutional guidelines.

  • Decontamination: All work surfaces should be decontaminated after use with an appropriate cleaning agent.

Physicochemical Properties of this compound

The following data is derived from the product datasheet.

PropertyValue
CAS Number 1372558-34-3
Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
Physical Description Powder
Purity >98%

Experimental Protocol: Cytotoxicity Assessment using MTT Assay

A common experiment for a compound with potential anticancer activity is a cytotoxicity assay to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest concentration of this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Compound to Wells incubate_24h->add_compound prepare_dilutions Prepare this compound Dilutions prepare_dilutions->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.

Potential Signaling Pathway Involvement

While the specific mechanism of action for this compound is not extensively documented, related compounds have been shown to impact key signaling pathways in cancer cells. For instance, Tuberatolide B has been reported to suppress cancer progression by inhibiting the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. The diagram below illustrates a simplified representation of this potential mechanism.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimer) stat3->p_stat3 Dimerization dna DNA p_stat3->dna Nuclear Translocation chlorantholide_b This compound chlorantholide_b->p_stat3 Inhibition gene_expression Target Gene Expression (e.g., Cyclin D1, Survivin) dna->gene_expression Transcription

Caption: Potential inhibitory effect of this compound on the STAT3 signaling pathway.

By adhering to these safety protocols and operational plans, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their scientific investigations. Always consult your institution's safety guidelines and the specific product safety data sheet, if available, before commencing any work.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.